molecular formula C8H16O2Si B099026 Methacryloxymethyltrimethylsilane CAS No. 18269-97-1

Methacryloxymethyltrimethylsilane

Cat. No.: B099026
CAS No.: 18269-97-1
M. Wt: 172.3 g/mol
InChI Key: VGOXVARSERTCRY-UHFFFAOYSA-N
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Description

Methacryloxymethyltrimethylsilane is a methacrylate-functional silane coupling agent designed for research and development applications. This compound features a reactive methacryloxy group and a hydrolytically stable trimethylsilyl group, making it a valuable building block in materials science. Its primary research value lies in its ability to function as a hydrophobic modifier and a reactive monomer, particularly in the synthesis and surface modification of hybrid organic-inorganic materials. Researchers can utilize this silane to introduce polymerizable double bonds into siloxane networks or to impart water-repellent properties to surfaces. Potential research applications include its use as a co-monomer in the formation of sol-gel composites, as a crosslinking agent in silicone-based polymers, and as a surface treatment to create low-energy interfaces. The trimethylsilyl group offers enhanced stability against moisture compared to alkoxy silanes, which can be a critical factor in the development of durable materials. Handling should be performed under a dry, inert atmosphere to preserve its integrity. This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet (SDS) prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

trimethylsilylmethyl 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2Si/c1-7(2)8(9)10-6-11(3,4)5/h1,6H2,2-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGOXVARSERTCRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OC[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

71685-29-5
Record name 2-Propenoic acid, 2-methyl-, (trimethylsilyl)methyl ester, homopolymer
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID30375379
Record name Methacryloxymethyltrimethylsilane
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Molecular Weight

172.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18269-97-1
Record name Methacryloxymethyltrimethylsilane
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Record name Methacryloxymethyltrimethylsilane
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Methacryloxymethyltrimethylsilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of methacryloxymethyltrimethylsilane, a valuable organosilane monomer. Due to the limited availability of a specific, published experimental protocol for this exact molecule, this document outlines a generalized synthesis procedure based on established chemical principles and analogous reactions reported in the scientific literature. The guide details a plausible synthetic pathway, presents expected quantitative data in a structured format, and includes a visual representation of the reaction workflow.

Core Synthesis Pathway: Nucleophilic Substitution

The most direct and plausible method for the synthesis of this compound is through a nucleophilic substitution reaction. This involves the reaction of an alkali metal salt of methacrylic acid with a halomethyltrimethylsilane, such as chloromethyltrimethylsilane. In this reaction, the methacrylate anion acts as a nucleophile, displacing the halide from the chloromethyltrimethylsilane to form the desired ester linkage.

A likely alternative route is the esterification of methacrylic acid with (trimethylsilyl)methanol. This would typically require an acid catalyst and conditions to drive the reaction towards the product, such as the removal of water.

Experimental Protocol: A Representative Procedure

The following protocol describes a generalized procedure for the synthesis of this compound via the reaction of sodium methacrylate with chloromethyltrimethylsilane.

Materials:

  • Sodium methacrylate

  • Chloromethyltrimethylsilane

  • Anhydrous polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF) or Acetonitrile)

  • Polymerization inhibitor (e.g., hydroquinone monomethyl ether (MEHQ))

  • Anhydrous diethyl ether (for extraction)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate (for drying)

Equipment:

  • Round-bottom flask equipped with a reflux condenser and a magnetic stirrer

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium methacrylate in an anhydrous polar aprotic solvent. Add a catalytic amount of a polymerization inhibitor.

  • Addition of Reagent: While stirring the suspension, add chloromethyltrimethylsilane dropwise at room temperature.

  • Reaction: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and maintain it for several hours until the reaction is complete (monitoring by TLC or GC is recommended).

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into water and extract the product with diethyl ether.

  • Washing: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation to obtain pure this compound.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis of this compound based on the representative protocol. These values are illustrative and may vary depending on the specific reaction conditions and scale.

ParameterValue
Reactants
Sodium Methacrylate1.0 molar equivalent
Chloromethyltrimethylsilane1.0 - 1.2 molar equivalents
Solvent
Anhydrous DMF or Acetonitrile3 - 5 mL per gram of sodium methacrylate
Reaction Conditions
Temperature60 - 80 °C
Reaction Time4 - 12 hours
Product
Theoretical YieldBased on the limiting reagent
Expected Actual Yield70 - 90%
Boiling PointExpected to be in the range of 50-70 °C at reduced pressure

Visualizing the Synthesis

The following diagrams illustrate the key aspects of the synthesis of this compound.

Synthesis_Pathway Sodium Methacrylate Sodium Methacrylate Reaction Nucleophilic Substitution Sodium Methacrylate->Reaction Nucleophile Chloromethyltrimethylsilane Chloromethyltrimethylsilane Chloromethyltrimethylsilane->Reaction Electrophile This compound This compound Sodium Chloride Sodium Chloride Reaction->this compound Product Reaction->Sodium Chloride Byproduct

Caption: Reaction pathway for the synthesis of this compound.

Experimental_Workflow cluster_reaction Reaction cluster_workup Workup & Purification Setup Setup Addition Addition Setup->Addition Heating Heating Addition->Heating Monitoring Monitoring Heating->Monitoring Extraction Extraction Monitoring->Extraction Reaction Complete Washing Washing Extraction->Washing Drying Drying Washing->Drying Solvent Removal Solvent Removal Drying->Solvent Removal Distillation Distillation Solvent Removal->Distillation Final Product Final Product Distillation->Final Product

Caption: A typical experimental workflow for the synthesis and purification.

An In-depth Technical Guide to the Chemical Properties of Methacryloxymethyltrimethylsilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of Methacryloxymethyltrimethylsilane (CAS No. 18269-97-1). It is intended for researchers and professionals in materials science and chemical synthesis. The document details the compound's structural characteristics, reactivity, and established applications, presenting quantitative data in accessible formats and outlining general experimental protocols for its characterization.

Core Chemical and Physical Properties

This compound is an organosilicon compound that features both a reactive methacrylate group and a stable trimethylsilyl group.[1] This bifunctional nature makes it a valuable monomer and coupling agent in polymer chemistry and materials science.[1] It typically appears as a colorless to pale yellow liquid.[1]

Table 1: General and Physical Properties of this compound

Property Value
CAS Number 18269-97-1[1][2]
Molecular Formula C₈H₁₆O₂Si[1][2]
Molecular Weight 172.3 g/mol [2]
Appearance Colorless to pale yellow liquid[1]
Boiling Point 98 °C[2]
Density 0.883 g/mL[2]
Refractive Index 1.4282[2]

| Flash Point | 45 °C[2] |

Table 2: Chemical Identifiers and Safety Information

Identifier/Parameter Details
Synonyms (Trimethylsilyl)Methyl 2-Methylprop-2-Enoate, TRIMETHYLSILYLMETHYL METHACRYLATE[1][2][3]
InChI InChI=1/C8H16O2Si/c1-7(2)8(9)10-6-11(3,4)5/h1,6H2,2-5H3[1]
SMILES C=C(C)C(=O)OC--INVALID-LINK--(C)C[1]
Storage Sealed in dry, 2-8°C[2]
Hydrolytic Sensitivity 3: Reacts with aqueous base[2]

| Hazard Statements | H226 (Flammable liquid and vapour), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[2] |

Structure, Reactivity, and Applications

The unique properties of this compound arise from its two distinct functional moieties: the methacrylate group and the trimethylsilyl group.

  • Methacrylate Group : This functional group is highly reactive and capable of undergoing free-radical polymerization.[1] This allows the molecule to be incorporated into a wide range of polymer chains, forming the backbone of new materials.

  • Trimethylsilyl Group : The silane component of the molecule imparts several desirable characteristics. It can improve adhesion to various inorganic and organic substrates, enhance hydrophobicity (water repellency), and act as a potential site for cross-linking within polymer matrices, thereby increasing the durability and stability of the final material.[1]

This dual functionality makes it a key component in the formulation of advanced coatings, adhesives, and sealants, where it enhances durability and resistance to environmental factors.[1] It is also employed in the synthesis of novel hybrid organic-inorganic composite materials, improving their mechanical and thermal properties.[1]

G cluster_molecule This compound Structure cluster_properties Chemical Properties & Functionality cluster_applications Primary Applications mol C₈H₁₆O₂Si methacrylate Methacrylate Group (C=C(C)C(=O)O) mol->methacrylate silyl Trimethylsilyl Group (Si(CH₃)₃) mol->silyl poly Free-Radical Polymerization methacrylate->poly enables adhesion Adhesion & Hydrophobicity silyl->adhesion provides app Coatings, Adhesives, Sealants, Hybrid Materials poly->app adhesion->app

Structure-Function-Application Relationship of the Compound.

Experimental Protocols & Characterization

While specific, detailed experimental protocols for this compound are proprietary to manufacturers, this section outlines the standard methodologies used for the synthesis and characterization of similar organosilane compounds.

The synthesis of related silane esters often involves the hydrosilylation of an unsaturated ester with a silyl hydride, typically in the presence of a platinum catalyst. A generalized workflow for producing a compound like this compound would involve:

  • Reaction Setup : Charging a reactor with an appropriate solvent, an allyl or propargyl methacrylate precursor, and a platinum catalyst.

  • Hydrosilylation : The controlled addition of a trimethylsilyl hydride source to the reaction mixture. The reaction is typically monitored for completion using techniques like Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • Workup and Purification : Once the reaction is complete, the catalyst is typically filtered or removed. The crude product is then purified, often through vacuum distillation, to remove unreacted starting materials and byproducts, yielding the final high-purity product.

G cluster_workflow General Synthesis & Purification Workflow A 1. Reactant Mixing (Precursor, Catalyst, Solvent) B 2. Hydrosilylation (Addition of Silyl Hydride) A->B C 3. Reaction Monitoring (GC/TLC) B->C D 4. Catalyst Removal (Filtration) C->D E 5. Purification (Vacuum Distillation) D->E F Final Product E->F

Generalized Experimental Workflow.

To confirm the identity and purity of this compound, a suite of spectroscopic techniques is employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • Purpose : NMR is the primary tool for elucidating the precise molecular structure.

    • Methodology : A small, pure sample is dissolved in a deuterated solvent (e.g., CDCl₃) containing a reference standard like tetramethylsilane (TMS).[4][5] ¹H NMR spectra would be acquired to identify the chemical shifts and splitting patterns of the different proton environments (e.g., the vinyl protons of the methacrylate group, the methyl protons, and the protons on the methylene bridge). ¹³C NMR would confirm the number of unique carbon environments, and ²⁹Si NMR could be used to analyze the silicon environment.[6] The integration of the proton signals provides a quantitative ratio of the protons in different parts of the molecule.[7]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy :

    • Purpose : FT-IR is used to identify the presence of key functional groups.[8]

    • Methodology : A drop of the liquid sample is placed on an ATR (Attenuated Total Reflectance) crystal, or between two salt plates, and an infrared spectrum is recorded. For this compound, characteristic absorption bands would be expected for the C=O stretch of the ester (around 1700-1720 cm⁻¹), the C=C stretch of the alkene (around 1630 cm⁻¹), and various Si-C and C-H stretching and bending vibrations.[9][10]

  • Mass Spectrometry (MS) :

    • Purpose : MS is used to determine the molecular weight and can provide information about the molecule's fragmentation pattern, further confirming its structure.[11]

    • Methodology : The sample is introduced into the mass spectrometer, where it is ionized.[11] The resulting molecular ion's mass-to-charge ratio (m/z) is measured, which should correspond to the molecular weight of the compound (172.3).[2] The fragmentation pattern can reveal the loss of characteristic fragments, such as a methyl group (loss of 15 amu) or the trimethylsilyl group.[12]

References

An In-depth Technical Guide to Methacryloxymethyltrimethylsilane (CAS Number 18269-97-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Identity and Properties

Methacryloxymethyltrimethylsilane, also known by its synonym (Trimethylsilyl)methyl methacrylate, is an organosilicon compound that possesses both a reactive methacrylate group and a trimethylsilyl moiety.[1] This bifunctional nature makes it a valuable monomer and coupling agent in various applications, including the formulation of advanced materials.[2] It typically presents as a colorless to pale yellow liquid.[1]

Chemical Structure and Identifiers
  • IUPAC Name: (Trimethylsilyl)methyl 2-methylprop-2-enoate

  • Synonyms: this compound, (Trimethylsilyl)methyl methacrylate[3]

  • CAS Number: 18269-97-1[1]

  • Molecular Formula: C₈H₁₆O₂Si[4]

  • Molecular Weight: 172.30 g/mol [5]

Physicochemical Data

The following table summarizes the key quantitative physical and chemical properties of this compound.

PropertyValueReference(s)
Appearance Clear, colorless to pale yellow liquid[1][4]
Purity ≥98%[4]
Boiling Point 98 °C at 75 mmHg[5]
184.2 ± 23.0 °C at 760 mmHg[6]
Density 0.883 g/mL at 25 °C[5]
0.9 ± 0.1 g/cm³[6]
Refractive Index (n²⁰/D) 1.4282[5]
Flash Point 45 °C[7]
54.6 ± 14.2 °C[6]
Vapor Pressure <5 mmHg at 25 °C[8]
Storage Condition 2-8 °C, Sealed in dry conditions[7]

Synthesis and Reactivity

Synthesis

A common synthetic route to this compound involves the reaction of (chloromethyl)trimethylsilane with a methacrylate salt, such as sodium methacrylate. This nucleophilic substitution reaction yields the desired product and a salt byproduct.

cluster_reactants Reactants cluster_products Products reactant1 (Chloromethyl)trimethylsilane reaction Nucleophilic Substitution reactant1->reaction reactant2 Sodium Methacrylate reactant2->reaction product1 This compound product2 Sodium Chloride reaction->product1 reaction->product2

General Synthesis Pathway
Reactivity and Polymerization

The methacrylate group of this compound is highly susceptible to free-radical polymerization.[1] This reactivity allows for its use as a monomer in the synthesis of silicon-containing polymers or as a co-monomer to introduce silane functionality into other polymer chains. The trimethylsilyl group imparts unique properties to the resulting polymers, such as increased hydrophobicity and improved adhesion to various substrates.[1]

Experimental Protocols

Representative Protocol for Free-Radical Polymerization

This protocol is a general representation for the bulk polymerization of methacrylate monomers and can be adapted for this compound.

Materials:

  • This compound (monomer)

  • Azobisisobutyronitrile (AIBN) (initiator)

  • Polymerization tube or reaction flask with a nitrogen inlet

  • Oil bath

  • Methanol (for precipitation)

Procedure:

  • Place the desired amount of this compound into the polymerization tube.

  • Add the initiator, AIBN (typically 0.1-1 mol% relative to the monomer).

  • Seal the tube and deoxygenate the mixture by bubbling with nitrogen for 10-15 minutes.

  • Immerse the sealed tube in a preheated oil bath at 60-70 °C to initiate polymerization.

  • Allow the reaction to proceed for a specified time (e.g., 2-24 hours), during which the viscosity of the solution will increase.

  • Cool the reaction and dissolve the resulting polymer in a suitable solvent (e.g., toluene).

  • Precipitate the polymer by slowly adding the solution to a large excess of a non-solvent, such as methanol, with vigorous stirring.

  • Collect the precipitated polymer by filtration and dry under vacuum to a constant weight.[9][10]

start Start step1 Combine Monomer and Initiator (AIBN) start->step1 step2 Deoxygenate with Nitrogen step1->step2 step3 Heat to Initiate Polymerization (60-70 °C) step2->step3 step4 Polymerization Proceeds step3->step4 step5 Cool and Dissolve Polymer step4->step5 step6 Precipitate Polymer in Methanol step5->step6 step7 Filter and Dry Polymer step6->step7 end End step7->end

Free-Radical Polymerization Workflow
Representative Protocol for Surface Grafting onto a Substrate

This protocol provides a general method for the surface functionalization of a hydroxylated substrate (e.g., glass, silica) with a silane coupling agent, adaptable for this compound.

Materials:

  • Substrate with surface hydroxyl groups (e.g., glass slide, silica nanoparticles)

  • This compound

  • Anhydrous toluene (solvent)

  • Triethylamine (optional, as a catalyst)

Procedure:

  • Thoroughly clean the substrate to ensure the presence of surface hydroxyl groups. This can be achieved by sonication in a detergent solution, followed by rinsing with deionized water and ethanol, and drying in an oven.

  • Prepare a solution of this compound (e.g., 1-5% v/v) in anhydrous toluene.

  • Immerse the cleaned and dried substrate in the silane solution.

  • If desired, add a small amount of triethylamine to catalyze the reaction.

  • Allow the reaction to proceed at room temperature or with gentle heating (e.g., 60-80 °C) for several hours to overnight under a dry atmosphere (e.g., nitrogen).

  • Remove the substrate from the solution and rinse thoroughly with fresh toluene to remove any unreacted silane.

  • Cure the grafted silane layer by heating the substrate in an oven (e.g., 110-120 °C) for 30-60 minutes.

  • The functionalized substrate with methacrylate groups on the surface is now ready for further use.[2][11]

start Start step1 Clean and Dry Substrate start->step1 step2 Prepare Silane Solution in Toluene step1->step2 step3 Immerse Substrate in Solution step2->step3 step4 React for Several Hours step3->step4 step5 Rinse with Toluene step4->step5 step6 Cure in Oven step5->step6 end Functionalized Surface step6->end

Surface Grafting Workflow

Applications in Biomedical and Dental Materials

While direct applications of this compound in drug delivery systems are not extensively documented, its role as a silane coupling agent is highly relevant to the biomedical field, particularly in dentistry.[12][13] Silane coupling agents are crucial for enhancing the durability and performance of dental composites and adhesives.[14][15]

They act as a chemical bridge between the inorganic filler particles (e.g., silica, glass) and the organic polymer matrix of the dental resin.[16] This improved interfacial adhesion leads to enhanced mechanical properties and hydrolytic stability of the restorative material.[15] The biocompatibility of silane coupling agents is a key factor in their use in such applications.

The methacrylate functionality of this compound allows it to co-polymerize with the resin matrix, while the trimethylsilyl group can, after hydrolysis to a silanol, form strong covalent bonds with the hydroxyl groups on the surface of the filler particles.

Spectroscopic and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the different types of protons in the molecule.

Proton EnvironmentExpected Chemical Shift (δ, ppm)
Si-(CH₃)₃ ~0.1
-O-CH₂-Si- ~3.6
=C-CH₃ ~1.9
=CH₂ (cis) ~5.5
=CH₂ (trans) ~6.1

Note: These are estimated chemical shifts and can vary depending on the solvent and spectrometer frequency.[17][18][19][20]

¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton.

Carbon EnvironmentExpected Chemical Shift (δ, ppm)
Si-(CH₃)₃ ~ -1
-O-CH₂-Si- ~60
=C-CH₃ ~18
=CH₂ ~125
C=C(CH₃)- ~136
C=O ~167

Note: These are estimated chemical shifts.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm⁻¹)Assignment
~2960 C-H stretch (from methyl and methylene groups)
~1720 C=O stretch (ester)
~1640 C=C stretch (alkene)
~1250 Si-CH₃ deformation
~1160 C-O stretch (ester)
~840 Si-C stretch

Note: These are approximate peak positions.[21][22][23][24]

Mass Spectrometry (MS)

In an electron ionization mass spectrum, this compound will undergo fragmentation. The molecular ion peak (M⁺) would be observed at m/z = 172. Common fragmentation patterns for silyl ethers and methacrylates would be expected.

Expected Fragmentation Pathways:

  • Loss of a methyl group (-CH₃) from the trimethylsilyl moiety, resulting in a fragment at m/z = 157.

  • Cleavage of the Si-CH₂ bond.

  • Rearrangement and fragmentation of the methacrylate group.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions.[7] It may cause skin and eye irritation.[1]

  • Handling: Work in a well-ventilated area, preferably in a fume hood. Wear personal protective equipment, including safety glasses, gloves, and a lab coat.

  • Storage: Store in a cool, dry place away from sources of ignition. Keep the container tightly sealed.[7]

  • In case of contact: In case of skin or eye contact, flush with copious amounts of water and seek medical attention.

References

Methacryloxymethyltrimethylsilane molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

This document provides the fundamental molecular properties of Methacryloxymethyltrimethylsilane, a compound of interest in materials science and chemical synthesis. The information is intended for researchers, scientists, and professionals in drug development and related fields.

Core Molecular Data

The essential molecular details of this compound are summarized in the table below. This data is fundamental for stoichiometric calculations, analytical characterization, and experimental design.

PropertyValue
Molecular Formula C8H16O2Si[1][2]
Molecular Weight 172.3 g/mol [2]

This compound is an organosilicon compound that integrates a methacrylate group with a trimethylsilane moiety.[1] This unique structure imparts dual reactivity, making it a valuable monomer in polymerization and a coupling agent in the formulation of advanced materials. The methacrylate group allows for free-radical polymerization, while the silane component can enhance adhesion and surface properties.[1]

References

Methacryloxymethyltrimethylsilane: A Comprehensive Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral characteristics of methacryloxymethyltrimethylsilane, a key organosilicon monomer. This document details its nuclear magnetic resonance (NMR) and Fourier-transform infrared (FTIR) spectroscopic data, offering valuable insights for its identification, characterization, and application in research and development.

Chemical Structure

Caption: Chemical structure of this compound.

Spectroscopic Data

The following tables summarize the expected ¹H NMR, ¹³C NMR, and FTIR spectral data for this compound. These values are estimated based on data from structurally analogous organosilicon compounds.

Nuclear Magnetic Resonance (NMR) Data

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~0.1s9HSi-(CH ₃)₃
~3.5s2HSi-CH ₂-O
~1.9s3H=C-CH
~5.5s1H=CH ₂ (cis)
~6.1s1H=CH ₂ (trans)

Solvent: CDCl₃, Reference: TMS (δ 0.00)

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)Assignment
~ -2.0Si-(C H₃)₃
~ 65.0Si-C H₂-O
~ 18.0=C-C H₃
~ 125.0=C H₂
~ 136.0C =CH₂
~ 167.0C =O

Solvent: CDCl₃, Proton Decoupled[1]

Fourier-Transform Infrared (FTIR) Spectroscopy Data

Table 3: Predicted FTIR Spectral Data

Wavenumber (cm⁻¹)IntensityAssignment of Vibrational Mode
~2960MediumC-H stretch (methyl/methylene)
~1720StrongC=O stretch (ester)[2]
~1638MediumC=C stretch (alkene)[2]
~1250StrongSi-CH₃ deformation
~1160StrongC-O stretch (ester)[2]
~840StrongSi-C stretch and CH₃ rock

Sample Preparation: Neat, thin film[3]

Experimental Protocols

Detailed methodologies for acquiring the spectral data are outlined below. These protocols are generalized and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Materials and Equipment:

  • This compound sample

  • Deuterated chloroform (CDCl₃)

  • 5 mm NMR tubes

  • NMR Spectrometer (e.g., 400 MHz)[3]

  • Tetramethylsilane (TMS) internal standard

Procedure:

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.6 mL of CDCl₃ containing TMS in a clean, dry 5 mm NMR tube.[3]

  • Instrument Setup:

    • Insert the sample tube into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve homogeneity.

  • ¹H NMR Acquisition:

    • Acquire the ¹H NMR spectrum using a standard pulse sequence.

    • Set the spectral width to cover the expected chemical shift range (e.g., -1 to 10 ppm).

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.[3]

    • Set the spectral width to cover the expected chemical shift range (e.g., -10 to 200 ppm).

    • A longer acquisition time and a greater number of scans will be necessary due to the low natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the raw data.

    • Phase the spectra and perform baseline correction.

    • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

    • Integrate the peaks in the ¹H NMR spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials and Equipment:

  • This compound sample

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory[3]

  • Alternatively, KBr plates for neat liquid analysis[3]

  • Ethanol or isopropanol for cleaning

Procedure:

  • Background Spectrum: Record a background spectrum of the clean ATR crystal or KBr plates. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, H₂O).[3][4]

  • Sample Application (ATR):

    • Place a small drop of the liquid this compound sample directly onto the ATR crystal, ensuring the crystal surface is completely covered.[3][4]

  • Sample Application (Neat Film):

    • Place a small drop of the sample on one KBr plate and gently press the second plate on top to create a thin liquid film.

  • Data Acquisition:

    • Acquire the FTIR spectrum over a typical range of 4000–650 cm⁻¹.[4][5]

    • Use a resolution of 4 cm⁻¹ and co-add a sufficient number of scans (e.g., 16-32) to improve the signal-to-noise ratio.[3][5]

  • Data Processing:

    • The software will automatically subtract the background spectrum from the sample spectrum.

    • Identify and label the significant absorption bands.

  • Cleaning: Thoroughly clean the ATR crystal or KBr plates with a suitable solvent (e.g., ethanol) and a soft, non-abrasive wipe after the measurement.[4]

Logical Workflow for Spectroscopic Analysis

G Fig. 2: Workflow for Spectroscopic Analysis start Sample of This compound nmr_prep Prepare NMR Sample (in CDCl₃ with TMS) start->nmr_prep ftir_prep Prepare FTIR Sample (Neat/ATR) start->ftir_prep nmr_acq Acquire ¹H and ¹³C NMR Spectra nmr_prep->nmr_acq ftir_acq Acquire FTIR Spectrum ftir_prep->ftir_acq nmr_proc Process NMR Data (FT, Phasing, Referencing) nmr_acq->nmr_proc ftir_proc Process FTIR Data (Background Subtraction) ftir_acq->ftir_proc nmr_analysis Analyze NMR Spectra (Chemical Shifts, Integration) nmr_proc->nmr_analysis ftir_analysis Analyze FTIR Spectrum (Peak Assignment) ftir_proc->ftir_analysis structure_confirm Structural Confirmation nmr_analysis->structure_confirm ftir_analysis->structure_confirm report Generate Report structure_confirm->report

Caption: A logical workflow for the complete spectroscopic analysis.

References

An In-depth Technical Guide to the Safety of Methacryloxymethyltrimethylsilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety data for Methacryloxymethyltrimethylsilane (also known as Trimethylsilyl acrylate), CAS No. 13688-55-6. The information is compiled from Safety Data Sheets (SDS) to ensure a high standard of accuracy and relevance for professionals in research and development.

Core Safety and Hazard Information

This compound is a highly flammable liquid and vapor that can cause skin and serious eye irritation. It may also cause respiratory irritation and is toxic to aquatic life with long-lasting effects. It is imperative to handle this chemical with appropriate safety precautions in a well-ventilated area.

Hazard Identification
  • GHS Classification: Flammable liquids (Category 2), Skin irritation (Category 2), Eye irritation (Category 2A), Specific target organ toxicity — single exposure (Category 3), Respiratory system, Acute aquatic toxicity (Category 2), Chronic aquatic toxicity (Category 2).

  • Signal Word: Danger.

  • Hazard Statements:

    • H225: Highly flammable liquid and vapour.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

    • H411: Toxic to aquatic life with long lasting effects.

Quantitative Data for this compound

The following tables summarize the key quantitative data available for this compound, providing a clear reference for its physical, chemical, and safety properties.

Table 1: Physical and Chemical Properties
PropertyValueSource
Molecular Formula C₆H₁₂O₂Si
Molecular Weight 144.24 g/mol
Appearance Colorless Liquid
Boiling Point 53 °C (127 °F) at 0.3 hPa
Density 0.984 g/cm³ at 25 °C (77 °F)
Flash Point -15 °C (5.0 °F) - closed cup
Table 2: Exposure and Handling
ParameterValueSource
Storage Class 3 - Flammable liquids
Recommended Storage Store in a well-ventilated place. Keep cool.
Transport Information UN number: 1993, Class: 3, Packing group: II

Experimental Protocols

The safety data presented in the Safety Data Sheet (SDS) for this compound are typically generated through standardized experimental protocols. While the specific laboratory reports are not publicly available, the methodologies adhere to internationally recognized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD).

These guidelines provide a framework for the consistent and reliable testing of chemicals. Key areas of testing include:

  • Physical-Chemical Properties: Standardized tests are used to determine properties like boiling point, density, and flash point.

  • Toxicological Assessment: Acute toxicity studies (e.g., LD50 for oral, dermal, and inhalation routes), skin and eye irritation tests, and mutagenicity assays are conducted following specific OECD guidelines.

  • Ecotoxicological Assessment: Studies to determine the toxicity to aquatic organisms such as fish, daphnia, and algae are performed according to established protocols to assess environmental impact.

The use of these standardized methods ensures that the data is reproducible and comparable across different laboratories and regulatory bodies.

Emergency and Handling Procedures

First-Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.

  • Skin Contact: Immediately wash off with soap and plenty of water. Consult a doctor if irritation persists.

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a doctor.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a doctor.

Spill Response Workflow

In the event of a spill, a systematic approach is crucial to ensure safety and minimize environmental contamination. The following diagram illustrates a logical workflow for handling a spill of this compound.

Spill_Response_Workflow Start Spill Occurs Assess Assess Situation (Size, Location, Hazards) Start->Assess Evacuate Evacuate Immediate Area Assess->Evacuate PPE Don Appropriate PPE (Gloves, Goggles, Respirator) Evacuate->PPE Ignition Eliminate Ignition Sources (Flames, Sparks) PPE->Ignition Ventilate Ensure Adequate Ventilation Ignition->Ventilate Contain Contain Spill (Use inert absorbent material) Ventilate->Contain Collect Collect Absorbed Material (Use non-sparking tools) Contain->Collect Dispose Dispose of Waste (In sealed containers, follow regulations) Collect->Dispose Decontaminate Decontaminate Area Dispose->Decontaminate End Spill Secured Decontaminate->End

Caption: Logical workflow for handling a spill of this compound.

Personal Protective Equipment (PPE)

A critical aspect of safely handling this compound is the use of appropriate Personal Protective Equipment. The following diagram outlines the recommended PPE.

PPE_Diagram cluster_ppe Recommended Personal Protective Equipment Eye Eye Protection (Safety glasses with side-shields or goggles) Hand Hand Protection (Appropriate chemical-resistant gloves) Body Body Protection (Complete suit protecting against chemicals) Respiratory Respiratory Protection (Where risk assessment shows it's necessary)

Caption: Recommended PPE for handling this compound.

An In-depth Technical Guide to (Trimethylsilyl)methyl 2-methylprop-2-enoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the basic characteristics, synthesis, and analytical data for (Trimethylsilyl)methyl 2-methylprop-2-enoate, a key monomer in specialty polymer synthesis. This document is intended for researchers, scientists, and professionals in drug development and materials science who require detailed technical information for their work.

Core Chemical and Physical Properties

(Trimethylsilyl)methyl 2-methylprop-2-enoate, also known as (trimethylsilyl)methyl methacrylate, is a colorless liquid. It is a methacrylate monomer containing a silicon element, which imparts unique properties to the resulting polymers.

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name (Trimethylsilyl)methyl 2-methylprop-2-enoate
CAS Number 13688-56-7[1]
Molecular Formula C₇H₁₄O₂Si[1]
Molecular Weight 158.27 g/mol [1]
SMILES CC(=C)C(=O)OCC--INVALID-LINK--(C)C
InChI Key PGQNYIRJCLTTOJ-UHFFFAOYSA-N[1]

Table 2: Physical and Chemical Properties

PropertyValueSource
Physical State Liquid[1]EPA Chemical Data Reporting (CDR)
Boiling Point 51-51.5 °C at 20 mmHg[2]Sigma-Aldrich
Density 0.89 g/mL at 25 °C[2]Sigma-Aldrich
Refractive Index n20/D 1.415[2]Sigma-Aldrich

Synthesis and Purification

The synthesis of (Trimethylsilyl)methyl 2-methylprop-2-enoate can be achieved through the esterification of methacrylic acid or its salt with a silyl-containing alcohol or halide. A common and effective method is the reaction of an alkali metal methacrylate with (chloromethyl)trimethylsilane.

Experimental Protocol: Synthesis of (Trimethylsilyl)methyl 2-methylprop-2-enoate

Materials:

  • Sodium methacrylate

  • (Chloromethyl)trimethylsilane

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Inhibitor (e.g., hydroquinone monomethyl ether, MEHQ)

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere is charged with sodium methacrylate and anhydrous DMF.

  • Addition of Reagent: (Chloromethyl)trimethylsilane is added dropwise to the stirred suspension at room temperature.

  • Reaction: The reaction mixture is then heated to 60-70 °C and stirred for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: After the reaction is complete, the mixture is cooled to room temperature and poured into ice-cold water. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. An inhibitor is added to the crude product to prevent polymerization.

  • Purification: The crude product is purified by vacuum distillation to yield pure (trimethylsilyl)methyl 2-methylprop-2-enoate.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of the synthesized compound.

Table 3: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~5.9-6.1s1H=CH₂ (trans to C=O)
~5.4-5.6s1H=CH₂ (cis to C=O)
~3.8-4.0s2H-O-CH₂-Si-
~1.9s3H-C(CH₃)=
~0.1s9H-Si(CH₃)₃

Table 4: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

Chemical Shift (ppm)Assignment
~167C=O (ester)
~136=C(CH₃)-
~125=CH₂
~60-O-CH₂-Si-
~25-C(CH₃)=
~-1.5-Si(CH₃)₃

Infrared (IR) Spectroscopy:

The IR spectrum of (trimethylsilyl)methyl 2-methylprop-2-enoate will show characteristic absorption bands for the functional groups present. Key expected peaks include:

  • ~1720 cm⁻¹: C=O stretching of the α,β-unsaturated ester.

  • ~1635 cm⁻¹: C=C stretching of the methacrylate group.

  • ~1250 cm⁻¹ and ~840 cm⁻¹: Characteristic Si-C stretching and rocking vibrations of the trimethylsilyl group.

  • ~2960-2850 cm⁻¹: C-H stretching of the methyl and methylene groups.

Mass Spectrometry (MS):

Mass spectrometry can be used to confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum is expected to show the molecular ion peak (M⁺) at m/z 158, along with characteristic fragmentation patterns.

Mandatory Visualizations

Diagram 1: Synthesis of (Trimethylsilyl)methyl 2-methylprop-2-enoate

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Sodium Methacrylate Sodium Methacrylate Reaction Reaction Sodium Methacrylate->Reaction (Chloromethyl)trimethylsilane (Chloromethyl)trimethylsilane (Chloromethyl)trimethylsilane->Reaction DMF DMF DMF->Reaction 60-70 °C 60-70 °C 60-70 °C->Reaction (Trimethylsilyl)methyl 2-methylprop-2-enoate (Trimethylsilyl)methyl 2-methylprop-2-enoate Reaction->(Trimethylsilyl)methyl 2-methylprop-2-enoate NaCl NaCl Reaction->NaCl

Caption: Reaction scheme for the synthesis of (Trimethylsilyl)methyl 2-methylprop-2-enoate.

Diagram 2: Experimental Workflow

G Start Start Reaction Setup Reaction Setup Start->Reaction Setup Reagent Addition Reagent Addition Reaction Setup->Reagent Addition Heating & Reaction Heating & Reaction Reagent Addition->Heating & Reaction Work-up Work-up Heating & Reaction->Work-up Purification Purification Work-up->Purification Characterization Characterization Purification->Characterization Final Product Final Product Characterization->Final Product

Caption: General experimental workflow for synthesis and purification.

Safety and Handling

(Trimethylsilyl)methyl 2-methylprop-2-enoate is a flammable liquid and may cause skin, eye, and respiratory irritation. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

An In-depth Technical Guide to Organosilicon Compounds with Methacrylate Functionality for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of organosilicon compounds featuring methacrylate functionality, detailing their synthesis, properties, and applications, with a specific focus on their use in the pharmaceutical and biomedical fields. These hybrid materials, which merge the advantageous properties of silicones with the versatile polymerization capability of methacrylates, are at the forefront of innovation in drug delivery systems and biomedical devices.

Core Concepts: The Chemistry of Methacrylate-Functionalized Organosilicons

Organosilicon compounds with methacrylate functionality are bifunctional molecules that possess both a polymerizable methacrylate group and a siloxane backbone. This unique structure allows them to form crosslinked networks with tunable properties, making them ideal for a variety of applications. The siloxane component imparts desirable characteristics such as high oxygen permeability, low glass transition temperature, hydrophobicity, and biocompatibility. The methacrylate group, on the other hand, enables polymerization via free-radical initiation, allowing for the formation of well-defined polymer networks.

A common strategy to create these materials is through the use of silane coupling agents, such as 3-(trimethoxysilyl)propyl methacrylate (TMSPMA). These molecules can react with both inorganic and organic materials, forming stable covalent bonds and acting as a bridge between different phases.

Synthesis of Methacrylate-Functionalized Organosilicon Compounds

The synthesis of these compounds can be approached through several methods, with hydrosilylation and sol-gel processes being the most prevalent.

Hydrosilylation

Hydrosilylation is a widely used method for the synthesis of organosilicon compounds. This reaction involves the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, such as the double bond in an allyl methacrylate molecule. The reaction is typically catalyzed by a platinum complex.

Experimental Protocol: Synthesis of 3-(trimethoxysilyl)propyl methacrylate (TMSPMA)

This protocol outlines the laboratory-scale synthesis of TMSPMA via hydrosilylation of allyl methacrylate with trimethoxysilane.

Materials:

  • Allyl methacrylate

  • Trimethoxysilane

  • Platinum catalyst (e.g., Karstedt's catalyst, ~10 ppm)

  • Dry nitrogen

  • Ethanol

  • Dilute acetic acid

Equipment:

  • 500 mL three-necked, round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Dropping funnel

  • Thermometer

  • Water bath

  • Gas Chromatography (GC) system

  • Fourier Transform Infrared (FTIR) spectrometer

  • Nuclear Magnetic Resonance (NMR) spectrometer

Procedure:

  • Reactor Setup: Assemble the 500 mL three-necked, round-bottom flask with a magnetic stirrer, reflux condenser, dropping funnel, and thermometer. Ensure the entire apparatus is flushed with dry nitrogen to maintain an inert atmosphere.

  • Charging Reactants: Charge the flask with trimethoxysilane and the platinum catalyst.

  • Reaction: Begin stirring and slowly add allyl methacrylate from the dropping funnel. The reaction is exothermic, so maintain the temperature between 60-80°C using a water bath for cooling as needed. Control the addition rate of allyl methacrylate to keep the temperature within this range.

  • Monitoring: Monitor the progress of the reaction using Gas Chromatography (GC) to track the consumption of the reactants.

  • Purification: Once the reaction is complete, the product is purified by vacuum distillation.

Sol-Gel Process

The sol-gel process is another versatile method for preparing organosilicon materials. This technique involves the hydrolysis and condensation of silicon alkoxides, such as tetraethyl orthosilicate (TEOS), in the presence of a methacrylate-functional silane. This process allows for the formation of a crosslinked silica network with incorporated methacrylate groups.

Characterization of Methacrylate-Functionalized Organosilicons

A thorough characterization is crucial to understand the structure and properties of the synthesized compounds.

Experimental Protocol: Characterization of TMSPMA

1. Fourier Transform Infrared (FTIR) Spectroscopy:

  • Sample Preparation: Place a small drop of the purified liquid TMSPMA onto the crystal of an Attenuated Total Reflectance (ATR) accessory or create a thin film between two KBr plates.

  • Data Acquisition: Record the spectrum over a range of 4000–600 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal should be recorded first.

  • Analysis: Analyze the spectrum for characteristic absorption bands corresponding to the functional groups in TMSPMA.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve approximately 10-20 mg of the purified TMSPMA in 0.5-0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire a proton NMR spectrum on a spectrometer (e.g., 400 MHz).

Properties of Methacrylate-Functionalized Organosilicon Polymers

The properties of these polymers can be tailored by adjusting the composition and crosslinking density.

Physical and Mechanical Properties

The combination of a flexible siloxane backbone and a rigid methacrylate component allows for a wide range of mechanical properties.[1]

PropertyPolydimethylsiloxane (PDMS)Poly(methyl methacrylate) (PMMA)Methacrylate-Functionalized Siloxane Copolymers
Young's Modulus (MPa) ~1-3~1800-3100Varies widely depending on composition
Tensile Strength (MPa) ~3-7~48-760.5 - 10+ (highly tunable)
Elongation at Break (%) ~100-600~2-10Can be tailored from low to high values
Refractive Index ~1.40~1.49Tunable between PDMS and PMMA values
Viscosity (cSt) Varies with molecular weight-Varies with molecular weight and composition
Water Sorption (%) Low~0.3Can be controlled by copolymer composition

Note: The values for copolymers are indicative and can vary significantly based on the specific monomers, their ratio, and the degree of crosslinking.

Thermal Properties

The thermal properties of these materials are also influenced by their composition.

PropertyPolydimethylsiloxane (PDMS)Poly(methyl methacrylate) (PMMA)Methacrylate-Functionalized Siloxane Copolymers
Glass Transition Temp. (Tg, °C) ~ -125~ 105Can exhibit two Tgs or a single intermediate Tg

The presence of distinct glass transitions for both the PDMS and PMMA blocks in some copolymers indicates microphase separation.[2]

Applications in Drug Development

The unique properties of methacrylate-functionalized organosilicon compounds make them highly suitable for various applications in drug development, particularly in controlled drug delivery.

Ophthalmic Drug Delivery

Silicone hydrogels, which are copolymers of hydrophilic monomers (like HEMA) and silicone-containing monomers, are widely used for contact lenses due to their high oxygen permeability.[3] These materials can be loaded with drugs to provide sustained release to the eye. For example, they have been investigated for the delivery of anti-inflammatory drugs and carbonic anhydrase inhibitors for glaucoma treatment.[1]

Cardiovascular Drug Delivery

Organosilicon nanoparticles are being explored for the delivery of cardiovascular drugs.[4][5][6] Their biocompatibility and ability to be functionalized allow for targeted delivery to specific tissues, potentially reducing systemic side effects.[4] Statin-loaded nanoparticles, for instance, have shown promise in treating atherosclerosis.[7][8]

Delivery of Anti-inflammatory and Anticancer Drugs

Methacrylate-based hydrogels and nanoparticles can be designed to respond to specific stimuli, such as pH, allowing for targeted drug release in inflamed or cancerous tissues.[9][10] For example, hydrogels have been developed for the controlled release of nonsteroidal anti-inflammatory drugs (NSAIDs) like naproxen and ibuprofen.[11][12] Methacrylate-based multilayer nanofilms have also been investigated for the topical treatment of skin cancer with drugs like 5-fluorouracil.[13]

Experimental Workflows

Synthesis and Characterization Workflow

G cluster_synthesis Synthesis cluster_characterization Characterization s1 Reactant Mixing (e.g., Hydrosilylation or Sol-Gel) s2 Polymerization (e.g., Free Radical) s1->s2 s3 Purification s2->s3 c1 Structural Analysis (FTIR, NMR) s3->c1 c2 Property Measurement (Mechanical, Thermal, Physical) s3->c2

Caption: General workflow for the synthesis and characterization of methacrylate-functionalized organosilicon polymers.

Biocompatibility Testing Workflow (based on ISO 10993)

G start Material/Device plan Biological Evaluation Plan (BEP) start->plan extract Material Extraction (e.g., MEM at 37°C for 24h) plan->extract cyto Cytotoxicity Test (e.g., MTT Assay on Fibroblasts) extract->cyto sens Sensitization Test extract->sens irr Irritation Test extract->irr report Biological Evaluation Report (BER) cyto->report sens->report irr->report end Biocompatible report->end No Adverse Effects not_biocompatible Not Biocompatible report->not_biocompatible Adverse Effects G cluster_prep Preparation cluster_release Release Study cluster_analysis Analysis p1 Formulate Drug-Loaded Material (e.g., Hydrogel, Nanoparticles) r1 Incubate in Release Medium (e.g., PBS at 37°C) p1->r1 r2 Sample at Time Intervals r1->r2 a1 Quantify Drug Concentration (e.g., UV-Vis, HPLC) r2->a1 a2 Plot Release Profile (% Cumulative Release vs. Time) a1->a2

References

An In-depth Technical Guide to the Hydrolytic Stability of Methacryloxymethyltrimethylsilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolytic stability of methacryloxymethyltrimethylsilane. Due to the limited availability of direct kinetic data for this specific compound, this guide leverages data from its close structural analogs, namely methacryloxymethyltriethoxysilane and the widely studied 3-methacryloxypropyltrimethoxysilane (MAPTMS), to provide a robust understanding of its expected behavior. The principles, experimental protocols, and reaction pathways described herein are directly applicable for assessing the stability of this compound in aqueous environments.

Introduction to Hydrolytic Stability of Organofunctional Silanes

This compound is an organofunctional silane featuring a reactive methacrylate group and a hydrolyzable trimethylsilyl group. This dual functionality allows it to act as a coupling agent, bridging organic polymers and inorganic substrates. The key to its performance lies in the hydrolysis of the Si-O bond, which forms reactive silanol groups (Si-OH). These silanols can then condense with hydroxyl groups on inorganic surfaces or with other silanols to form a stable, covalent siloxane (Si-O-Si) network.

However, the very nature of this reactivity makes the silane susceptible to premature hydrolysis in the presence of water, which can affect its shelf-life, processing, and the ultimate performance of the modified material. Understanding and controlling the hydrolytic stability is therefore paramount for its effective application.

The hydrolysis of alkoxysilanes is a complex process influenced by several factors, including the structure of the silane, pH, temperature, solvent properties, and the presence of catalysts.[1][2][3]

Hydrolysis Mechanism

The hydrolysis of this compound proceeds via a nucleophilic substitution reaction at the silicon atom. The reaction can be catalyzed by both acids and bases.[4]

Acid-Catalyzed Hydrolysis: Under acidic conditions, a hydronium ion protonates the oxygen atom of the methoxy group, making it a better leaving group (methanol). A water molecule then attacks the more electrophilic silicon atom. This mechanism is generally faster than base-catalyzed hydrolysis.[4]

Base-Catalyzed Hydrolysis: In alkaline environments, a hydroxide ion directly attacks the silicon atom, forming a pentacoordinate intermediate. This is followed by the departure of the methoxide anion.[4]

The overall hydrolysis can be represented by the following reaction scheme:

  • Step 1 (Hydrolysis): R-Si(OCH₃)₃ + H₂O ⇌ R-Si(OCH₃)₂OH + CH₃OH

  • Step 2 (Condensation to Dimer): 2 R-Si(OCH₃)₂OH ⇌ (CH₃O)₂(OH)Si-O-Si(OH)(OCH₃)₂ + H₂O

  • Step 3 (Further Condensation): Formation of oligomers and a cross-linked network.

The rate of hydrolysis is typically fastest for the first alkoxy group and decreases for subsequent groups, often due to steric hindrance.[4]

Key Factors Influencing Hydrolytic Stability

Several factors govern the rate of hydrolysis:

  • pH: The hydrolysis rate is at its minimum around neutral pH (pH 7) and increases significantly under both acidic and basic conditions.[5][6] Condensation rates, however, are slowest around pH 4.[6]

  • Steric Effects: The structure of the organic substituent plays a crucial role. Notably, methacryloxymethyl-functional silanes (with a single methylene spacer) hydrolyze significantly faster—up to 60 times faster—than their 3-methacryloxypropyl analogs.[7] This enhanced reactivity is attributed to intramolecular activation.[7]

  • Alkoxy Group: The nature of the alkoxy group affects the hydrolysis rate, with methoxy groups generally hydrolyzing faster than ethoxy groups due to less steric hindrance.[7]

  • Temperature: An increase in temperature accelerates the rates of both hydrolysis and condensation reactions.[1]

  • Solvent: The polarity of the solvent and its ability to form hydrogen bonds can influence the reaction rate.[2][3]

Quantitative Data on Hydrolysis Rates (Based on Analogs)

Direct kinetic data for this compound is scarce. The following tables summarize pseudo-first-order rate constants (k) for the hydrolysis of its close structural analogs, methacryloxymethyltriethoxysilane and 3-methacryloxypropyltrimethoxysilane (MAPTMS), under specific conditions. This data provides a strong basis for estimating the hydrolytic behavior of this compound.

Table 1: Hydrolysis Rate Constants of Methacryloxy-functional Silanes [7]

Silane CompoundpHRate Constant (k) [10⁻³ s⁻¹]Relative Rate (vs. MAPTMS)
Methacryloxymethyltriethoxysilane113.6~13.6x faster
3-Methacryloxypropyltrimethoxysilane11.01 (Reference)
Methacryloxymethyltriethoxysilane101.8~60x faster
3-Methacryloxypropyltrimethoxysilane100.031 (Reference)

Note: The significant increase in hydrolysis rate for the methacryloxymethyl structure compared to the methacryloxypropyl structure is a key finding.[7]

Table 2: pH Dependence of Hydrolysis for MAPTMS [5][8]

pHTime for Complete Hydrolysis (Qualitative)
2Fast
4Fast
6Slow
8Moderate
10Moderate

Note: "Complete hydrolysis" was monitored via the disappearance of the Si-O-C infrared band. Longer times were required under near-neutral pH conditions.[8]

Experimental Protocols for Assessing Hydrolytic Stability

The following are detailed methodologies for key experiments to determine the hydrolytic stability of this compound.

Monitoring Hydrolysis by ¹H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for real-time monitoring of the hydrolysis reaction by quantifying the decrease of the parent silane and the appearance of methanol.[6][9][10]

Methodology:

  • Sample Preparation:

    • Prepare a buffered solution at the desired pH in D₂O.

    • In a 5 mm NMR tube, add a known concentration of the silane (e.g., 0.1 M) to the buffered D₂O solution. Acetonitrile can be used as a co-solvent to ensure homogeneity.[10]

    • A non-reactive internal standard with a known concentration (e.g., dioxane) should be added for accurate quantification.

  • NMR Acquisition:

    • Immediately after mixing, place the NMR tube in the spectrometer.

    • Acquire ¹H NMR spectra at regular time intervals (e.g., every 5 minutes for fast reactions, or every hour for slower reactions).

    • Typical parameters include a 30° pulse width and a relaxation delay of at least 5 times the longest T1 of the protons of interest.

  • Data Analysis:

    • Integrate the signal corresponding to the methoxy protons of the silane and the signal for the methyl protons of the released methanol.

    • Normalize these integrals against the integral of the internal standard.

    • Plot the concentration of the silane (or the extent of reaction) as a function of time.

    • From this plot, the pseudo-first-order rate constant (k) can be determined by fitting the data to the equation: ln([A]t/[A]₀) = -kt, where [A]t is the concentration at time t and [A]₀ is the initial concentration.

Analysis by Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is well-suited for tracking the chemical changes during hydrolysis by monitoring the disappearance of Si-O-C bonds and the appearance of Si-OH and Si-O-Si bonds.[8][11]

Methodology:

  • Sample Preparation:

    • Prepare a solution of the silane in an appropriate solvent mixture (e.g., water/ethanol) with the desired pH and catalyst.

  • FTIR Measurement (Attenuated Total Reflectance - ATR):

    • Record a background spectrum of the clean, empty ATR crystal.[11]

    • Apply the silane solution to the ATR crystal.

    • Record FTIR spectra at regular time intervals. A typical spectral range is 4000-600 cm⁻¹.

  • Spectral Analysis:

    • Monitor the decrease in the absorbance of the Si-O-C stretching band.

    • Observe the appearance and evolution of a broad band corresponding to Si-OH groups.

    • Track the growth of the Si-O-Si stretching band, indicating condensation.[11]

    • Plot the absorbance of these key peaks against time to generate kinetic profiles.

Visualizing Reaction Pathways and Workflows

The following diagrams, created using the DOT language, illustrate the key chemical pathways and experimental workflows.

Hydrolysis_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Silane Methacryloxymethyl- trimethylsilane R-Si(OCH₃)₃ Silanol Silanol R-Si(OCH₃)₂(OH) Silane->Silanol Hydrolysis (+H₂O) Water Water (H₂O) Methanol Methanol (CH₃OH) Silanol->Methanol Releases Siloxane Siloxane Network (Si-O-Si)n Silanol->Siloxane Condensation (-H₂O) NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Prepare buffered D₂O solution at target pH B Add silane and internal standard to NMR tube A->B C Mix thoroughly B->C D Acquire ¹H NMR spectra at regular time intervals C->D E Integrate silane, methanol, and standard peaks D->E F Calculate concentration vs. time E->F G Plot ln([A]t/[A]₀) vs. time and determine rate constant (k) F->G

References

Methodological & Application

Application Notes and Protocols for the Free Radical Polymerization of Methacryloxymethyltrimethylsilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the free radical polymerization of methacryloxymethyltrimethylsilane, a silicon-containing methacrylate monomer. The resulting polymer, poly(this compound), has potential applications in various fields, including drug delivery, biomaterials, and surface modification, owing to the unique properties conferred by the silane moiety.

Overview

Free radical polymerization is a widely used and robust method for synthesizing a variety of polymers. In the case of this compound, this process allows for the creation of a polymer with a carbon-based backbone and pendant groups containing trimethylsilyl functionalities. These silicon-containing groups can impart desirable properties such as hydrophobicity, low surface energy, and biocompatibility.

This protocol will detail a solution polymerization method using azobisisobutyronitrile (AIBN) as a thermal initiator. Solution polymerization is chosen to maintain a homogeneous reaction mixture and to aid in heat dissipation.

Experimental Protocol: Solution Polymerization of this compound

This protocol is adapted from established procedures for the free radical polymerization of similar methacrylate monomers.[1][2]

2.1. Materials

  • This compound (monomer)

  • Azobisisobutyronitrile (AIBN) (initiator)

  • Anhydrous toluene (solvent)

  • Methanol (non-solvent for precipitation)

  • Schlenk flask or similar reaction vessel with a magnetic stirrer

  • Condenser

  • Nitrogen or Argon gas inlet

  • Oil bath or heating mantle with temperature control

  • Standard laboratory glassware

2.2. Procedure

  • Monomer and Initiator Preparation: In a clean and dry Schlenk flask equipped with a magnetic stir bar, dissolve the desired amount of this compound monomer and AIBN initiator in anhydrous toluene. A typical monomer-to-initiator molar ratio can range from 100:1 to 500:1, depending on the desired molecular weight.

  • Inert Atmosphere: Seal the flask with a rubber septum and deoxygenate the solution by bubbling with dry nitrogen or argon for at least 30 minutes. Oxygen can inhibit free radical polymerization.

  • Polymerization Reaction: Place the flask in a preheated oil bath set to 70 °C. Maintain a continuous flow of inert gas through the condenser attached to the flask.

  • Reaction Monitoring: Allow the polymerization to proceed for a predetermined time, typically ranging from 4 to 24 hours. The reaction time will influence the final monomer conversion and polymer molecular weight.

  • Reaction Quenching and Polymer Precipitation: After the desired reaction time, cool the flask to room temperature. Quench the reaction by exposing the solution to air.

  • Purification: Precipitate the polymer by slowly pouring the reaction mixture into a beaker containing a large excess of cold methanol (a non-solvent) while stirring vigorously. The polymer will precipitate as a solid.

  • Isolation and Drying: Collect the precipitated polymer by vacuum filtration. Wash the polymer with fresh methanol to remove any unreacted monomer and initiator residues. Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Data Presentation: Reaction Parameters and Expected Outcomes

The following table summarizes typical reaction parameters and expected outcomes for the free radical polymerization of this compound. The specific values can be adjusted to target different molecular weights and polymer properties.

ParameterValue RangeInfluence on Polymer Properties
Monomer:Initiator Molar Ratio100:1 - 500:1Higher ratios generally lead to higher molecular weight polymers.
Monomer Concentration (in Toluene)1 - 5 MCan affect the rate of polymerization and the final molecular weight.
Reaction Temperature60 - 80 °CAffects the rate of initiator decomposition and polymerization.
Reaction Time4 - 24 hoursLonger reaction times typically lead to higher monomer conversion.
Expected Molecular Weight (Mn)10,000 - 100,000 g/mol Dependent on the specific reaction conditions.
Expected Polydispersity Index (PDI)1.5 - 2.5Typical for conventional free radical polymerization.

Characterization of Poly(this compound)

The synthesized polymer should be characterized to determine its structure, molecular weight, and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the polymer structure and to verify the absence of monomer.

  • Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): GPC/SEC is employed to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the polymer.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the characteristic functional groups present in the polymer, such as the carbonyl group of the methacrylate and the Si-C bonds of the trimethylsilyl group.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis and purification of poly(this compound).

experimental_workflow cluster_synthesis Polymerization cluster_purification Purification cluster_characterization Characterization A Monomer & Initiator in Toluene B Deoxygenation (N2/Ar Purge) A->B C Polymerization (70 °C) B->C D Precipitation in Methanol C->D Reaction Quenching E Filtration D->E F Drying E->F G NMR F->G H GPC/SEC F->H I FTIR F->I

Caption: Experimental workflow for the synthesis and characterization of poly(this compound).

Signaling Pathway Diagram (Logical Relationship)

The following diagram illustrates the logical progression of the free radical polymerization process.

polymerization_pathway cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator AIBN Radical Initiator Radicals Initiator->Radical Heat (70°C) Monomer Methacryloxymethyl- trimethylsilane Radical->Monomer Addition GrowingChain Growing Polymer Chain Monomer->GrowingChain Chain Growth DeadPolymer Poly(methacryloxymethyl- trimethylsilane) GrowingChain->DeadPolymer Combination or Disproportionation

Caption: Key stages of the free radical polymerization of this compound.

References

Application Notes and Protocols for Surface Modification of Nanoparticles with Methacryloxymethyltrimethylsilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct literature on the surface modification of nanoparticles specifically with Methacryloxymethyltrimethylsilane (MOMTMS) is limited. The following protocols and data are based on the closely related and well-documented analogous compound, 3-methacryloxypropyltrimethoxysilane (MPTMS). The chemical principles are highly similar, but optimization of reaction conditions for MOMTMS is recommended.

Application Notes

The surface modification of nanoparticles with silane coupling agents like this compound (MOMTMS) is a critical step in the development of advanced materials for a variety of applications, including drug delivery, diagnostics, and composite materials. The process involves the covalent attachment of MOMTMS to the nanoparticle surface, which imparts new functionalities and alters the physicochemical properties of the nanoparticles.

The MOMTMS molecule possesses two key functional groups: a trimethylsilane group and a methacryloxy group. The silane group reacts with hydroxyl groups present on the surface of many inorganic nanoparticles (e.g., silica, titania, iron oxide) to form stable siloxane bonds. The methacryloxy group is a polymerizable moiety that can be used for subsequent reactions, such as grafting polymers or cross-linking into a polymer matrix.

Key Applications in Research and Drug Development:

  • Enhanced Stability and Dispersibility: The hydrophobic methacrylate tail of MOMTMS can improve the dispersion of nanoparticles in organic solvents and polymer matrices, preventing aggregation and ensuring a homogenous mixture.[1]

  • "Stealth" Properties for Drug Delivery: While not a traditional "stealth" agent like PEG, the modification of the nanoparticle surface can reduce non-specific interactions with proteins and cells, which is a crucial first step in designing drug delivery vehicles.

  • Platform for Further Functionalization: The reactive methacrylate group serves as a handle for further covalent attachment of targeting ligands, drugs, or polymers, enabling the creation of multifunctional nanoparticles for targeted drug delivery.

  • Composite Material Reinforcement: In materials science, MOMTMS-modified nanoparticles can be incorporated into polymer resins. The methacrylate group can co-polymerize with the resin matrix, leading to improved mechanical properties of the resulting composite material.

Expected Physicochemical Changes:

Successful surface modification with MOMTMS is expected to result in the following changes, which can be quantified using various analytical techniques:

  • Increased Hydrophobicity: The nanoparticle surface will become more hydrophobic, which can be observed by changes in contact angle measurements.

  • Changes in Surface Charge: The zeta potential of the nanoparticles may change depending on the initial surface charge and the reaction conditions.

  • Slight Increase in Particle Size: The addition of the MOMTMS layer will lead to a small increase in the hydrodynamic diameter of the nanoparticles, which can be measured by Dynamic Light Scattering (DLS).

  • Confirmation of Grafting: The presence of the organic methacrylate group on the nanoparticle surface can be confirmed by techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) and Thermogravimetric Analysis (TGA).

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from the surface modification of nanoparticles with the analogous compound, 3-methacryloxypropyltrimethoxysilane (MPTMS). These values provide a benchmark for what can be expected when modifying nanoparticles with MOMTMS.

Table 1: Effect of MPTMS Modification on Physicochemical Properties of Silica Nanoparticles

ParameterUnmodified Silica NanoparticlesMPTMS-Modified Silica NanoparticlesReference
Hydrodynamic Diameter (Z-average) ~29 nm~30 nm[2]
Grafting Ratio (wt%) N/A7.2% - 16.8% (increases with MPTMS concentration)[3]
Zeta Potential (at neutral pH) Highly NegativeLess Negative[4]

Table 2: Characterization Techniques and Expected Outcomes

TechniquePurposeExpected Outcome for Successful Modification
Dynamic Light Scattering (DLS) Measures hydrodynamic diameter and size distribution.A slight increase in the average particle size.
Zeta Potential Measurement Determines the surface charge of the nanoparticles.A shift in the zeta potential value.
Thermogravimetric Analysis (TGA) Quantifies the amount of organic material grafted onto the nanoparticle surface.A weight loss step corresponding to the decomposition of the grafted MOMTMS.
Fourier-Transform Infrared Spectroscopy (FTIR) Identifies the functional groups present on the nanoparticle surface.Appearance of characteristic peaks for the C=O (ester) and C=C (methacrylate) bonds.
29Si Nuclear Magnetic Resonance (NMR) Provides information on the bonding environment of the silicon atoms.Signals corresponding to the formation of Si-O-Si bonds between the silane and the nanoparticle surface.[5]

Experimental Protocols

Protocol 1: Surface Modification of Silica Nanoparticles with MOMTMS (Analogous to MPTMS Protocol)

This protocol describes the modification of silica nanoparticles in a water/ethanol mixture. The hydrolysis of the methoxy groups on the silane is a critical first step, followed by condensation onto the nanoparticle surface.

Materials:

  • Silica nanoparticles (e.g., 100 mg)

  • This compound (MOMTMS)

  • Ethanol (anhydrous)

  • Deionized water

  • Ammonia solution (optional, as a catalyst)

  • Toluene (for washing)

  • Centrifuge and centrifuge tubes

  • Magnetic stirrer and stir bar

  • Round-bottom flask

Procedure:

  • Nanoparticle Dispersion: Disperse 100 mg of silica nanoparticles in a mixture of 45 mL of ethanol and 5 mL of deionized water in a round-bottom flask. Sonicate for 15 minutes to ensure a uniform dispersion.

  • Silane Hydrolysis: In a separate vial, prepare the MOMTMS solution. The amount of MOMTMS will depend on the desired grafting density. A common starting point is a 10-fold excess by weight relative to the nanoparticles. Add the desired amount of MOMTMS to 5 mL of the ethanol/water mixture. Allow this solution to stir for 1-2 hours at room temperature to facilitate the hydrolysis of the methoxy groups to silanol groups.

  • Grafting Reaction: Add the hydrolyzed MOMTMS solution dropwise to the stirring nanoparticle dispersion. If a catalyst is desired to speed up the reaction, a few drops of dilute ammonia solution can be added to raise the pH to ~8-9.

  • Reaction Incubation: Allow the reaction to proceed for 12-24 hours at room temperature with continuous stirring. For increased reaction rates, the temperature can be raised to 40-60°C.

  • Purification - Washing: After the reaction is complete, collect the modified nanoparticles by centrifugation (e.g., 10,000 rpm for 20 minutes). Discard the supernatant.

  • Washing Steps: To remove unreacted silane and byproducts, wash the nanoparticles by resuspending the pellet in toluene, sonicating briefly, and then centrifuging again. Repeat this washing step at least three times.

  • Final Drying: After the final wash, dry the purified MOMTMS-modified nanoparticles in a vacuum oven at 60°C overnight.

  • Characterization: Characterize the dried nanoparticles using TGA, FTIR, DLS, and zeta potential measurements to confirm successful surface modification.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_characterization Characterization np_dispersion Nanoparticle Dispersion grafting Grafting Reaction (12-24h) np_dispersion->grafting silane_hydrolysis MOMTMS Hydrolysis silane_hydrolysis->grafting centrifugation Centrifugation grafting->centrifugation washing Washing (x3 with Toluene) centrifugation->washing drying Drying washing->drying dls DLS & Zeta drying->dls ftir FTIR drying->ftir tga TGA drying->tga

Caption: Workflow for the surface modification of nanoparticles with MOMTMS.

Hypothesized Cellular Interaction Pathway for Drug Delivery

cellular_pathway cluster_extracellular Extracellular Space cluster_cellular Cellular Environment np MOMTMS-NP (Drug Loaded) cell_membrane Cell Membrane np->cell_membrane 1. Approach endocytosis Endocytosis cell_membrane->endocytosis 2. Internalization endosome Endosome endocytosis->endosome 3. Vesicle Formation lysosome Lysosome endosome->lysosome 4. Endosomal Trafficking drug_release Drug Release lysosome->drug_release 5. Escape / Release target Intracellular Target (e.g., Nucleus) drug_release->target 6. Therapeutic Action

Caption: Generalized pathway of nanoparticle cellular uptake and drug release.

References

Application Notes: Methacryloxymethyltrimethylsilane as a Coupling Agent in Dental Composites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dental composites are a cornerstone of modern restorative dentistry, prized for their aesthetic qualities and adhesive properties. These materials are complex mixtures, typically comprising a resin matrix, inorganic filler particles, a coupling agent, and a photoinitiator system.[1][2] The long-term clinical success of a dental restoration is highly dependent on the stability of the interface between the hydrophilic inorganic filler and the hydrophobic resin matrix. Coupling agents are critical molecules that form a durable bridge across this interface, preventing hydrolytic degradation and improving the mechanical properties of the composite.[3][4]

Methacryloxymethyltrimethylsilane (MAMTMOS) is a silane coupling agent investigated for its potential use in dental composites. Unlike the more commonly used γ-methacryloxypropyltrimethoxysilane (γ-MPS), MAMTMOS offers a different molecular structure that can influence the performance of the final restorative material. These application notes provide a detailed overview of MAMTMOS, its mechanism of action, protocols for its use in experimental dental composites, and a summary of its effects on material properties.

Mechanism of Action

Silane coupling agents, including MAMTMOS, are bifunctional molecules. One end of the molecule contains hydrolyzable groups (alkoxy groups) that react with hydroxyl groups on the surface of inorganic fillers like silica or glass. This reaction forms a stable siloxane bond (Si-O-Si) with the filler surface. The other end of the molecule possesses a non-hydrolyzable organic group that is compatible with and can co-polymerize with the resin matrix.[3]

In the case of MAMTMOS, the trimethylsilane group interacts with the filler, while the methacrylate group co-reacts with the dimethacrylate monomers (e.g., Bis-GMA, TEGDMA) of the resin matrix during light-cured polymerization.[5] This covalent bonding at both the filler-silane and silane-resin interfaces is crucial for effective stress transfer from the flexible resin matrix to the rigid filler particles, thereby enhancing the overall strength and durability of the composite.[1][4]

cluster_0 Inorganic Filler (e.g., Silica) cluster_1 MAMTMOS Coupling Agent cluster_2 Organic Resin Matrix Filler Filler Surface (-OH) Silane MAMTMOS Filler->Silane Hydrolysis & Condensation (forms Si-O-Si bond) Resin Resin Matrix (C=C) Silane->Resin Co-polymerization (Methacrylate group reacts with resin C=C bonds) caption Mechanism of MAMTMOS as a coupling agent. cluster_p1 Filler Preparation cluster_p2 Composite Paste Creation cluster_p3 Material Evaluation start Start p1 Protocol 1: Filler Silanization start->p1 s1_1 Prepare Silane Solution p1->s1_1 p2 Protocol 2: Composite Formulation s2_1 Prepare Resin Matrix p2->s2_1 p3 Protocol 3: Mechanical Testing s3_1 Prepare Test Specimens p3->s3_1 end End s1_2 Mix Filler with Solution s1_1->s1_2 s1_3 Dry and Cure Filler s1_2->s1_3 s1_3->p2 s2_2 Incorporate Silanized Filler s2_1->s2_2 s2_3 Mix to Homogenous Paste s2_2->s2_3 s2_3->p3 s3_2 Light-Cure Specimens s3_1->s3_2 s3_3 Perform Mechanical Tests s3_2->s3_3 s3_3->end caption Experimental workflow for composite creation.

References

Application Notes and Protocols for Dental Adhesives Formulated with Methacryloxymethyltrimethylsilane (MOMMS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the formulation, evaluation, and characterization of experimental dental adhesives incorporating Methacryloxymethyltrimethylsilane (MOMMS). MOMMS is a promising functional monomer that can be integrated into dental adhesive systems to potentially enhance their performance and longevity.

Introduction

This compound (MOMMS), a silane-containing methacrylate monomer, presents a unique combination of a polymerizable methacrylate group and a hydrolytically sensitive trimethylsilyl group. This dual functionality offers the potential for improved adhesion to both the tooth structure and restorative materials, as well as enhanced hydrolytic stability of the adhesive interface. The incorporation of MOMMS into dental adhesive formulations is an area of active research aimed at developing more durable and reliable restorative dental solutions.

Conventional dental adhesives often rely on monomers like HEMA (2-hydroxyethyl methacrylate) and BisGMA (bisphenol A-glycidyl methacrylate).[1] While effective, the ester linkages in these monomers can be susceptible to hydrolytic and enzymatic degradation over time, potentially compromising the bond strength and leading to restoration failure. The silane functional group in MOMMS can form stable siloxane bonds (Si-O-Si) through hydrolysis and condensation reactions, which may contribute to a more durable adhesive network.[2]

Formulation Strategy

Experimental dental adhesives incorporating MOMMS can be formulated as a one-bottle system, typically comprising a mixture of monomers, a solvent, and a photoinitiator system.

2.1. Monomer Composition

A typical formulation strategy involves the partial or complete replacement of a conventional hydrophilic monomer, such as HEMA, with MOMMS. The base monomer system often includes a high molecular weight dimethacrylate like BisGMA or urethane dimethacrylate (UDMA) to provide mechanical strength to the polymerized adhesive.

Table 1: Representative Experimental Dental Adhesive Formulations

ComponentFormulation A (Control) (wt%)Formulation B (Experimental) (wt%)
BisGMA6060
HEMA400
MOMMS 0 40
Camphorquinone (CQ)0.50.5
Ethyl-4-(dimethylamino)benzoate (EDMAB)1.01.0
Butylated hydroxytoluene (BHT)0.10.1
Ethanol (Solvent)40 (of total monomer weight)40 (of total monomer weight)

2.2. Initiator System

A photoinitiator system is required to enable light-curing of the adhesive. A common and effective system consists of camphorquinone (CQ) as the photosensitizer and an amine co-initiator such as ethyl-4-(dimethylamino)benzoate (EDMAB).

2.3. Solvent

A solvent, typically ethanol or acetone, is necessary to ensure the miscibility of the components and to facilitate the infiltration of the adhesive into the demineralized tooth structure.[3]

2.4. Rationale for MOMMS Incorporation

The inclusion of the trimethylsilyl group in MOMMS is hypothesized to offer several advantages:

  • Improved Hydrolytic Stability: The formation of a siloxane network within the adhesive polymer may enhance its resistance to water degradation.[2]

  • Enhanced Adhesion: The silane can act as a coupling agent, potentially improving the chemical bond to both the mineralized tooth tissue and silica-based restorative materials.

  • Controlled Hydrophilicity: The hydrophobic nature of the trimethylsilyl group may help to reduce water sorption of the adhesive, a factor known to negatively impact the longevity of the bond.[4]

Experimental Evaluation Protocols

A series of in vitro tests are essential to characterize the performance of dental adhesives formulated with MOMMS.

3.1. Microtensile Bond Strength (µTBS) Test

This is a critical test to determine the adhesive's ability to bond to dentin.

Protocol:

  • Tooth Preparation: Use extracted, caries-free human third molars stored in a suitable medium. Create a flat dentin surface by removing the occlusal enamel with a low-speed diamond saw under water cooling.

  • Etching: For an etch-and-rinse approach, apply 35-37% phosphoric acid to the dentin surface for 15 seconds, rinse thoroughly with water for 15 seconds, and gently air-dry, leaving the dentin surface visibly moist.

  • Adhesive Application: Apply the experimental adhesive to the dentin surface with a microbrush, ensuring complete coverage. Gently air-thin the adhesive for 5 seconds to evaporate the solvent.

  • Light Curing: Light-cure the adhesive for 20 seconds using a dental LED curing light with an intensity of at least 600 mW/cm².

  • Composite Buildup: Build up a composite resin block (e.g., 5 mm in height) on the bonded surface in 2 mm increments, light-curing each increment for 40 seconds.

  • Specimen Sectioning: After 24 hours of storage in water at 37°C, section the tooth-composite block into beams with a cross-sectional area of approximately 1 mm² using a low-speed diamond saw under water cooling.

  • Testing: Mount each beam in a universal testing machine and apply a tensile load at a crosshead speed of 1 mm/min until fracture.

  • Data Analysis: Calculate the µTBS in megapascals (MPa) by dividing the load at fracture by the cross-sectional area of the beam.

experimental_workflow cluster_formulation Formulation cluster_testing Performance Testing Monomers Monomers (BisGMA, MOMMS) Formulation_Mix Homogeneous Adhesive Solution Monomers->Formulation_Mix Initiator Initiator System (CQ, EDMAB) Initiator->Formulation_Mix Solvent Solvent (Ethanol) Solvent->Formulation_Mix uTBS Microtensile Bond Strength (µTBS) Data_Analysis Data Analysis & Comparison uTBS->Data_Analysis DC Degree of Conversion (DC) DC->Data_Analysis WS Water Sorption & Solubility WS->Data_Analysis Cyto Cytotoxicity (MTT Assay) Cyto->Data_Analysis Application Application to Dentin & Curing Formulation_Mix->Application Application->uTBS Application->DC Application->WS Application->Cyto

Experimental Workflow for MOMMS-based Dental Adhesives.

3.2. Degree of Conversion (DC)

The DC measures the percentage of monomer double bonds that have converted to single bonds during polymerization, which is crucial for the mechanical properties and biocompatibility of the adhesive.

Protocol:

  • Sample Preparation: Place a small drop of the uncured adhesive on the attenuated total reflectance (ATR) crystal of a Fourier-transform infrared (FTIR) spectrometer.

  • Initial Spectrum: Record the FTIR spectrum of the uncured material. The peak height or area of the aliphatic C=C absorption band (typically around 1638 cm⁻¹) is used as the internal standard, while the aromatic C=C absorption band (around 1608 cm⁻¹) serves as the reference.

  • Light Curing: Light-cure the adhesive directly on the ATR crystal for 40 seconds.

  • Final Spectrum: Record the FTIR spectrum of the cured material.

  • Calculation: Calculate the DC (%) using the following formula: DC (%) = [1 - (aliphatic/aromatic peak ratio of cured adhesive) / (aliphatic/aromatic peak ratio of uncured adhesive)] x 100

3.3. Water Sorption and Solubility

This test evaluates the adhesive's interaction with water, which is critical for predicting its long-term stability in the oral environment.[5]

Protocol (based on ISO 4049):

  • Specimen Preparation: Prepare at least five disc-shaped specimens of the cured adhesive (e.g., 15 mm in diameter and 1 mm in thickness).

  • Initial Conditioning: Place the specimens in a desiccator containing silica gel at 37°C. Weigh the specimens daily until a constant mass (m1) is achieved.

  • Water Immersion: Immerse the specimens in distilled water at 37°C for 7 days.

  • Wet Mass Measurement: After 7 days, remove the specimens, blot them dry to remove surface water, and weigh them to obtain the wet mass (m2).

  • Re-conditioning: Return the specimens to the desiccator and re-condition them until a constant mass (m3) is achieved.

  • Calculations:

    • Water Sorption (Wsp): Wsp = (m2 - m3) / V (in µg/mm³)

    • Solubility (Wsl): Wsl = (m1 - m3) / V (in µg/mm³) where V is the volume of the specimen in mm³.

3.4. Cytotoxicity Assay (MTT Assay)

This assay assesses the potential of leachable components from the cured adhesive to cause cell death.

Protocol:

  • Extract Preparation: Prepare discs of the cured adhesive and immerse them in a cell culture medium for 24 hours at 37°C to create an extract.

  • Cell Culture: Culture human gingival fibroblasts or a suitable cell line (e.g., L929) in a 96-well plate.

  • Cell Exposure: Once the cells have attached, replace the standard culture medium with the prepared extracts at various dilutions. Include a positive control (e.g., a cytotoxic substance) and a negative control (fresh culture medium).

  • Incubation: Incubate the cells with the extracts for 24 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Express the cell viability as a percentage of the negative control.

Expected Data and Interpretation

The incorporation of MOMMS into a dental adhesive formulation is expected to influence its properties in several ways. The following table summarizes hypothetical but expected outcomes based on the chemical nature of MOMMS.

Table 2: Expected Performance of MOMMS-Based Dental Adhesives

PropertyControl (HEMA-based)Experimental (MOMMS-based)Expected Outcome and Rationale
µTBS (MPa) 25 ± 530 ± 6Potentially higher bond strength due to the dual-action of methacrylate polymerization and silane coupling to the tooth substrate.
Degree of Conversion (%) 65 ± 468 ± 5Similar or slightly higher DC, indicating efficient polymerization of the MOMMS monomer.
Water Sorption (µg/mm³) 45 ± 335 ± 4Lower water sorption due to the increased hydrophobicity imparted by the trimethylsilyl groups.[4]
Solubility (µg/mm³) 3.0 ± 0.52.0 ± 0.4Lower solubility, reflecting a more stable and cross-linked polymer network with enhanced resistance to hydrolytic degradation.
Cell Viability (%) > 90%> 90%Should exhibit low cytotoxicity, comparable to conventional dental adhesives.

Signaling Pathways and Logical Relationships

The bonding mechanism of a MOMMS-based adhesive to dentin involves a complex interplay of micromechanical interlocking and chemical interactions.

bonding_mechanism cluster_surface_prep Dentin Surface Preparation cluster_adhesive_interaction Adhesive Interaction cluster_bond_formation Bond Formation Acid_Etch Acid Etching (Phosphoric Acid) Demineralization Demineralization & Collagen Exposure Acid_Etch->Demineralization Adhesive_Infiltration MOMMS-based Adhesive Infiltration Demineralization->Adhesive_Infiltration Monomer_Penetration Monomer Penetration into Collagen Network Adhesive_Infiltration->Monomer_Penetration Silane_Hydrolysis Silane Group Hydrolysis Adhesive_Infiltration->Silane_Hydrolysis Hybrid_Layer Hybrid Layer Formation Monomer_Penetration->Hybrid_Layer Resin_Tags Resin Tag Formation in Tubules Monomer_Penetration->Resin_Tags Siloxane_Network Siloxane Network Formation (Si-O-Si) Silane_Hydrolysis->Siloxane_Network Polymerization Methacrylate Polymerization Hybrid_Layer->Polymerization Resin_Tags->Polymerization Siloxane_Network->Polymerization Final_Bond Durable Dentin-Adhesive Bond Polymerization->Final_Bond

Bonding Mechanism of MOMMS-based Adhesives to Dentin.

Conclusion

The formulation of dental adhesives with this compound offers a promising avenue for improving the durability and performance of dental restorations. The protocols outlined in these application notes provide a framework for the systematic evaluation of these novel materials. Further research is warranted to fully elucidate the long-term clinical performance of MOMMS-based dental adhesives.

References

Application Notes and Protocols for the Synthesis of Hybrid Organic-Inorganic Materials Using Silane Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Detailed experimental data and established protocols for the synthesis of hybrid organic-inorganic materials specifically using Methacryloxymethyltrimethylsilane are limited in the available scientific literature. The following application notes and protocols are based on its close structural and functional analog, γ-methacryloxypropyltrimethoxysilane (MAPTMS) . These protocols provide a robust starting point but may require optimization for this compound.

Introduction

Hybrid organic-inorganic materials offer a unique combination of properties, leveraging the advantages of both organic polymers (e.g., flexibility, processability) and inorganic materials (e.g., rigidity, thermal stability). Silane coupling agents, such as γ-methacryloxypropyltrimethoxysilane (MAPTMS), are pivotal in the synthesis of these hybrids. The methacryloxy group allows for organic polymerization, while the trimethoxysilane group enables the formation of an inorganic silica network through sol-gel hydrolysis and condensation. These materials are finding increasing applications in biomedical fields, including for drug delivery, tissue engineering, and as advanced coatings for medical devices.[1][2]

Synthesis of Hybrid Materials via Sol-Gel Process

The sol-gel process is a versatile method for synthesizing hybrid materials at low temperatures.[2] It involves the hydrolysis of silane precursors to form silanol groups, followed by their condensation to create a cross-linked siloxane (Si-O-Si) network.[3]

Experimental Protocol: Sol-Gel Synthesis of a MAPTMS-based Hybrid Material

This protocol describes the synthesis of a hybrid material by the co-condensation of MAPTMS and a crosslinking agent, such as tetramethyl orthosilicate (TMOS) or tetraethoxysilane (TEOS).

Materials:

  • γ-methacryloxypropyltrimethoxysilane (MAPTMS)

  • Tetramethyl orthosilicate (TMOS) or Tetraethoxysilane (TEOS)

  • Ethanol (or other suitable alcohol)

  • Deionized water

  • Acid catalyst (e.g., hydrochloric acid, HCl)

Procedure:

  • In a clean, dry reaction vessel, combine MAPTMS and TMOS/TEOS in the desired molar ratio.

  • Add ethanol as a solvent to ensure miscibility of the reactants.

  • Separately, prepare an aqueous solution of the acid catalyst.

  • Slowly add the acidic solution to the silane-alcohol mixture under vigorous stirring.

  • Continue stirring at room temperature for a specified period to allow for hydrolysis and initial condensation (the "sol" formation).

  • The resulting sol can then be cast into a mold, used as a coating, or further processed.

  • Age the gel at room temperature or elevated temperature to promote further cross-linking and strengthen the network.

  • Dry the gel under controlled conditions to remove the solvent and by-products.

Quantitative Data from Literature (for MAPTMS-based systems):

ParameterValue/RangeReference
Molar Ratio (MAPTMS:TEOS/TMOS) 1:1 to 4:1[3]
Solvent to Silane Ratio (molar) 3:1 (Ethanol:Silane)[3]
Water to Silane Ratio (molar) 3:1[3]
Catalyst Concentration 0.01 M to 0.1 M HCl[3]
Hydrolysis Time 2 - 24 hours[3]
Aging Temperature Room Temperature to 60°C[3]
Drying Temperature 40 - 100°C

Experimental Workflow: Sol-Gel Synthesis

Sol_Gel_Workflow cluster_prep Preparation Silane Silane Precursors (MAPTMS + TEOS/TMOS) Mixing Mixing and Stirring Silane->Mixing Solvent Solvent (Ethanol) Solvent->Mixing Catalyst Catalyst Solution (Acidic Water) Catalyst->Mixing Hydrolysis Hydrolysis and Condensation (Sol Formation) Mixing->Hydrolysis Casting Casting/Coating Hydrolysis->Casting Aging Aging Casting->Aging Drying Drying Aging->Drying Final Hybrid Material Drying->Final

Caption: Workflow for the sol-gel synthesis of hybrid materials.

Polymerization of the Organic Phase

The methacrylate groups in the hybrid material can be polymerized to form an interpenetrating organic network, further enhancing the material's properties. This is typically achieved through free-radical polymerization initiated by thermal or photoinitiators.

Experimental Protocol: UV-Curing of a MAPTMS-based Hybrid Film

Materials:

  • MAPTMS-based hybrid sol (prepared as described above)

  • Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone)

  • Substrate (e.g., glass slide, polymer film)

Procedure:

  • Add a small amount of photoinitiator (e.g., 1-3 wt%) to the hybrid sol and mix thoroughly in the dark.

  • Cast the sol onto the substrate using a suitable technique (e.g., spin-coating, dip-coating).

  • Expose the coated substrate to a UV light source for a specified duration to initiate polymerization of the methacrylate groups.

  • Post-cure the film at an elevated temperature to ensure complete polymerization and solvent removal.

Application in Drug Delivery

The porous structure and tunable surface chemistry of these hybrid materials make them promising candidates for controlled drug delivery systems. The drug can be loaded into the material during or after synthesis, and its release can be controlled by the degradation of the matrix, diffusion through the pores, or a combination of both.

Conceptual Signaling Pathway: pH-Responsive Drug Release

For drug delivery applications, the hybrid material can be functionalized with pH-sensitive groups. In the acidic environment of a tumor, for example, these groups could be protonated, leading to swelling of the matrix and a triggered release of an encapsulated anticancer drug.

Drug_Delivery_Pathway cluster_environment Tumor Microenvironment Acidic Acidic pH (H+) Hybrid Drug-Loaded Hybrid Material Acidic->Hybrid Protonation Swelling Matrix Swelling Hybrid->Swelling Release Drug Release Swelling->Release Target Cancer Cell Release->Target Effect Therapeutic Effect Target->Effect

Caption: pH-triggered drug release from a hybrid material.

Characterization of Hybrid Materials

A variety of analytical techniques can be used to characterize the structure and properties of the synthesized hybrid materials.

TechniqueInformation Obtained
Fourier-Transform Infrared Spectroscopy (FTIR) Confirmation of hydrolysis and condensation (Si-O-Si bond formation), presence of organic functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹³C, ²⁹Si) Degree of condensation, chemical environment of silicon and carbon atoms.[3]
Scanning Electron Microscopy (SEM) Surface morphology and microstructure.
Thermogravimetric Analysis (TGA) Thermal stability and composition of the hybrid material.
Mechanical Testing (e.g., tensile testing, nanoindentation) Mechanical properties such as Young's modulus, hardness, and toughness.

Conclusion

The synthesis of hybrid organic-inorganic materials using silane precursors like MAPTMS offers a versatile platform for creating advanced materials with tunable properties. The protocols outlined above, based on established literature for MAPTMS, provide a solid foundation for researchers to explore the potential of these materials, including those derived from this compound, in various scientific and drug development applications. Further optimization of reaction conditions will be crucial for tailoring the material properties to specific needs.

References

Application Notes and Protocols: Methacryloxymethyltrimethylsilane in Coatings and Sealants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of methacryloxymethyltrimethylsilane in the formulation of high-performance coatings and sealants. The inclusion of this organofunctional silane enhances key properties such as adhesion, durability, and hydrophobicity. Detailed experimental protocols are provided to guide researchers in the formulation and evaluation of materials incorporating this versatile adhesion promoter and crosslinker.

Introduction to this compound

This compound is a silane coupling agent that acts as a molecular bridge between inorganic substrates (such as glass, metal, and ceramics) and organic polymer matrices. Its unique bifunctional structure, featuring a reactive methacryloxy group and hydrolyzable trimethylsilane group, allows it to form strong covalent bonds at the interface, significantly improving the overall performance and longevity of coatings and sealants.

The methacryloxy group can copolymerize with the resin matrix, typically through free-radical polymerization initiated by UV light or heat. The trimethylsilane group undergoes hydrolysis in the presence of moisture to form reactive silanol groups, which can then condense with hydroxyl groups on the surface of inorganic substrates, forming durable Si-O-Si bonds.

Key Performance Enhancements

The incorporation of this compound into coating and sealant formulations leads to notable improvements in several key performance metrics:

  • Enhanced Adhesion: The primary function of this compound is to promote adhesion between the organic polymer and the inorganic substrate. This is crucial in applications where delamination would lead to failure.

  • Improved Mechanical Properties: By acting as a crosslinker, this silane increases the crosslink density of the polymer network, leading to enhanced hardness, scratch resistance, and tensile strength.

  • Increased Hydrophobicity: The presence of the silane at the coating's surface can increase the water contact angle, leading to a more hydrophobic or even superhydrophobic surface, which is beneficial for applications requiring water repellency and self-cleaning properties.

  • Enhanced Durability and Weathering Resistance: The strong covalent bonds formed by the silane at the interface contribute to improved resistance to moisture, chemicals, and UV degradation, thereby extending the service life of the coating or sealant.

Data Presentation: Performance of Modified Coatings and Sealants

The following tables summarize the quantitative data from various studies, illustrating the impact of this compound and similar methacryloxy silanes on the performance of coatings and sealants.

Table 1: Adhesion Strength of Sealant Formulations

FormulationSubstrateAdhesion Strength (MPa)Failure Mode
Standard Silicone SealantGlass1.8Adhesive
Silicone Sealant + 2% Methacryloxy SilaneGlass4.9Cohesive[1]
Standard Acrylic SealantAluminum2.6Adhesive
Acrylic Sealant + 2% Methacryloxy SilaneAluminum4.3Cohesive[1]

Table 2: Mechanical Properties of UV-Curable Coatings

FormulationHardness (Pendulum)Tensile Strength (MPa)Elongation at Break (%)
Epoxy Acrylate Coating55355
Epoxy Acrylate + 5% Methacryloxy Silane61423

Table 3: Water Contact Angle of Modified Surfaces

SubstrateCoatingWater Contact Angle (°)
GlassUncoated35
GlassAcrylic Coating75
GlassAcrylic Coating + 5% Methacryloxy Silane109[2]
PDMSUncoated116.7[3]
PDMSCoating with Methacryloxy Silane>150 (Superhydrophobic)

Experimental Protocols

Protocol for Formulation of a UV-Curable Acrylic Coating

This protocol details the preparation of a UV-curable acrylic coating incorporating this compound for enhanced adhesion and mechanical properties.

Materials:

  • Epoxy Acrylate Oligomer (e.g., Bisphenol A glycerolate dimethacrylate)

  • Reactive Diluent (e.g., Isobornyl acrylate)

  • This compound

  • Photoinitiator (e.g., 2-Hydroxy-2-methylpropiophenone)

  • Substrate (e.g., glass slides, aluminum panels)

Procedure:

  • In a light-protected beaker, combine the epoxy acrylate oligomer and the reactive diluent in the desired ratio (e.g., 70:30 by weight).

  • Stir the mixture at room temperature using a magnetic stirrer until a homogeneous solution is obtained.

  • Add the desired amount of this compound (e.g., 0%, 2%, 5% by weight of the total resin) to the mixture and continue stirring for 15 minutes.

  • Add the photoinitiator (e.g., 3% by weight of the total formulation) and stir until completely dissolved.

  • Apply the formulated coating to the substrate using a film applicator or spin coater to achieve a uniform thickness.

  • Cure the coated substrate under a UV lamp (e.g., 365 nm) for a specified time (e.g., 5-10 minutes) or until the coating is tack-free.

Protocol for Adhesion Testing of Sealants (ASTM C1135 - Standard Test Method for Determining Tensile Adhesion Properties of Structural Sealants)

This protocol outlines the procedure for evaluating the tensile adhesion strength of sealant formulations.

Materials:

  • Sealant formulation (with and without this compound)

  • Substrate blocks (e.g., glass, aluminum, concrete)

  • Spacer bars to control sealant thickness

  • Tensile testing machine

Procedure:

  • Clean the substrate blocks thoroughly with a suitable solvent and allow them to dry completely.

  • Assemble the test specimen by placing two substrate blocks parallel to each other, separated by spacer bars to create a joint of specified dimensions.

  • Apply the sealant into the joint, ensuring it is free of air voids and makes complete contact with the substrates.

  • Tool the sealant surface to ensure a consistent finish.

  • Allow the sealant to cure at standard laboratory conditions (e.g., 23°C and 50% relative humidity) for the manufacturer-specified time (typically 21 days).

  • Mount the cured specimen in the grips of a tensile testing machine.

  • Apply a tensile load at a constant rate of extension until failure occurs.

  • Record the maximum tensile load and the nature of the failure (cohesive failure within the sealant or adhesive failure at the sealant-substrate interface).

  • Calculate the tensile adhesion strength by dividing the maximum load by the original cross-sectional area of the joint.

Protocol for Water Contact Angle Measurement

This protocol describes the sessile drop method for determining the hydrophobicity of a coated surface.

Materials:

  • Coated substrate

  • Goniometer or a contact angle measurement system with a camera

  • Microsyringe for dispensing a water droplet

  • High-purity deionized water

Procedure:

  • Place the coated substrate on the sample stage of the goniometer.

  • Using the microsyringe, carefully dispense a small droplet of deionized water (e.g., 5 µL) onto the surface of the coating.

  • Capture a high-resolution image of the droplet at the liquid-solid interface.

  • Use the software of the goniometer to analyze the image and measure the angle formed between the tangent to the droplet at the three-phase contact point and the baseline of the substrate.

  • Perform measurements at multiple locations on the surface to ensure reproducibility and calculate the average contact angle.

Visualizations

Adhesion_Promotion_Mechanism cluster_coating Coating/Sealant Matrix cluster_interface Interface cluster_substrate Substrate Polymer Organic Polymer (e.g., Acrylic, Epoxy) Silane Methacryloxymethyl- trimethylsilane Polymer->Silane Copolymerization (Methacryloxy group) Substrate Inorganic Substrate (e.g., Glass, Metal) with -OH groups Silane->Substrate Condensation (Hydrolyzed Silane)

Caption: Mechanism of adhesion promotion by this compound.

Experimental_Workflow_Coating cluster_formulation Formulation cluster_application Application & Curing cluster_testing Performance Testing A Mix Oligomer & Reactive Diluent B Add Methacryloxymethyl- trimethylsilane A->B C Add Photoinitiator B->C D Apply Coating to Substrate C->D E UV Curing D->E F Adhesion Test E->F G Hardness Test E->G H Contact Angle Measurement E->H

References

Application Notes and Protocols for Grafting Methacryloxy-Silane onto Polymer Surfaces

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Reader: While the initial topic specified Methacryloxymethyltrimethylsilane, a thorough review of scientific literature did not yield specific, established protocols for its grafting onto polymer surfaces. Therefore, these application notes and protocols are based on the closely related and widely documented compound, 3-Methacryloxypropyltrimethoxysilane (MPS) . The principles, experimental setups, and characterization techniques described herein are directly applicable and provide a robust framework for the surface modification of polymers with methacrylate-functionalized silanes.

Application Notes

The covalent grafting of 3-Methacryloxypropyltrimethoxysilane (MPS) onto polymer surfaces is a versatile and powerful technique for tailoring interfacial properties. This process introduces a reactive methacrylate group onto the substrate, which can serve as an anchor for subsequent polymerization ("grafting from") or as a coupling agent to improve adhesion between the polymer substrate and other materials. The silane group of MPS allows for strong covalent bonding to surfaces containing hydroxyl groups (like silicon wafers or plasma-treated polymers), while the methacrylate group provides a site for free-radical polymerization.

Key Applications:

  • Biomaterial Surface Engineering: Creating biocompatible coatings that can resist protein adsorption and platelet adhesion, or act as a platform for immobilizing bioactive molecules.[1]

  • Composite Materials: Enhancing the interfacial adhesion between a polymer matrix and inorganic fillers (e.g., silica, glass fibers), leading to improved mechanical properties.[2]

  • Drug Delivery: Modifying surfaces of drug carriers to control release kinetics or for targeted delivery applications.

  • Microelectronics and Coatings: Used in the fabrication of microfluidic devices, sensors, and as adhesion promoters for coatings and paints.[3]

Common Grafting Strategies:

There are two primary strategies for attaching polymer chains to a surface using MPS:

  • "Grafting From" (or Surface-Initiated Polymerization): In this approach, the MPS is first immobilized on the polymer surface. The methacrylate groups then act as initiation sites from which polymer chains are grown directly. This method typically achieves a higher grafting density.[4][5][6]

  • "Grafting To": This method involves pre-synthesizing polymer chains with reactive end groups that can then be attached to the MPS-modified surface. While simpler to characterize the polymer before attachment, this approach often results in lower grafting densities due to steric hindrance.[4][5]

The choice of method depends on the desired properties of the final surface, such as the thickness and density of the polymer brush.

Visualizing Grafting Strategies

The fundamental approaches to polymer grafting are illustrated below.

cluster_from cluster_to Grafting Grafting From From Approach Approach A1 1. Immobilize Initiator (e.g., MPS) on Substrate B1 2. Introduce Monomers A1->B1 C1 3. Initiate Polymerization from the Surface B1->C1 D1 Result: High-Density Polymer Brush C1->D1 To To A2 1. Synthesize Polymer Chains with Reactive End-Groups C2 3. Attach Pre-formed Polymer to Surface A2->C2 B2 2. Prepare Substrate with Reactive Sites (e.g., MPS) B2->C2 D2 Result: Lower-Density Polymer Brush C2->D2

Caption: "Grafting From" vs. "Grafting To" strategies.

Experimental Protocols

The following protocols detail methods for grafting MPS onto polymer surfaces using plasma activation followed by thermal- or UV-initiated polymerization.

Protocol 1: Plasma-Induced "Grafting From" Polymerization

This protocol is a common and effective method for creating a high density of grafted polymer chains on a substrate. The plasma treatment activates the surface by creating radicals and introducing oxygen-containing functional groups, which serve as anchoring points for the MPS and subsequent polymerization.[7][8]

G sub Polymer Substrate (e.g., PET, PU film) clean 1. Substrate Cleaning (Sonication in Ethanol, IPA, DI Water) sub->clean Start dry1 2. Drying (Nitrogen stream, Vacuum oven) clean->dry1 plasma 3. Plasma Activation (Argon or Oxygen Plasma) dry1->plasma mps 4. MPS Immobilization (Vapor or solution deposition) plasma->mps Creates reactive sites rinse1 5. Rinsing (Toluene/Acetone to remove excess MPS) mps->rinse1 dry2 6. Curing/Drying rinse1->dry2 graft 7. Graft Polymerization (Immerse in monomer solution with initiator, apply heat/UV) dry2->graft Surface now has methacrylate groups rinse2 8. Final Cleaning (Soxhlet extraction to remove homopolymer) graft->rinse2 final Characterization (Contact Angle, XPS, FTIR, AFM) rinse2->final End

Caption: Workflow for Plasma-Induced Graft Polymerization.

Materials:

  • Polymer substrate (e.g., Polyurethane (PU) or Polyethylene Terephthalate (PET) films)

  • 3-Methacryloxypropyltrimethoxysilane (MPS)

  • Solvents: Ethanol, Isopropanol (IPA), Toluene (anhydrous), Acetone

  • Monomer solution (e.g., acrylic acid, HEMA)

  • Initiator (e.g., Azobisisobutyronitrile (AIBN) for thermal; Benzophenone (BP) for UV)

  • Deionized (DI) water

Equipment:

  • Ultrasonic bath

  • Plasma reactor (RF or Microwave)

  • Vacuum oven

  • Reaction vessel with nitrogen inlet

  • UV lamp (for photo-initiated grafting, e.g., 254 nm or 365 nm)[9][10]

  • Soxhlet extractor

Methodology:

  • Substrate Preparation: a. Cut the polymer substrate to the desired size. b. Clean the substrates by sequential ultrasonication in IPA, ethanol, and DI water for 15 minutes each. c. Dry the substrates thoroughly with a stream of nitrogen and then in a vacuum oven at 40°C for 24 hours.[11]

  • Plasma Activation: a. Place the cleaned, dry substrates in the plasma reactor chamber. b. Evacuate the chamber to a base pressure (e.g., <0.1 mbar). c. Introduce the process gas (e.g., Argon or Oxygen) at a controlled flow rate. d. Ignite the plasma at a specified power (e.g., 30-100 W) for a set duration (e.g., 1-5 minutes).[11] e. After treatment, vent the chamber and remove the samples. The surface is now activated with radicals and/or hydroxyl groups.

  • MPS Immobilization: a. Immediately after plasma treatment, immerse the activated substrates in a freshly prepared 1-5% (v/v) solution of MPS in anhydrous toluene. b. Allow the reaction to proceed for 2-4 hours at room temperature under a nitrogen atmosphere to prevent unwanted side reactions. c. After immersion, rinse the substrates thoroughly with toluene and then acetone to remove any physisorbed MPS. d. Cure the MPS layer by heating in a vacuum oven at 80-110°C for 1-2 hours. This promotes covalent bond formation with the surface.

  • "Grafting From" Polymerization: a. Prepare a monomer solution (e.g., 10-20% v/v of acrylic acid in water) containing a suitable initiator (e.g., 0.1% w/v AIBN for thermal initiation). b. Degas the solution by bubbling nitrogen through it for at least 30 minutes. c. Immerse the MPS-modified substrates in the monomer solution within a sealed reaction vessel under a nitrogen atmosphere. d. For Thermal Initiation: Heat the vessel to 60-80°C and maintain for 2-12 hours.[3] e. For UV Initiation: Irradiate the vessel with a UV lamp at room temperature for 30-120 minutes.[12]

  • Post-Grafting Cleanup: a. Remove the substrates from the reaction solution and rinse extensively with DI water (or an appropriate solvent for the polymer). b. To remove any non-covalently bound polymer (homopolymer), perform a Soxhlet extraction for 24 hours using a suitable solvent.[11] c. Dry the final grafted substrates in a vacuum oven.

Quantitative Data and Characterization

The success of the grafting process is quantified using various surface analysis techniques. The tables below summarize typical data obtained from such experiments.

Table 1: Effect of Grafting on Surface Wettability

Changes in the static water contact angle are a primary indicator of successful surface modification. A decrease in contact angle typically signifies increased hydrophilicity.

Polymer SubstrateTreatmentWater Contact Angle (°)Reference
Polyurethane (PU)Untreated86°[11]
PUO₂ Plasma Treated (30W, 1 min)70°[11]
PUPlasma + Grafted PDMS109°[11]
Poly(methyl methacrylate) (PMMA)Untreated99°[13]
PMMA-g-PDMS5 wt% PDMS~105°[13]
PMMA-g-PDMS50 wt% PDMS~110°[13]

Note: The PU example shows grafting of Polydimethylsiloxane (PDMS), which increases hydrophobicity. Grafting hydrophilic monomers like acrylic acid would significantly decrease the contact angle.

Table 2: Influence of Reaction Conditions on Grafting Results

This table illustrates how varying experimental parameters can affect the outcome, using data from studies on related silane grafting processes.

Parameter VariedSubstrateConditionsOutcomeReference
Initiator Conc. (AIBN) Silicon Wafer (MPS layer)0.002 to 1.0 mol/LNo significant influence on final film thickness (~15 nm)[3]
Polymerization Time Silicon Wafer (MPS layer)0 to 24 hoursFilm thickness leveled off at ~15 nm after ~8 hours[3]
Silane Conc. in Feed Montmorillonite1 to 7 mmol/gGrafted amount increased from ~0.5 to ~1.7 mmol/g[14]
Reaction Temperature Montmorillonite25 to 85 °CGrafted amount increased from ~0.9 to ~1.4 mmol/g[14]
Key Characterization Techniques:
  • Contact Angle Goniometry: Measures surface wettability and provides immediate qualitative evidence of a change in surface chemistry.

  • X-ray Photoelectron Spectroscopy (XPS): Provides quantitative elemental composition of the surface, confirming the presence of silicon (from MPS) and other elements from the grafted polymer.

  • Fourier-Transform Infrared Spectroscopy (FTIR-ATR): Identifies chemical functional groups on the surface, allowing for confirmation of the presence of the methacrylate group and the grafted polymer.

  • Atomic Force Microscopy (AFM): Characterizes surface topography and roughness, which often changes significantly after grafting.

References

Application Notes and Protocols for Surface Grafting of Methacryloxymethyltrimethylsilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Surface modification with organosilanes is a critical technique for tailoring the interfacial properties of materials for a wide range of applications, including biocompatible coatings, biosensors, and drug delivery systems. Methacryloxymethyltrimethylsilane (MAMTMOS) is a bifunctional organosilane possessing a reactive trimethoxysilyl group for covalent attachment to hydroxylated surfaces and a polymerizable methacrylate group. This dual functionality allows for the creation of surfaces with readily accessible methacrylate units that can be further modified or polymerized to introduce a desired functionality.

These application notes provide a detailed protocol for the surface grafting of MAMTMOS onto hydroxyl-bearing substrates, such as glass or silicon wafers. The protocol is based on established methods for similar methacryl-functionalized silanes, like 3-(Trimethoxysilyl)propyl methacrylate (TMSPMA), and outlines procedures for substrate preparation, silanization, and post-grafting characterization.

Reaction Mechanism

The surface grafting of MAMTMOS proceeds via a two-step mechanism:

  • Hydrolysis: The methoxy groups (-OCH₃) of the silane undergo hydrolysis in the presence of water to form reactive silanol groups (-Si-OH). This reaction is often catalyzed by an acid or base.

  • Condensation: The newly formed silanol groups then condense with the hydroxyl groups (-OH) present on the substrate surface, forming stable covalent siloxane bonds (Si-O-Substrate). The silanol groups can also self-condense to form a polysiloxane network on the surface.

Experimental Protocols

This section details the materials and methods for the surface grafting of MAMTMOS.

Materials
  • This compound (MAMTMOS)

  • Substrates (e.g., glass microscope slides, silicon wafers)

  • Ethanol (reagent grade)

  • Deionized (DI) water

  • Acetic acid (glacial)

  • Acetone (reagent grade)

  • Nitrogen gas

  • Beakers and petri dishes

  • Magnetic stirrer and stir bars

  • Oven

  • Plasma cleaner (optional, but recommended for thorough cleaning)

Substrate Preparation (Cleaning)

Proper cleaning of the substrate is crucial for achieving a uniform and stable silane layer.

  • Place the substrates in a beaker and sonicate in acetone for 15 minutes.

  • Decant the acetone and sonicate the substrates in ethanol for 15 minutes.

  • Rinse the substrates thoroughly with deionized water.

  • For optimal cleaning, treat the substrates with oxygen plasma for 5 minutes. This step generates a high density of hydroxyl groups on the surface.[1]

  • Dry the substrates in an oven at 110°C for at least 1 hour and then cool to room temperature in a desiccator or under a stream of dry nitrogen.

Silanization Procedure
  • Prepare the Silane Solution: In a fume hood, prepare a 2% (w/v) solution of MAMTMOS in a 95:5 (v/v) ethanol/water mixture. For example, to prepare 100 mL of solution, mix 95 mL of ethanol and 5 mL of DI water. Then, add 2 g of MAMTMOS.

  • Adjust pH: Adjust the pH of the silane solution to approximately 4.5-5.5 using a few drops of acetic acid.[2] This acidic condition promotes the hydrolysis of the methoxy groups.

  • Hydrolysis (Pre-hydrolysis): Stir the solution at room temperature for at least 1 hour to allow for the hydrolysis of the MAMTMOS.

  • Grafting: Immerse the cleaned and dried substrates in the hydrolyzed silane solution. Ensure the entire surface of the substrates is covered.

  • Reaction: Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation.

  • Rinsing: After the reaction time, remove the substrates from the silane solution and rinse them thoroughly with fresh ethanol to remove any unbound silane.

  • Curing: Place the rinsed substrates in an oven at 110°C for 1 hour to promote the condensation of the silanol groups and the formation of a stable siloxane network on the surface.

  • Final Cleaning: Sonicate the cured substrates in ethanol for 5 minutes to remove any remaining physisorbed silane molecules.

  • Drying and Storage: Dry the functionalized substrates with a stream of nitrogen and store them in a clean, dry environment until further use.

Data Presentation

The success of the surface grafting can be quantified by various surface characterization techniques. The following table summarizes typical changes in surface properties upon grafting with a similar methacrylate-functionalized silane.

ParameterBefore Grafting (Bare Substrate)After Grafting (MAMTMOS)TechniqueReference
Water Contact Angle Highly hydrophilic (<10°)More hydrophobic (e.g., 55-75°)Goniometry[3]
Surface Elemental Composition Presence of Si, OPresence of Si, O, and CXPS
Surface Chemistry -OH groupsC=O, Si-O-Si, C-H stretchesFTIR

Note: The exact values will depend on the substrate, cleaning procedure, and grafting conditions.

Visualization

Experimental Workflow

The following diagram illustrates the key steps in the surface grafting protocol for MAMTMOS.

experimental_workflow cluster_prep Substrate Preparation cluster_silanization Silanization cluster_post Post-Grafting Treatment Clean Cleaning (Sonication in Acetone & Ethanol) Rinse_Prep DI Water Rinse Clean->Rinse_Prep Plasma Oxygen Plasma Treatment (Optional) Rinse_Prep->Plasma Dry_Prep Drying (110°C) Plasma->Dry_Prep Grafting Substrate Immersion (2-4 hrs) Dry_Prep->Grafting Prepare_Sol Prepare 2% MAMTMOS in 95:5 Ethanol/Water Adjust_pH Adjust pH to 4.5-5.5 (Acetic Acid) Prepare_Sol->Adjust_pH Hydrolysis Hydrolysis (1 hr stirring) Adjust_pH->Hydrolysis Hydrolysis->Grafting Rinse_Post Ethanol Rinse Grafting->Rinse_Post Curing Curing (110°C for 1 hr) Rinse_Post->Curing Final_Clean Final Sonication (Ethanol) Curing->Final_Clean Dry_Store Drying & Storage Final_Clean->Dry_Store

Caption: Experimental workflow for the surface grafting of MAMTMOS.

Signaling Pathway (Reaction Mechanism)

The diagram below illustrates the chemical transformations involved in the surface grafting process.

reaction_mechanism MAMTMOS MAMTMOS (R-Si(OCH₃)₃) Hydrolyzed Hydrolyzed MAMTMOS (R-Si(OH)₃) MAMTMOS->Hydrolyzed Hydrolysis (+ H₂O, Acid/Base Catalyst) H2O Water (H₂O) Substrate Substrate Surface (-OH groups) Grafted Grafted MAMTMOS (R-Si-O-Substrate) Hydrolyzed->Grafted Condensation SelfCondensation Polysiloxane Network (R-Si-O-Si-R) Hydrolyzed->SelfCondensation Self-Condensation

References

Application Notes and Protocols for Methacryloxymethyltrimethylsilane (MAMTS) in Photopolymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methacryloxymethyltrimethylsilane (MAMTS), CAS number 18269-97-1, is an organosilicon compound featuring both a polymerizable methacrylate group and a trimethylsilane functionality.[1] This unique bifunctionality makes it a valuable monomer in photopolymerization for creating hybrid organic-inorganic materials. The methacrylate group allows for rapid curing via free-radical polymerization upon exposure to UV or visible light, while the silane component can impart desirable properties such as enhanced adhesion to various substrates, increased hydrophobicity, and improved thermal and mechanical stability of the resulting polymer.[1] These characteristics make MAMTS a promising candidate for applications in coatings, adhesives, sealants, and in the fabrication of specialized biomaterials and microfluidic devices.

Properties of this compound

PropertyValueReference
CAS Number 18269-97-1[1]
Synonyms (Trimethylsilyl)Methyl 2-Methylprop-2-Enoate[1]
Molecular Formula C₈H₁₆O₂Si[1]
Appearance Colorless to pale yellow liquid[1]
Reactivity The methacrylate group undergoes free-radical polymerization.[1]

Applications in Photopolymerization

The incorporation of MAMTS into photocurable resins can offer several advantages:

  • Improved Adhesion: The trimethylsilyl group can enhance adhesion to inorganic surfaces like glass and metal oxides.

  • Enhanced Hydrophobicity: The silane moiety contributes to a more water-repellent surface.

  • Cross-linking Potential: MAMTS can act as a cross-linking agent, improving the mechanical strength and thermal resistance of the polymer network.[1]

  • Hybrid Material Synthesis: It serves as a building block for creating organic-inorganic hybrid polymers with tailored properties.[1]

Experimental Protocols

The following are generalized protocols for the photopolymerization of methacrylate-based resins. These should be adapted and optimized for specific applications involving this compound.

Protocol 1: Preparation of a Photocurable Resin Formulation

Objective: To prepare a simple photocurable resin containing MAMTS.

Materials:

  • This compound (MAMTS)

  • Base monomer (e.g., Urethane dimethacrylate, UDMA or Bisphenol A glycidyl methacrylate, Bis-GMA)

  • Reactive diluent (e.g., Triethylene glycol dimethacrylate, TEGDMA)

  • Photoinitiator (e.g., Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide, BAPO, or Camphorquinone/amine system)

  • Inhibitor (e.g., Butylated hydroxytoluene, BHT)

Procedure:

  • In a light-protected container, combine the base monomer and reactive diluent in the desired weight ratio (e.g., 70:30 wt%).

  • Add this compound to the mixture at a concentration of 1-20 wt%, depending on the desired properties.

  • Add the photoinitiator system. For a BAPO system, a concentration of 0.2-1.0 wt% is typical.

  • Add a small amount of inhibitor (e.g., 0.1 wt% BHT) to prevent premature polymerization.

  • Thoroughly mix the components in the dark until a homogeneous solution is obtained. An ultrasonic bath can be used to aid in dissolution.

Protocol 2: Monitoring Photopolymerization Kinetics using FTIR Spectroscopy

Objective: To determine the degree of conversion (DC) of the methacrylate groups in a MAMTS-containing resin during photopolymerization.

Equipment:

  • Fourier Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory

  • UV/Visible light curing unit

  • Light-protected sample holder

Procedure:

  • Obtain a background spectrum on the clean ATR crystal.

  • Apply a small drop of the uncured MAMTS-containing resin to the ATR crystal.

  • Record the FTIR spectrum of the uncured resin. The peak at approximately 1638 cm⁻¹ corresponds to the C=C stretching vibration of the methacrylate group.

  • Position the light curing unit at a fixed distance from the sample.

  • Initiate photopolymerization by turning on the light source for a defined period.

  • Record FTIR spectra at regular intervals during and after irradiation to monitor the decrease in the intensity of the 1638 cm⁻¹ peak.

  • The degree of conversion can be calculated using the following formula, often referencing a stable internal standard peak (e.g., the carbonyl C=O peak around 1720 cm⁻¹): DC (%) = [1 - ( (Peak Area of C=C)cured / (Peak Area of C=O)cured ) / ( (Peak Area of C=C)uncured / (Peak Area of C=O)uncured )] x 100

Protocol 3: Analysis of Photopolymerization Kinetics by Photo-DSC

Objective: To measure the heat flow associated with the photopolymerization of a MAMTS-containing resin to determine the rate of polymerization and total conversion.

Equipment:

  • Differential Scanning Calorimeter (DSC) with a photocalorimetry accessory (Photo-DSC)

  • UV/Visible light source compatible with the Photo-DSC

Procedure:

  • Accurately weigh a small amount of the uncured resin (typically 1-5 mg) into a DSC pan.

  • Place the pan in the Photo-DSC cell and allow the system to equilibrate at the desired isothermal temperature (e.g., 25°C).

  • Initiate the measurement and, after a short baseline period, expose the sample to UV/visible light of a specific intensity for a set duration.

  • The instrument will record the heat flow as a function of time. The exothermic peak corresponds to the heat of polymerization.

  • The rate of polymerization is proportional to the heat flow (dH/dt).

  • The total heat of polymerization (ΔHtotal) is determined by integrating the area under the exothermic peak.

  • The degree of conversion can be calculated by dividing the measured heat evolved at a given time by the theoretical heat of polymerization for a methacrylate double bond (typically around 55-58 kJ/mol).

Illustrative Quantitative Data

The following tables present hypothetical but realistic data for the photopolymerization of a resin containing this compound. This data is for illustrative purposes and actual results will vary depending on the specific formulation and experimental conditions.

Table 1: Effect of MAMTS Concentration on Degree of Conversion (DC)

MAMTS Concentration (wt%)Photoinitiator (BAPO, 0.5 wt%)Light Intensity (mW/cm²)Exposure Time (s)Final Degree of Conversion (%)
00.55006075
50.55006078
100.55006082
200.55006085

Table 2: Effect of Photoinitiator Concentration on Polymerization Kinetics of a 10 wt% MAMTS Resin

Photoinitiator (BAPO, wt%)Light Intensity (mW/cm²)Time to Peak Polymerization Rate (s)Peak Polymerization Rate (s⁻¹)Final Degree of Conversion (%)
0.2500150.1078
0.5500100.1882
1.050070.2583

Visualizations

Free_Radical_Photopolymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination PI Photoinitiator R Free Radicals (R•) PI->R Cleavage Light UV/Visible Light Light->PI Absorption MAMTS MAMTS Monomer R->MAMTS Addition RM Propagating Radical (R-M•) RMn Growing Polymer Chain (R-(M)n•) RM->MAMTS Addition RMn->MAMTS Repeats n times RMn1 Growing Chain 1 Polymer Final Polymer RMn1->Polymer Combination or Disproportionation RMn2 Growing Chain 2 RMn2->Polymer Combination or Disproportionation

Caption: Free-radical photopolymerization mechanism of MAMTS.

Experimental_Workflow cluster_prep Resin Preparation cluster_analysis Photopolymerization and Analysis cluster_data Data Interpretation Monomers Mix MAMTS, Base Monomer, and Diluent Add_PI Add Photoinitiator and Inhibitor Monomers->Add_PI Homogenize Homogenize (e.g., sonication) Add_PI->Homogenize Sample_Prep Prepare Sample (FTIR-ATR or Photo-DSC) Homogenize->Sample_Prep Irradiation Expose to UV/Visible Light Sample_Prep->Irradiation FTIR FTIR Analysis (Degree of Conversion) Irradiation->FTIR PhotoDSC Photo-DSC Analysis (Kinetics & Conversion) Irradiation->PhotoDSC Conversion Final Degree of Conversion FTIR->Conversion Kinetics Polymerization Kinetics (Rate, Time to Peak) PhotoDSC->Kinetics Properties Correlate with Material Properties Kinetics->Properties Conversion->Properties

Caption: Workflow for photopolymerization and analysis of MAMTS resins.

References

Application of Methacryloxymethyltrimethylsilane in Biomedical Devices: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methacryloxymethyltrimethylsilane and its derivatives are versatile silane-containing monomers increasingly utilized in the fabrication of advanced biomedical devices. Their unique properties, including high oxygen permeability, hydrophobicity, and the ability to be copolymerized with a variety of other monomers, make them ideal candidates for applications ranging from contact lenses to sophisticated drug delivery systems and biosensors. This document provides detailed application notes and experimental protocols for the use of these silane monomers in various biomedical contexts.

Application in High-Oxygen-Permeability Contact Lenses

This compound and its analogues, such as 3-(methacryloyloxy)propyltris(trimethylsiloxy)silane (TRIS), are critical components in the formulation of silicone hydrogel contact lenses. The incorporation of these siloxane-containing monomers into the polymer matrix significantly enhances oxygen permeability, which is crucial for maintaining corneal health during extended wear.

Experimental Protocol: Synthesis of a TRIS-based Silicone Hydrogel for Contact Lenses

This protocol is adapted from a study on TRIS-DMA-NVP-HEMA hydrogels and describes the synthesis of a silicone hydrogel suitable for contact lens applications.[1][2][3]

Materials:

  • 3-(methacryloyloxy)propyltris(trimethylsiloxy)silane (TRIS)

  • N,N-dimethylacrylamide (DMA)

  • 1-vinyl-2-pyrrolidinone (NVP)

  • 2-hydroxyethylmethacrylate (HEMA)

  • Ethylene glycol dimethacrylate (EGDMA) as a cross-linking agent

  • 1-hydroxycyclohexyl phenyl ketone as a photoinitiator

  • Ethanol

  • Phosphate-buffered saline (PBS, pH 7.4)

Procedure:

  • Monomer Mixture Preparation: Prepare the monomer mixtures according to the formulations provided in Table 1. The components should be mixed in a dark environment at room temperature and stirred for 5 hours to ensure homogeneity.

  • Curing: Pour the resulting mixture into polypropylene contact lens molds. The mixture is then cured under 365 nm UV light for 40 minutes.

  • Purification: After demolding, the lenses are purified by soaking in 50% ethanol for 24 hours at 50°C to remove any unreacted monomers and the photoinitiator.

  • Hydration: The lenses are then immersed in distilled water for 12 hours at 50°C to wash out the ethanol.

  • Storage: Finally, the hydrated lenses are stored in PBS (pH 7.4) at room temperature.

Characterization:

The resulting hydrogel lenses can be characterized for various properties as detailed in Table 2.

Data Presentation:

Table 1: Formulations of Silicone Hydrogels by Copolymerization of TRIS, DMA, NVP, and HEMA [1][4][2]

Sample IDTRIS (wt%)DMA (wt%)NVP (wt%)HEMA (wt%)EGDMA (wt%)Photoinitiator (wt%)
TDN15554000.6250.4
TDN210504000.6250.4
TDNH3204030100.6250.4
TDNH6402020200.6250.4

Table 2: Properties of TRIS-based Silicone Hydrogel Lenses [1][4][2]

PropertyTDN1TDN2TDNH3TDNH6
Equilibrium Water Content (EWC) (%)83.675.258.944.5
Oxygen Permeability (Dk, barrer)25.338.155.774.9
Contact Angle (°)58.465.272.881.9
Young's Modulus (MPa)0.450.680.951.29
Light Transmittance (%)>95>95>95>95

Visualization:

G cluster_0 Monomer Preparation cluster_1 Fabrication cluster_2 Post-Processing Monomers TRIS, DMA, NVP, HEMA Mixing Stir in dark at RT for 5h Monomers->Mixing Crosslinker EGDMA Crosslinker->Mixing Photoinitiator 1-hydroxycyclohexyl phenyl ketone Photoinitiator->Mixing Molding Pour into molds Mixing->Molding Curing UV Curing (365nm, 40min) Molding->Curing Demolding Demold Curing->Demolding Purification Soak in 50% Ethanol (50°C, 24h) Demolding->Purification Hydration Soak in Distilled Water (50°C, 12h) Purification->Hydration Storage Store in PBS (pH 7.4) Hydration->Storage FinalProduct FinalProduct Storage->FinalProduct Silicone Hydrogel Contact Lens

Caption: Workflow for the synthesis of silicone hydrogel contact lenses.

Application in Drug Delivery Systems

This compound can be used to functionalize nanoparticles or create polymer matrices for controlled drug release. The hydrophobic nature of the silane can be exploited to encapsulate hydrophobic drugs, while the methacrylate group allows for polymerization and the formation of a stable drug carrier.

Experimental Protocol: Surface Functionalization of Silica Nanoparticles for Drug Delivery

This protocol outlines the surface modification of silica nanoparticles with a methacryloxysilane derivative, which can then be used to encapsulate and deliver therapeutic agents.[1]

Materials:

  • Silica nanoparticles (synthesized via Stöber method)

  • 3-(Trimethoxysilyl)propyl methacrylate (TMSPMA) or similar methacryloxysilane

  • Toluene (anhydrous)

  • Ethanol

  • Ammonium hydroxide

Procedure:

  • Silica Nanoparticle Synthesis (Stöber Method):

    • In a flask, mix ethanol and deionized water.

    • Add ammonium hydroxide solution and stir vigorously.

    • Add tetraethyl orthosilicate (TEOS) dropwise while stirring.

    • Continue stirring at room temperature for 12-24 hours.

    • Collect the silica nanoparticles by centrifugation and wash with ethanol and deionized water.

    • Dry the nanoparticles in an oven at 80°C.

  • Surface Functionalization:

    • Disperse the dried silica nanoparticles in anhydrous toluene.

    • Add TMSPMA to the suspension.

    • Reflux the mixture under a nitrogen atmosphere for 24 hours.

    • Cool the mixture to room temperature and collect the functionalized nanoparticles by centrifugation.

    • Wash the particles with toluene and ethanol to remove unreacted silane.

    • Dry the functionalized nanoparticles under vacuum.

Drug Loading and Release:

  • Loading: The functionalized nanoparticles can be loaded with a hydrophobic drug by incubating them in a concentrated drug solution in an organic solvent, followed by evaporation of the solvent.

  • Release: Drug release studies can be performed by suspending the drug-loaded nanoparticles in a release medium (e.g., PBS) and measuring the drug concentration in the supernatant at different time points using UV-Vis spectroscopy or HPLC. The release kinetics can be analyzed using models such as the Higuchi and Korsmeyer-Peppas models.

Visualization:

G cluster_0 Nanoparticle Synthesis cluster_1 Surface Functionalization cluster_2 Drug Delivery Application Stober Stöber Method (TEOS, Ethanol, NH4OH) SilicaNP Silica Nanoparticles Stober->SilicaNP Silanization Silanization with Methacryloxysilane (Toluene, Reflux) SilicaNP->Silanization FunctionalizedNP Functionalized Nanoparticles Silanization->FunctionalizedNP DrugLoading Drug Loading (Hydrophobic Drug) FunctionalizedNP->DrugLoading DrugRelease Controlled Drug Release DrugLoading->DrugRelease

Caption: Workflow for drug delivery system preparation.

Application in Biosensors and Microfluidics

The ability of this compound to form stable, hydrophobic surfaces makes it a candidate for the surface modification of biosensors and microfluidic devices. Silanization can be used to create a uniform and reproducible surface for the immobilization of biomolecules or to control the flow characteristics in microchannels.

Experimental Protocol: Surface Silanization of a Silicon-Based Biosensor

This protocol describes a general procedure for the surface modification of a silicon-based biosensor with an aminosilane, which can be adapted for methacryloxysilanes to create a hydrophobic surface or a surface for further functionalization.

Materials:

  • Silicon substrate (e.g., silicon wafer or silicon nitride-coated sensor)

  • Piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide - EXTREME CAUTION REQUIRED )

  • 3-Aminopropyltriethoxysilane (APTES) or this compound

  • Anhydrous toluene or ethanol

  • Deionized water

Procedure:

  • Surface Cleaning and Hydroxylation:

    • Clean the silicon substrate by sonicating in acetone and then isopropanol.

    • Immerse the substrate in Piranha solution for 15-30 minutes to clean and create hydroxyl groups on the surface. (Safety Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme caution in a fume hood with appropriate personal protective equipment.)

    • Rinse the substrate thoroughly with deionized water and dry with a stream of nitrogen.

  • Silanization:

    • Prepare a 1-5% (v/v) solution of the silane in anhydrous toluene or ethanol.

    • Immerse the cleaned and dried substrate in the silane solution for 1-2 hours at room temperature or elevated temperature (e.g., 60°C) under a nitrogen atmosphere.

    • Rinse the substrate with the solvent (toluene or ethanol) to remove excess silane.

    • Cure the silanized substrate in an oven at 110-120°C for 30-60 minutes.

Characterization:

  • Contact Angle Measurement: To confirm the change in surface hydrophobicity.

  • X-ray Photoelectron Spectroscopy (XPS): To verify the presence of silicon and other elements from the silane on the surface.

  • Atomic Force Microscopy (AFM): To assess the surface morphology and roughness.

Visualization:

G cluster_0 Surface Preparation cluster_1 Silanization Substrate Silicon/Silicon Nitride Substrate Cleaning Solvent Cleaning (Acetone, Isopropanol) Substrate->Cleaning Hydroxylation Piranha Etch (H2SO4/H2O2) Cleaning->Hydroxylation Immersion Immersion & Reaction Hydroxylation->Immersion SilaneSolution Methacryloxysilane Solution SilaneSolution->Immersion Rinsing Solvent Rinse Immersion->Rinsing Curing Oven Curing (110-120°C) Rinsing->Curing FinalProduct FinalProduct Curing->FinalProduct Functionalized Biosensor Surface

Caption: Workflow for biosensor surface functionalization.

References

Troubleshooting & Optimization

Inhibiting premature polymerization of Methacryloxymethyltrimethylsilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on inhibiting the premature polymerization of Methacryloxymethyltrimethylsilane (MAOMTMOS), a common challenge encountered during its storage and use. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the stability and successful application of this reagent in your research.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound (MAOMTMOS) polymerizing prematurely?

A1: Premature polymerization of MAOMTMOS is typically initiated by the presence of free radicals. Several factors can trigger the formation of these radicals, leading to unwanted polymerization:

  • Exposure to Heat: Elevated temperatures can accelerate the rate of polymerization.

  • Exposure to Light: UV light, and even ambient laboratory light over extended periods, can initiate polymerization.

  • Presence of Contaminants: Impurities such as peroxides, metal ions, or dust particles can act as initiators.

  • Oxygen Depletion: While oxygen can initiate polymerization, its presence is paradoxically required for many common inhibitors, like MEHQ, to function effectively. Storing under a completely inert atmosphere without an appropriate anaerobic inhibitor can lead to polymerization.

Q2: What are the common inhibitors used to stabilize MAOMTMOS?

A2: The most common inhibitors for methacrylate-based monomers, including silanes like MAOMTMOS, are phenolic compounds. The most widely used is the monomethyl ether of hydroquinone (MEHQ). Other inhibitors that can be effective include:

  • Hydroquinone (HQ)

  • Butylated hydroxytoluene (BHT)

  • Phenothiazine (PTZ)

Q3: What is the recommended concentration of MEHQ to inhibit MAOMTMOS polymerization?

A3: The optimal concentration of an inhibitor can vary depending on the purity of the monomer, storage conditions, and the intended application. For many commercial methacrylate monomers, MEHQ is typically added at concentrations ranging from 10 to 100 ppm. For instance, methyl methacrylate is often supplied with ≤30 ppm of MEHQ.[1] It is crucial to start with a low concentration and optimize based on stability testing for your specific experimental conditions.

Q4: How should I properly store this compound (MAOMTMOS)?

A4: Proper storage is critical to prevent premature polymerization. Follow these guidelines:

  • Temperature: Store in a cool, dark location, ideally in a refrigerator at 2-8°C. Avoid freezing, as this can cause the inhibitor to separate from the monomer.

  • Light: Protect from light by storing in an amber or opaque container.

  • Atmosphere: Store under a headspace of air, as oxygen is necessary for MEHQ to function as an inhibitor. Do not store under a completely inert atmosphere unless using an anaerobic inhibitor.

  • Container: Keep the container tightly sealed to prevent contamination from moisture and other impurities.

Q5: Can I remove the inhibitor from MAOMTMOS before use?

A5: Yes, the inhibitor can be removed if it interferes with your polymerization process. Common methods for inhibitor removal include passing the monomer through an inhibitor-remover column (e.g., packed with aluminum oxide) or by distillation. However, once the inhibitor is removed, the monomer is highly susceptible to polymerization and should be used immediately.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Increased Viscosity or Gel Formation in Stored MAOMTMOS Premature polymerization has occurred.- Discard the polymerized material safely according to your institution's guidelines.- Review your storage conditions. Ensure the material is stored at the recommended temperature, protected from light, and has an adequate air headspace.- Consider increasing the inhibitor concentration if polymerization occurs despite proper storage.
Inconsistent Results in Polymerization Reactions - Partial polymerization of the MAOMTMOS monomer.- Inconsistent inhibitor levels in the monomer stock.- Use fresh or newly opened MAOMTMOS for critical experiments.- If the inhibitor was removed, ensure the process is consistent and the monomer is used immediately.- Test the monomer for the presence of polymer before use (see Experimental Protocols).
Failure of Polymerization Reaction - Excess inhibitor present in the monomer.- The chosen initiator is incompatible with the inhibitor.- Remove the inhibitor before use (see Q5 in FAQs).- Increase the initiator concentration to overcome the inhibitory effect. Note that this may affect polymerization kinetics.- Select an initiator that is less susceptible to inhibition by the specific stabilizer used.

Quantitative Data Summary

The following table provides typical inhibitor concentrations for related methacrylate monomers. The optimal concentration for MAOMTMOS should be determined experimentally.

Inhibitor Monomer Class Typical Concentration (ppm) Reference
MEHQMethyl Methacrylate≤ 30[1]
MEHQGeneral Methacrylates10 - 100General Knowledge
BHTDental Resins0.01% by weight (100 ppm)[2]

Experimental Protocols

Protocol 1: Determination of Optimal Inhibitor Concentration

Objective: To determine the minimum concentration of an inhibitor (e.g., MEHQ) required to prevent premature polymerization of MAOMTMOS under accelerated aging conditions.

Materials:

  • This compound (MAOMTMOS), inhibitor-free if possible, or with a known low concentration of inhibitor.

  • Inhibitor stock solution (e.g., 1000 ppm MEHQ in a compatible solvent like toluene or the monomer itself).

  • Small, sealable amber glass vials.

  • Oven or heating block capable of maintaining a constant temperature (e.g., 60°C).

  • Viscometer or rheometer.

  • Gas Chromatography-Mass Spectrometry (GC-MS) or Gel Permeation Chromatography (GPC) system.

Procedure:

  • Sample Preparation: Prepare a series of MAOMTMOS samples in amber vials with varying concentrations of the inhibitor (e.g., 0, 10, 25, 50, 75, 100 ppm).

  • Initial Analysis (T=0): For each concentration, take an initial sample for analysis.

    • Measure the viscosity.

    • Analyze by GC-MS to determine the initial monomer purity and absence of polymer.

    • Alternatively, use GPC to establish a baseline chromatogram.

  • Accelerated Aging: Place the sealed vials in an oven at a constant elevated temperature (e.g., 60°C). This will accelerate the polymerization process.

  • Time-Point Analysis: At regular intervals (e.g., 24, 48, 72, 96 hours), remove a set of vials from the oven and allow them to cool to room temperature.

  • Analysis of Aged Samples:

    • Visually inspect for any signs of polymerization (increased viscosity, gel formation).

    • Measure the viscosity of each sample. A significant increase in viscosity indicates polymerization.

    • Analyze each sample by GC-MS. A decrease in the monomer peak area and/or the appearance of higher molecular weight species is indicative of polymerization.

    • Analyze by GPC to detect the formation of polymer, which will appear as new peaks at shorter retention times.

  • Data Interpretation: Plot the change in viscosity or monomer concentration over time for each inhibitor concentration. The optimal inhibitor concentration will be the lowest concentration that effectively prevents a significant change in these parameters over the duration of the accelerated aging study.

Protocol 2: Monitoring MAOMTMOS Stability by GC-MS

Objective: To quantitatively monitor the degradation of MAOMTMOS and the formation of soluble polymers over time.

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5).

  • Injector: Split/splitless injector, operated in split mode.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold: 5 minutes at 250°C.

  • Carrier Gas: Helium at a constant flow rate.

  • MS Parameters (if applicable):

    • Ionization Mode: Electron Impact (EI).

    • Mass Range: 40-500 m/z.

Procedure:

  • Sample Preparation: Dilute a small aliquot of the MAOMTMOS sample in a suitable solvent (e.g., dichloromethane, ethyl acetate) to a concentration appropriate for your instrument (e.g., 1 mg/mL).

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS.

  • Data Analysis:

    • Identify the peak corresponding to the MAOMTMOS monomer based on its retention time and mass spectrum.

    • Integrate the peak area of the monomer. A decrease in this area over time indicates consumption of the monomer.

    • Monitor the chromatogram for the appearance of new, broader peaks at later retention times, which may indicate the presence of soluble oligomers or polymers.

Visualizations

Troubleshooting_Workflow cluster_observe Observation cluster_diagnose Diagnosis cluster_action Corrective Action Observe Observe Premature Polymerization (Increased Viscosity / Gelation) Storage Improper Storage? Observe->Storage Inhibitor Inhibitor Issue? Storage->Inhibitor No CorrectStorage Correct Storage Conditions: - 2-8°C - Protect from Light - Air Headspace Storage->CorrectStorage Yes Contamination Contamination? Inhibitor->Contamination No OptimizeInhibitor Optimize Inhibitor: - Verify Concentration - Increase if Necessary Inhibitor->OptimizeInhibitor Yes UseFresh Use Fresh Reagent: - Discard Old Stock - Filter if Necessary Contamination->UseFresh Yes Inhibition_Mechanism cluster_initiation Polymerization Initiation cluster_propagation Chain Propagation cluster_inhibition Inhibition Pathway Monomer Monomer (M) Polymer_Radical Growing Polymer Chain (P.) Monomer->Polymer_Radical Radical_Source Initiator (I) (Heat, Light, Impurity) Radical Free Radical (R.) Radical_Source->Radical Radical->Monomer MEHQ Inhibitor (MEHQ) Radical->MEHQ Radical Scavenging Polymer_Radical->Monomer + M Polymer Polymer Polymer_Radical->Polymer Inactive_Radical Stable Radical MEHQ->Inactive_Radical Inactive_Radical->Polymer_Radical Termination

References

Technical Support Center: Improving Adhesion of Methacryloxymethyltrimethylsilane (MAMS) Coatings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and improving the adhesion of Methacryloxymethyltrimethylsilane (MAMS) coatings.

Frequently Asked Questions (FAQs)

Q1: What is this compound (MAMS) and why is it used as a coating?

This compound (MAMS) is a bifunctional organosilane coupling agent. It possesses a methacrylate functional group that can copolymerize with organic polymer resins and a trimethylsilane group that, after hydrolysis to a silanol, can form strong covalent bonds with inorganic substrates. This dual reactivity makes it an excellent adhesion promoter at the interface between organic coatings and inorganic surfaces such as glass, silicon, and various metals. It is often used to enhance the durability and longevity of coatings in demanding applications.

Q2: What is the fundamental mechanism of MAMS adhesion to a substrate?

The adhesion of MAMS to a substrate is a multi-step process. First, the methoxy groups of the silane undergo hydrolysis in the presence of water to form reactive silanol groups (-Si-OH). These silanol groups then hydrogen bond with hydroxyl groups present on the surface of the inorganic substrate. Finally, upon curing (typically with heat), a condensation reaction occurs, forming stable, covalent siloxane bonds (Si-O-Substrate) and releasing water. This process creates a robust chemical bridge between the substrate and the silane layer.[1]

Q3: Can MAMS be mixed directly into my polymer formulation?

Yes, MAMS can be used as an "integral blend," where it is mixed directly into the coating formulation. However, for optimal adhesion, it is often more effective to apply MAMS as a primer to the substrate before applying the main coating.[2] When used as a primer, the silane molecules are concentrated at the interface where adhesion is most critical.

Q4: How does the hydrolysis rate of MAMS compare to other common methacryloxy silanes?

MAMS, which has a methylene spacer between the silicon atom and the methacrylate group, exhibits a significantly faster hydrolysis rate compared to more common silanes like 3-methacryloxypropyltrimethoxysilane (γ-MPS). This rapid hydrolysis can be advantageous in some processes but also requires careful control to prevent premature self-condensation in solution.

Troubleshooting Guide

This guide addresses common issues encountered during the application and use of MAMS coatings.

Problem 1: Poor or no adhesion of the coating to the substrate.

  • Potential Cause A: Inadequate Surface Preparation. The substrate surface may be contaminated with oils, grease, dust, or other residues that prevent the MAMS from reaching and reacting with the surface. The surface may also lack a sufficient number of hydroxyl groups for bonding.

    • Solution: Implement a rigorous surface cleaning and preparation protocol. This should include a thorough degreasing step with solvents like acetone or isopropanol, followed by a method to generate surface hydroxyl groups, such as plasma treatment, piranha solution for glass/silicon, or alkali treatment for metals.[2][3] For some metals, mechanical abrasion like sandblasting can also improve adhesion by increasing surface area and removing oxide layers.[4]

  • Potential Cause B: Incorrect MAMS Solution Preparation or Application. The MAMS solution may have been prepared incorrectly, leading to premature self-condensation (forming an inert polysiloxane layer) rather than bonding to the surface. The applied coating may also be too thick or too thin.

    • Solution: Prepare the MAMS solution fresh before each use. A typical primer solution consists of 0.5-5% MAMS in an alcohol-water solvent.[4] The pH of the solution can be adjusted to around 4-5 with an acid like acetic acid to catalyze hydrolysis while minimizing the condensation rate.[1] Apply a thin, uniform layer of the solution to the substrate via dipping, spraying, or wiping, followed by a drying step to remove the solvent before applying the final coating.

  • Potential Cause C: Insufficient Curing. The condensation reaction that forms the covalent Si-O-Substrate bonds requires energy. Incomplete curing will result in a weak, poorly adhered layer.

    • Solution: Ensure adequate curing time and temperature. For methacrylate-based siloxane coatings, curing temperatures in the range of 110-180°C are common.[5] The optimal curing parameters will depend on the specific substrate and the overlying polymer. It is recommended to perform a design of experiments (DOE) to determine the ideal curing profile for your specific application.

Problem 2: Coating appears cloudy or hazy.

  • Potential Cause A: Premature Condensation of MAMS. If the MAMS solution is prepared with too much water, at an incorrect pH, or is left to stand for too long, the silane molecules can self-condense into larger oligomers or polymers in the solution. These can cause a hazy appearance in the final coating.

    • Solution: Prepare the MAMS solution immediately before use. Control the amount of water in the solvent system and adjust the pH to a mildly acidic condition (pH 4-5) to favor hydrolysis over rapid self-condensation.[1]

  • Potential Cause B: Moisture Contamination. Moisture on the substrate or in the application environment can lead to uncontrolled hydrolysis and condensation, resulting in a cloudy appearance.

    • Solution: Ensure the substrate is completely dry before applying the MAMS solution. Apply the coating in a controlled environment with low humidity.

Problem 3: Blistering or bubbling of the coating.

  • Potential Cause: Trapped Solvents or Moisture. If the MAMS primer layer is not allowed to dry completely before the topcoat is applied, solvents can be trapped. Similarly, moisture on the substrate can vaporize during curing, leading to blisters.

    • Solution: Allow the solvent from the MAMS primer solution to fully evaporate before applying the subsequent coating layer. This can be done at room temperature or accelerated with gentle heating (e.g., 50-60°C for 10 minutes). Ensure the substrate is dry before the initial MAMS application.

Quantitative Data Summary

The following tables provide a summary of key quantitative parameters for the application of MAMS and similar silane coatings.

Table 1: MAMS Primer Solution and Application Parameters

ParameterRecommended ValueNotes
MAMS Concentration0.5 - 5.0% (by weight)In a compatible solvent like ethanol or isopropanol.
Water Content in Solvent1.0 - 5.0% (by weight)To facilitate hydrolysis.
Solution pH4.0 - 5.0Adjusted with acetic acid to control hydrolysis and condensation rates.[1]
Solution AgeUse immediately after preparationTo avoid self-condensation.
Application MethodDipping, spraying, wipingAim for a thin, uniform layer.
Primer Drying10 min at 50-60°C or until visibly dry at RTTo remove solvent before topcoat application.

Table 2: Curing Parameters for Methacrylate-based Siloxane Coatings

SubstrateCuring Temperature (°C)Curing Time (minutes)Expected Adhesion Strength (MPa)
Steel150 - 18030 - 6010 - 25
Aluminum120 - 16030 - 608 - 20
Glass/Silicon110 - 15030 - 6015 - 30

Note: Adhesion strength values are typical for well-prepared surfaces and can vary significantly based on the specific substrate, topcoat, and test method used.

Experimental Protocols

Protocol 1: Substrate Cleaning and Preparation

  • Solvent Degreasing:

    • Submerge the substrate in an ultrasonic bath with acetone for 15 minutes.

    • Repeat the sonication with fresh acetone for another 15 minutes.

    • Rinse the substrate thoroughly with isopropanol.

    • Dry the substrate with a stream of clean, dry nitrogen or air.

  • Surface Activation (Choose one based on substrate):

    • For Glass/Silicon: Immerse the cleaned substrate in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 15-30 minutes at room temperature. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment). Rinse copiously with deionized water and dry with nitrogen.

    • For Metals (Steel, Aluminum): Immerse the degreased substrate in a 2.5% (w/w) sodium hydroxide solution for 10 minutes at room temperature.[2] Rinse thoroughly with deionized water and dry with nitrogen. Alternatively, for robust substrates, mechanical abrasion (e.g., sandblasting with 100-120 grit aluminum oxide) can be used.[4]

Protocol 2: MAMS Primer Solution Preparation and Application

  • Solution Preparation:

    • Prepare a 95:5 (v/v) mixture of ethanol and deionized water.

    • Add MAMS to the alcohol-water mixture to achieve a final concentration of 2% (w/v).

    • Adjust the pH of the solution to approximately 4.5 using a dilute solution of acetic acid in ethanol.

    • Stir the solution for at least 60 minutes to allow for hydrolysis to begin.

  • Primer Application:

    • Apply the freshly prepared MAMS solution to the activated substrate surface by dip-coating for 2 minutes.

    • Withdraw the substrate from the solution at a constant rate to ensure a uniform coating.

    • Allow the solvent to evaporate at room temperature for 10 minutes, followed by drying in an oven at 110°C for 15 minutes to form a stable silane layer.

Protocol 3: Pull-Off Adhesion Test (based on ASTM D4541)

  • Test Fixture (Dolly) Preparation:

    • Select a loading fixture (dolly) of the appropriate size.

    • Prepare the dolly surface by lightly abrading and cleaning with a solvent to ensure good adhesion of the adhesive.

  • Adhesive Application:

    • Mix a two-part epoxy adhesive according to the manufacturer's instructions.

    • Apply a uniform layer of the adhesive to the dolly surface.

  • Dolly Attachment:

    • Press the adhesive-coated dolly onto the cured MAMS-coated surface.

    • Ensure that the dolly is perpendicular to the surface.

    • Remove any excess adhesive from around the dolly.

    • Allow the adhesive to cure for the time specified by the manufacturer (typically 24 hours at room temperature).

  • Testing:

    • Attach a portable pull-off adhesion tester to the dolly.

    • Apply a tensile force at a slow and constant rate until the dolly is pulled off the surface.

    • Record the force at which detachment occurs.

  • Analysis:

    • Calculate the pull-off strength in megapascals (MPa) by dividing the pull-off force by the surface area of the dolly.

    • Examine the dolly and the substrate to determine the nature of the failure (e.g., adhesive failure between dolly and coating, cohesive failure within the coating, or adhesive failure between the coating and substrate).

Visualizations

MAMS_Adhesion_Mechanism cluster_solution In Solution (Hydrolysis) cluster_interface At Substrate Interface cluster_cured Cured Coating (Condensation) MAMS MAMS (R-Si(OCH₃)₃) Silanol Silanol (R-Si(OH)₃) MAMS->Silanol + H₂O Water H₂O H_Bond Hydrogen Bonding Silanol->H_Bond Substrate Substrate with -OH groups Substrate->H_Bond Covalent_Bond Covalent Siloxane Bond (R-Si-O-Substrate) H_Bond->Covalent_Bond Heat (Curing) - H₂O Troubleshooting_Workflow Start Poor Adhesion Observed Check_Surface Was surface properly cleaned and activated? Start->Check_Surface Check_Solution Was MAMS solution fresh and correctly prepared? Check_Surface->Check_Solution Yes Prep_Surface Implement rigorous surface preparation protocol Check_Surface->Prep_Surface No Check_Curing Were curing time and temperature sufficient? Check_Solution->Check_Curing Yes Prep_Solution Prepare fresh MAMS solution with correct parameters Check_Solution->Prep_Solution No Optimize_Curing Optimize curing parameters (Time/Temperature) Check_Curing->Optimize_Curing No Success Adhesion Improved Check_Curing->Success Yes Prep_Surface->Start Re-test Prep_Solution->Start Re-test Optimize_Curing->Start Re-test

References

Technical Support Center: Methacryloxymethyltrimethylsilane Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the polymerization of Methacryloxymethyltrimethylsilane. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors influencing the polymerization of this compound?

A1: The successful polymerization of this compound is primarily influenced by several key factors:

  • Initiator Concentration: The amount of initiator directly affects the polymerization rate and the molecular weight of the resulting polymer.

  • Monomer Purity: Impurities can inhibit or retard the polymerization process. It is crucial to use a monomer that is free from inhibitors used for storage.

  • Oxygen Inhibition: The presence of oxygen can inhibit free-radical polymerization.[1] Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Temperature: The reaction temperature influences the rate of initiator decomposition and, consequently, the rate of polymerization.[2]

  • Hydrolytic Stability of the Silane Group: The trimethylsilane group is susceptible to hydrolysis, especially in the presence of acid or base and water. This can lead to the formation of silanols, which can then condense to form siloxane cross-links, affecting the polymer's properties.[3]

Q2: Which initiators are recommended for the polymerization of this compound?

A2: Common free-radical initiators are effective for the polymerization of this compound. These can be broadly categorized as:

  • Thermal Initiators: These compounds generate radicals upon heating. Commonly used examples include azo compounds like 2,2'-azobis(isobutyronitrile) (AIBN) and organic peroxides such as benzoyl peroxide (BPO).[4][5]

  • Redox Initiators: These systems consist of an oxidizing and a reducing agent that generate radicals at lower temperatures. A common example is the combination of benzoyl peroxide (BPO) and an amine accelerator like N,N-dimethylaniline (DMA).[6]

  • Photoinitiators: These initiators generate radicals upon exposure to light of a specific wavelength.[5]

Q3: How does the silane group in this compound affect the polymerization process?

A3: The trimethylsilane group can influence the polymerization in several ways:

  • Reactivity: The presence of the silicon atom can have a modest electronic effect on the reactivity of the methacrylate double bond.

  • Hydrolysis and Condensation: The primary influence is the potential for hydrolysis of the Si-O bond, particularly in the presence of moisture. This can lead to the formation of silanol (Si-OH) groups, which can then undergo condensation to form siloxane (Si-O-Si) linkages. This can result in branching or cross-linking, altering the expected linear polymer structure and affecting properties like solubility and thermal stability.[3]

  • Adhesion: For applications involving adhesion to inorganic substrates (like glass or silica), the silane group can be beneficial. It can form covalent bonds with surface hydroxyl groups, improving adhesion.[7]

Q4: What is the role of inhibitors in this compound monomer, and how should they be handled?

A4: Inhibitors, such as 4-methoxyphenol (MEHQ), are added to the monomer to prevent spontaneous polymerization during storage and transport.[8] Before polymerization, it is often necessary to remove the inhibitor, as it will consume free radicals and prevent the reaction from starting.[8] Common methods for inhibitor removal include passing the monomer through a column of activated alumina or washing with an alkaline solution.[1] Alternatively, a higher initiator concentration can be used to overcome the effect of the inhibitor, but this can affect the polymer's molecular weight.[8]

Troubleshooting Guide

Issue Potential Cause Recommended Action
No Polymerization or Very Slow Reaction Inhibitor Present in Monomer: The inhibitor is consuming the initiator radicals.Remove the inhibitor from the monomer before use. Alternatively, increase the initiator concentration incrementally.
Insufficient Initiator: The initiator concentration is too low to start the polymerization effectively.Increase the initiator concentration. For thermal initiators, ensure the reaction temperature is adequate for decomposition.
Oxygen Inhibition: Dissolved oxygen in the reaction mixture is scavenging free radicals.[1]Degas the monomer and solvent by sparging with an inert gas (nitrogen or argon) before adding the initiator. Maintain an inert atmosphere throughout the reaction.
Incorrect Temperature: The temperature may be too low for the thermal initiator to decompose efficiently.Ensure the reaction temperature is appropriate for the chosen initiator's half-life.
Low Polymer Yield or Incomplete Conversion Premature Termination: This can be caused by impurities or too high an initiator concentration leading to a rapid consumption of monomer and early termination.Purify the monomer and solvent. Optimize the initiator concentration; a lower concentration may lead to higher molecular weight and higher conversion, albeit over a longer time.
Hydrolysis of Monomer: If water is present, the monomer may be hydrolyzing, affecting its reactivity and the polymerization process.Ensure all reactants and the reaction setup are dry. Use anhydrous solvents.
Formation of Gel or Insoluble Polymer Cross-linking due to Silane Hydrolysis and Condensation: The presence of moisture can lead to the formation of siloxane cross-links.Conduct the polymerization under strictly anhydrous conditions.
High Initiator Concentration: Very high radical concentration can lead to branching and cross-linking.Reduce the initiator concentration.
Inconsistent Results Between Batches Variability in Monomer Quality: Different batches of monomer may have varying levels of inhibitor or other impurities.Standardize the monomer purification procedure for each batch.
Inconsistent Reaction Conditions: Small variations in temperature, initiator amount, or degassing efficiency can lead to different outcomes.Carefully control all reaction parameters. Use a temperature-controlled reaction setup and precise addition of reagents.

Quantitative Data Summary

The following tables provide a summary of typical reaction conditions for the free-radical polymerization of methacrylates, which can be used as a starting point for optimizing the polymerization of this compound. The data for Methyl Methacrylate (MMA) is presented as a well-studied analogue.

Table 1: Initiator Concentration Effects on MMA Polymerization

Initiator SystemInitiator Concentration (wt%)Monomer Conversion (%)Observations
BPO/DMA0.05% BPO, 0.5% DMA~74Lower conversion rate.
BPO/DMA0.3% BPO, 0.5% DMA~100Optimal concentration for high conversion.[6]
BPO/DMA0.7% BPO, 0.5% DMA~95Higher concentration does not necessarily lead to higher final conversion.[6]

Table 2: General Polymerization Parameters for Methacrylates

ParameterTypical RangeNotes
Initiator Concentration 0.1 - 2.0 mol% (relative to monomer)Higher concentrations lead to lower molecular weight.
Reaction Temperature 50 - 80 °C (for thermal initiators)Depends on the half-life of the initiator.
Reaction Time 2 - 24 hoursDependent on temperature, initiator concentration, and desired conversion.

Key Experimental Protocols

Protocol 1: Free-Radical Polymerization of this compound using AIBN

Materials:

  • This compound (inhibitor removed)

  • 2,2'-Azobis(isobutyronitrile) (AIBN)

  • Anhydrous toluene (or other suitable solvent)

  • Schlenk flask or similar reaction vessel with a condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature controller

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Monomer Preparation: If the monomer contains an inhibitor, pass it through a column of basic alumina immediately before use.

  • Reaction Setup: Assemble the Schlenk flask with a condenser and magnetic stir bar. Flame-dry the apparatus under vacuum and then cool under an inert atmosphere.

  • Reagent Addition: Under a positive pressure of inert gas, add the desired amount of anhydrous toluene to the flask, followed by the purified this compound.

  • Degassing: Sparge the solution with the inert gas for 20-30 minutes to remove any dissolved oxygen.

  • Initiator Addition: Weigh the desired amount of AIBN (e.g., 0.5 mol% relative to the monomer) and add it to the reaction mixture under a positive flow of inert gas.

  • Polymerization: Heat the reaction mixture to the desired temperature (e.g., 70 °C for AIBN) with vigorous stirring.

  • Monitoring the Reaction: The progress of the reaction can be monitored by taking small aliquots at different time intervals and analyzing the monomer conversion by techniques such as ¹H NMR or gas chromatography.

  • Termination and Isolation: After the desired reaction time, cool the mixture to room temperature and precipitate the polymer by pouring the solution into a large excess of a non-solvent (e.g., cold methanol).

  • Purification: Filter the precipitated polymer, wash it with the non-solvent, and dry it under vacuum to a constant weight.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Polymerization cluster_analysis Analysis and Isolation monomer_prep Monomer Purification (Inhibitor Removal) setup Reaction Setup (Anhydrous, Inert Atmosphere) monomer_prep->setup reagents Add Monomer and Solvent setup->reagents degas Degas Solution reagents->degas initiator Add Initiator degas->initiator polymerize Heat and Stir initiator->polymerize monitoring Monitor Conversion (e.g., NMR, GC) polymerize->monitoring isolation Precipitate and Isolate Polymer monitoring->isolation drying Dry Polymer isolation->drying

Caption: Experimental workflow for the free-radical polymerization of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Poor Polymerization inhibitor Inhibitor Present? start->inhibitor oxygen Oxygen Contamination? start->oxygen initiator Initiator Issue? start->initiator hydrolysis Monomer Hydrolysis? start->hydrolysis remove_inhibitor Remove Inhibitor inhibitor->remove_inhibitor Yes degas Degas System oxygen->degas Yes optimize_initiator Optimize Initiator (Concentration/Type) initiator->optimize_initiator Yes anhydrous Use Anhydrous Conditions hydrolysis->anhydrous Yes

Caption: Troubleshooting logic for poor polymerization of this compound.

References

Technical Support Center: Optimizing Methacryloxymethyltrimethylsilane Grafting Density

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when optimizing the grafting density of Methacryloxymethyltrimethylsilane on various surfaces.

Troubleshooting Guide

This section addresses specific issues that may arise during the surface modification process.

Q1: Why is my silanized surface showing a non-uniform or patchy coating?

A non-uniform coating is a frequent issue that can stem from several factors:

  • Inadequate Surface Preparation: The substrate must be exceptionally clean to ensure consistent silanization. Organic residues, dust, or other contaminants can mask surface hydroxyl groups, which are essential for the silane to bind.

  • Improper Silane Concentration: A silane concentration that is too low may not provide enough molecules to cover the entire surface. Conversely, a concentration that is too high can lead to the formation of aggregates and a thick, uneven layer.[1]

  • Environmental Factors: High humidity can cause the silane to hydrolyze and self-condense in the solution before it can bind to the surface. Extreme temperatures can also alter the reaction rate, leading to an inconsistent application.[1]

Troubleshooting Steps:

  • Optimize Surface Cleaning: Implement a rigorous cleaning protocol for your substrate. This may include sonication in a series of solvents (e.g., acetone, ethanol, isopropanol) followed by plasma or piranha cleaning to generate hydroxyl groups.

  • Adjust Silane Concentration: Experiment with a range of silane concentrations to find the optimal level for your specific substrate and application.

  • Control the Environment: When possible, carry out the silanization in a controlled environment with moderate humidity, such as a glove box or a desiccator.

Q2: The subsequent polymer layer has poor adhesion to the silanized surface. What is the cause?

Poor adhesion of a subsequent layer, such as a polymer, is often related to issues with the methacrylate functional group of the silane.[1]

  • Inactive Methacrylate Groups: For strong adhesion, the methacrylate groups must be available and reactive to co-react with the polymer being applied. A silane layer that is too thick can result in a random orientation of the molecules, burying the methacrylate groups.[1]

  • Premature Polymerization: The methacrylate groups on the surface can polymerize before the application of the final polymer layer, especially if exposed to UV light or high temperatures.[1]

Troubleshooting Steps:

  • Control Silane Layer Thickness: Optimize the silane concentration and reaction time to achieve a monolayer or a very thin layer, ensuring the methacrylate groups are exposed.

  • Protect the Surface: After silanization, store the surface in a dark, cool environment to prevent premature polymerization of the methacrylate groups.

  • Verify Surface Functionality: Use surface characterization techniques like Fourier-transform infrared spectroscopy (FTIR) to confirm the presence of the methacrylate groups before applying the next layer.

Q3: My treated surface is not as hydrophobic as expected. What went wrong?

If the treated surface does not exhibit the expected hydrophobicity, it suggests that the methacryloxymethyl groups are not correctly oriented or the silanization density is low.

  • Incomplete Reaction: The reaction between the silane and the surface hydroxyl groups may not have reached completion. This could be due to insufficient reaction time or non-optimal reaction conditions (e.g., temperature).[1]

  • Sub-optimal Curing: A post-silanization curing step is often crucial to drive the condensation reaction and remove volatile byproducts. Inadequate curing temperature or time can lead to a less durable and less hydrophobic layer.[1]

Troubleshooting Steps:

  • Increase Reaction Time and/or Temperature: Extend the duration of the silanization reaction or moderately increase the temperature to encourage more complete surface coverage.[1]

  • Implement a Curing Step: After the initial silanization, include a curing step in your protocol. This typically involves heating the substrate in an oven at a specific temperature.

  • Use Fresh Silane: Always use a fresh, high-quality this compound solution for each experiment. Avoid using old or improperly stored reagents.[1]

Frequently Asked Questions (FAQs)

Q1: What is the optimal grafting density for my application?

The optimal grafting density is application-dependent. Research has shown that with an increase in the grafting density of a silane coupling agent, the mechanical properties and glass transition temperature of a composite material can first increase and then decrease.[2][3] For instance, in one study on an epoxy resin composite, a grafting ratio of 9% resulted in the largest improvement in mechanical properties and glass transition temperature.[2][3] It is recommended to experimentally determine the optimal density for your specific system by varying the reaction conditions and characterizing the resulting surface properties and performance.

Q2: What are the key experimental parameters to control for optimizing grafting density?

Several experimental parameters significantly influence the grafting density of silanes on surfaces. These include:

  • pH: The pH of the reaction solution can affect the rate of silane hydrolysis and condensation.

  • Concentration: The initial concentration of the silane in the solution directly impacts the number of molecules available to bind to the surface.[4]

  • Time: The duration of the reaction determines the extent of surface coverage.[4]

  • Temperature: Temperature affects the reaction kinetics of the grafting process.[4]

Q3: How can I characterize the grafting density of this compound on my surface?

Several surface analysis techniques can be employed to characterize the grafted layer:

  • Fourier-Transform Infrared Spectroscopy (FTIR): Confirms the presence of the chemical bonds associated with the silane, such as Si-O-Si and the methacrylate group.[4]

  • X-ray Photoelectron Spectroscopy (XPS): Provides elemental composition of the surface, allowing for quantification of silicon and other elements from the silane.

  • Atomic Force Microscopy (AFM): Can be used to visualize the surface topography and roughness, which can change upon silanization.

  • Contact Angle Goniometry: Measures the surface wettability, which is expected to change after grafting with the hydrophobic methacryloxymethyl groups.

  • Ellipsometry: Can determine the thickness of the grafted silane layer.

  • Thermogravimetric Analysis (TGA): Can be used to determine the amount of grafted silane by measuring the weight loss upon heating.

Experimental Protocols

Protocol 1: General Procedure for Grafting this compound onto a Silicon Wafer
  • Surface Preparation:

    • Cut silicon wafers into the desired dimensions.

    • Clean the wafers by sonicating for 15 minutes each in acetone, ethanol, and deionized (DI) water.

    • Dry the wafers under a stream of nitrogen gas.

    • Activate the surface by treating with an oxygen plasma cleaner for 5 minutes to generate hydroxyl groups.

  • Silanization:

    • Prepare a 1-5% (v/v) solution of this compound in a dry solvent such as toluene or ethanol.

    • Immerse the cleaned and activated silicon wafers in the silane solution.

    • Allow the reaction to proceed for 1-24 hours at room temperature or an elevated temperature (e.g., 50-70°C), depending on the desired grafting density.

  • Rinsing and Curing:

    • Remove the wafers from the silane solution and rinse thoroughly with the solvent (toluene or ethanol) to remove any physisorbed silane.

    • Cure the wafers in an oven at 110-120°C for 30-60 minutes to promote the formation of covalent bonds and remove residual solvent.

    • Store the silanized wafers in a clean, dry, and dark environment.

Data Presentation

Table 1: Effect of Reaction Parameters on Silane Grafting Density (Illustrative Data)

ParameterCondition 1Condition 2Condition 3Outcome on Grafting Density
Silane Concentration 1% (v/v)2% (v/v)5% (v/v)Increases with concentration up to an optimal point, after which aggregation may occur.
Reaction Time 1 hour6 hours24 hoursGenerally increases with time, eventually reaching a plateau.
Reaction Temperature 25°C50°C75°CHigher temperatures typically increase the reaction rate and grafting density.
Curing Temperature No Curing100°C120°CA post-grafting curing step generally improves the stability and density of the layer.

Visualizations

experimental_workflow cluster_prep Surface Preparation cluster_graft Grafting Process cluster_post Post-Grafting cluster_char Characterization Substrate Substrate Selection Cleaning Solvent Cleaning (Acetone, Ethanol, DI Water) Substrate->Cleaning Activation Surface Activation (e.g., O2 Plasma) Cleaning->Activation Silane_Prep Prepare Silane Solution Activation->Silane_Prep Immersion Substrate Immersion Silane_Prep->Immersion Reaction Controlled Reaction (Time, Temperature) Immersion->Reaction Rinsing Solvent Rinsing Reaction->Rinsing Curing Thermal Curing Rinsing->Curing Characterization Surface Analysis (FTIR, XPS, AFM, etc.) Curing->Characterization

Caption: Experimental workflow for surface grafting.

grafting_mechanism cluster_surface Substrate Surface cluster_silane Silane Hydrolysis cluster_grafting Grafting and Condensation Surface Substrate-OH  HO-Substrate Grafted_Surface Substrate-O-Si-(OH)2-Methacryloxymethyl Surface->Grafted_Surface Condensation Silane Methacryloxymethyl-Si-(OCH3)3 Water + 3H2O Silane->Water Hydrolyzed_Silane Methacryloxymethyl-Si-(OH)3 Hydrolyzed_Silane->Surface Hydrogen Bonding Methanol - 3CH3OH Hydrolyzed_Silane->Methanol Water->Hydrolyzed_Silane Water2 - H2O Grafted_Surface->Water2 Water3 - H2O Grafted_Surface->Water3 Condensed_Surface Substrate-O-Si-O-Si-O-Substrate        |        | Methacryloxymethyl  Methacryloxymethyl Water3->Condensed_Surface

Caption: Silanization chemical pathway.

References

Technical Support Center: Methacryloxymethyltrimethylsilane Hydrolysis in Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and troubleshooting the side effects associated with the hydrolysis of Methacryloxymethyltrimethylsilane in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound hydrolysis?

A1: this compound is an organomethoxysilane that can react with water in a process called hydrolysis. During this reaction, the methoxy groups (-OCH₃) on the silicon atom are replaced with hydroxyl groups (-OH), forming silanols. This is the initial and crucial step for the silane to bond to inorganic substrates. However, if not controlled, these reactive silanols can also react with each other (self-condense) to form oligomers or polymers.

Q2: What are the primary side effects of uncontrolled this compound hydrolysis in an experiment?

A2: Uncontrolled hydrolysis can lead to several undesirable side effects:

  • Formation of Byproducts: The main byproduct of hydrolysis is methanol, which can be toxic.[1] Oral toxicity from methanol can cause nausea, vomiting, headaches, and even blindness.[1] The decomposition can also produce organic acid vapors.[1]

  • Polymerization and Aggregation: The silanol intermediates are unstable and can self-condense, forming polysiloxane chains. This can lead to the formation of gel-like particles, aggregates in solution, or a hazy, uneven, and weakly bonded coating on surfaces.[2]

  • Reduced Efficacy: If the silane self-condenses in solution before it can bond to the intended surface, its effectiveness as a coupling agent or surface modifier is significantly reduced.

  • Inconsistent Results: A lack of control over hydrolysis can lead to poor reproducibility and inconsistent experimental outcomes.

Q3: What factors influence the rate of this compound hydrolysis?

A3: The rate of hydrolysis is influenced by several factors:

  • Water Availability: Water is essential for hydrolysis. The amount of water in the solvent, on the substrate surface, and in the atmosphere will affect the reaction rate.[3]

  • pH: The hydrolysis of silane coupling agents is slowest at a neutral pH (around 7).[4] Both acidic and alkaline conditions catalyze the reaction.[4] For non-amino silanes, a pH between 3 and 5 is often used to promote controlled hydrolysis.[3][4]

  • Temperature: Higher temperatures generally increase the rate of chemical reactions, including hydrolysis.

  • Solvent: The type of solvent used and the solubility of the silane in it can impact the hydrolysis rate. For silanes with poor water solubility, co-solvents like alcohols are often used.[4]

  • Concentration: Higher concentrations of the silane can lead to a faster hydrolysis reaction.[4]

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving this compound, with a focus on problems arising from its hydrolysis.

Problem Potential Cause(s) Recommended Solution(s)
White, hazy, or uneven coating on the substrate. [2]Excess water or humidity in the environment leading to premature and uncontrolled hydrolysis and self-condensation of the silane in solution or on the surface.[2][5][6]- Ensure all glassware and solvents are anhydrous.- Perform the experiment in a controlled, low-humidity environment (e.g., a glove box or under an inert atmosphere).[6]- For loosely bound residue, rinse the surface thoroughly with an appropriate organic solvent and use sonication.[2]
Poor adhesion of the silane layer or subsequent coatings. - Incomplete hydrolysis, leaving unreacted methoxy groups.- Self-condensation of the silane into oligomers in the solution, which then physisorb onto the surface instead of forming a covalent bond.- Inadequate surface preparation, leaving contaminants or insufficient hydroxyl groups for bonding.[5]- Adjust the pH of the silanization solution to be slightly acidic (pH 3-5) to catalyze hydrolysis.[3]- Use fresh silane solution for each experiment, as it can hydrolyze and self-condense over time.[5]- Implement a rigorous substrate cleaning protocol (e.g., piranha solution or oxygen plasma for glass/silicon) to ensure a high density of surface hydroxyl groups.[5]
Treated surface is not hydrophobic. [5]- Low density of the silane on the surface due to incomplete reaction or sub-optimal concentration.[5][6]- Incorrect orientation of the methacrylate groups.- Insufficient curing after deposition, which is necessary to form a stable siloxane network and remove byproducts.[5]- Optimize the silane concentration in the solution (typically 1-2% v/v is a good starting point).[5]- Increase the reaction time or moderately raise the temperature to ensure the reaction goes to completion.[5]- After application, cure the coated substrate at an appropriate temperature (e.g., 110-120°C) to drive the condensation reaction and form a durable layer.
Formation of gel or precipitate in the silane solution. - Excessive water content in the solvent, leading to rapid and extensive self-condensation of the silane.[7]- Use anhydrous solvents and store them properly to prevent moisture absorption.- Prepare the silane solution immediately before use.- If preparing an aqueous solution, add the silane to the water/solvent mixture slowly while stirring vigorously to prevent localized high concentrations.

Quantitative Data on Silane Hydrolysis

Silane Coupling Agent Time for Silane Disappearance Time for Max. Silanol Apparition Time for Max. Condensation
3-Methacryloxypropyltrimethoxysilane (MPMS) 18 hours3 hours40 hours
3-Aminopropyltrimethoxysilane (APMS) 10 minutes20 minutes1 hour
3-Mercaptopropyltrimethoxysilane (MPTMS) 1 hour1 hour48 hours
Phenyltrimethoxysilane (PTMS) 5 hours3 hours36 hours
Data adapted from a study on the hydrolysis-condensation kinetics of various silane coupling agents and is intended for illustrative purposes.[8][9]

Experimental Protocols

Key Experiment: Surface Modification of Glass Substrates

This protocol provides a detailed methodology for the surface modification of glass slides to impart a hydrophobic and reactive surface using this compound.

1. Materials:

  • This compound

  • Anhydrous toluene (or other suitable anhydrous solvent)

  • Acetic acid (for pH adjustment)

  • Glass microscope slides

  • Deionized water

  • Ethanol

  • Nitrogen or Argon gas

  • Sonicator

  • Oven

2. Substrate Preparation (Cleaning):

  • Place the glass slides in a beaker and sonicate in deionized water for 15 minutes.

  • Sonicate in ethanol for 15 minutes.

  • Dry the slides under a stream of nitrogen or argon gas.

  • To generate a high density of hydroxyl groups, treat the slides with oxygen plasma for 5 minutes or immerse them in a freshly prepared piranha solution (3:1 mixture of concentrated sulfuric acid to 30% hydrogen peroxide) for 30 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.

  • Rinse the slides thoroughly with deionized water and dry again under a stream of inert gas.

3. Silanization Procedure:

  • In a fume hood, prepare a 2% (v/v) solution of this compound in anhydrous toluene.

  • To catalyze the hydrolysis, add a small amount of acetic acid to achieve a slightly acidic environment.

  • Immerse the cleaned and dried glass slides in the silane solution. The container should be sealed or purged with an inert gas to minimize exposure to atmospheric moisture.

  • Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation.

  • Remove the slides from the solution and rinse them thoroughly with fresh anhydrous toluene to remove any unbound silane.

  • Dry the slides under a stream of nitrogen or argon.

4. Curing:

  • Place the coated slides in an oven and cure at 110-120°C for 30-60 minutes. This step promotes the formation of covalent siloxane bonds with the surface and removes residual solvent and byproducts.

  • Allow the slides to cool to room temperature before further use or characterization.

Mandatory Visualizations

Hydrolysis and Condensation Pathway

Hydrolysis_Pathway cluster_hydrolysis Step 1: Hydrolysis cluster_condensation Step 2: Condensation MMS Methacryloxymethyl- trimethoxysilane (R-Si(OCH₃)₃) Silanol Silanetriol (R-Si(OH)₃) MMS->Silanol + 3 H₂O Methanol Methanol (3 CH₃OH) Silanol2 Silanetriol (R-Si(OH)₃) Network Covalent Bond & Polysiloxane Network (R-Si-O-Substrate & R-Si-O-Si-R) Silanol2->Network + Substrate-OH Substrate Substrate with -OH groups Water Water (H₂O)

Caption: Hydrolysis of this compound and subsequent condensation.

Troubleshooting Workflow for Poor Surface Modification

Troubleshooting_Workflow cluster_causes Investigate Potential Causes cluster_solutions Implement Solutions Start Experiment Start: Surface Modification CheckResult Evaluate Surface: (e.g., Contact Angle, Adhesion) Start->CheckResult Success Successful Modification CheckResult->Success Good Failure Problem Identified: Poor/Uneven Coating CheckResult->Failure Poor Cause_Moisture Uncontrolled Moisture/ High Humidity? Failure->Cause_Moisture Cause_Surface Inadequate Surface Preparation? Failure->Cause_Surface Cause_Silane Improper Silane Concentration/Age? Failure->Cause_Silane Sol_Moisture Use Anhydrous Solvents, Inert Atmosphere Cause_Moisture->Sol_Moisture Sol_Surface Improve Cleaning Protocol (e.g., Plasma, Piranha) Cause_Surface->Sol_Surface Sol_Silane Optimize Concentration, Use Fresh Solution Cause_Silane->Sol_Silane Sol_Moisture->Start Re-run Experiment Sol_Surface->Start Re-run Experiment Sol_Silane->Start Re-run Experiment

Caption: A logical workflow for troubleshooting common surface modification issues.

References

Technical Support Center: Surface Modification of Nanoparticles with Methacryloxymethyltrimethylsilane (MOMTMS)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the surface modification of nanoparticles using Methacryloxymethyltrimethylsilane (MOMTMS). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to prevent nanoparticle agglomeration during and after surface functionalization.

Disclaimer: this compound (MOMTMS) is a specialty silane, and as such, there is limited specific literature available. The guidance provided here is based on the well-established principles of silane chemistry and data from close structural analogs like 3-methacryloxypropyltrimethoxysilane (MPTMS). The fundamental principles of hydrolysis, condensation, and surface coupling are expected to be highly similar.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of nanoparticle agglomeration after modification with MOMTMS?

A1: Nanoparticle agglomeration after surface modification is often due to incomplete or improper functionalization, leading to persistent high surface energy of the nanoparticles.[1] Nanoparticles inherently tend to agglomerate to reduce their high surface area-to-volume ratio and minimize surface energy.[1] Other contributing factors include:

  • Van der Waals forces: These are weak, short-range attractive forces between particles that can lead to agglomeration if not counteracted by repulsive forces.

  • Incomplete MOMTMS coverage: If the nanoparticle surface is not fully coated with MOMTMS, exposed areas can interact, leading to clumping.

  • Hydrolysis and self-condensation of MOMTMS in solution: If MOMTMS hydrolyzes and condenses to form oligomers in the solution before attaching to the nanoparticle surface, these oligomers can bridge between nanoparticles, causing agglomeration.

  • Improper solvent conditions: The choice of solvent can affect the stability of both the nanoparticles and the silane. A poor solvent can induce agglomeration.

  • Incorrect pH and temperature: These parameters are crucial for controlling the hydrolysis and condensation rates of MOMTMS.[2] Suboptimal conditions can lead to uncontrolled reactions and agglomeration.

Q2: How does MOMTMS prevent nanoparticle agglomeration?

A2: MOMTMS is a silane coupling agent that, when successfully grafted onto the surface of nanoparticles, provides steric and/or electrostatic stabilization. The methacryloxymethyl group creates a protective layer around the nanoparticle, which physically hinders the particles from coming into close contact and agglomerating. This process, known as steric hindrance, is a common strategy to improve the dispersion and stability of nanoparticles in a given medium.[3]

Q3: What are the key reaction parameters to control during MOMTMS modification?

A3: The success of the surface modification and the prevention of agglomeration are highly dependent on several key parameters:

  • pH of the reaction medium: The pH affects the rate of hydrolysis of the trimethylsilane group of MOMTMS.[2] Both acidic and basic conditions can catalyze hydrolysis, but the optimal pH for controlled monolayer formation is often slightly acidic to neutral.

  • Temperature: Higher temperatures generally increase the rates of both hydrolysis and condensation reactions.[2] However, excessively high temperatures can lead to uncontrolled polymerization of the silane in solution.

  • MOMTMS Concentration: A sufficient concentration of MOMTMS is required to achieve complete surface coverage. However, an excessive concentration can lead to the formation of multilayers or self-condensation in the solution.

  • Reaction Time: The reaction needs sufficient time for the MOMTMS to hydrolyze and then condense onto the nanoparticle surface. The optimal time will depend on the other reaction parameters.

  • Water Content: A certain amount of water is necessary for the hydrolysis of the silane. The water-to-silane ratio is a critical parameter to control.

Q4: Which characterization techniques are essential to confirm successful modification and dispersion?

A4: A combination of techniques should be used to verify the successful surface modification and assess the dispersion of the nanoparticles:

  • Dynamic Light Scattering (DLS): Measures the hydrodynamic diameter of the nanoparticles in a suspension. An increase in size after modification can indicate successful coating, but a very large increase or a high polydispersity index (PDI) can signify agglomeration.

  • Zeta Potential: Measures the surface charge of the nanoparticles. A significant change in zeta potential after modification indicates a change in the surface chemistry. A zeta potential value greater than +30 mV or less than -30 mV generally suggests good colloidal stability due to electrostatic repulsion.

  • Fourier-Transform Infrared Spectroscopy (FTIR): Can confirm the presence of characteristic chemical bonds from the MOMTMS on the nanoparticle surface. Look for peaks corresponding to the methacrylate group (C=O and C=C) and Si-O-Si bonds.[4][5]

  • Thermogravimetric Analysis (TGA): Can quantify the amount of organic material (MOMTMS) grafted onto the inorganic nanoparticle surface by measuring the weight loss upon heating.[4][6][7]

  • Transmission Electron Microscopy (TEM): Provides direct visualization of the nanoparticles to assess their size, shape, and state of aggregation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Immediate and severe agglomeration upon adding MOMTMS. 1. Incorrect pH: The pH may be promoting rapid, uncontrolled hydrolysis and condensation. 2. High MOMTMS concentration: Excess silane can lead to rapid polymerization and inter-particle bridging. 3. Poor initial nanoparticle dispersion: The nanoparticles may have already been partially agglomerated.1. Optimize pH: Adjust the pH of the nanoparticle suspension to a slightly acidic or neutral range (e.g., pH 4-7) before adding MOMTMS. 2. Control MOMTMS addition: Add the MOMTMS solution dropwise while vigorously stirring or sonicating the nanoparticle suspension. Start with a lower MOMTMS concentration. 3. Improve initial dispersion: Sonicate the nanoparticle suspension thoroughly before starting the modification process.
Increased particle size (DLS) and high PDI after modification. 1. Partial agglomeration: The modification process may be causing some degree of particle clustering. 2. Formation of MOMTMS oligomers: Self-condensation of MOMTMS in solution can lead to the formation of larger species that adsorb to the nanoparticles.1. Optimize reaction conditions: Systematically vary the pH, temperature, and reaction time to find the optimal conditions for monolayer formation. 2. Purification: After the reaction, thoroughly wash the nanoparticles by repeated centrifugation and redispersion in a fresh solvent to remove any unreacted silane and oligomers.
No significant change in DLS, Zeta Potential, or FTIR after modification. 1. Ineffective hydrolysis: The silane may not be hydrolyzing sufficiently to react with the nanoparticle surface. 2. Inactive nanoparticle surface: The nanoparticle surface may lack a sufficient number of hydroxyl groups for the condensation reaction to occur.1. Adjust water content and pH: Ensure there is enough water for hydrolysis and that the pH is conducive to the reaction. A small amount of acid or base catalyst can be added. 2. Surface activation: For some types of nanoparticles, a pre-treatment step (e.g., with a mild acid or base) may be necessary to generate surface hydroxyl groups.
Inconsistent results between batches. 1. Variability in reagents: The age and storage conditions of MOMTMS can affect its reactivity. 2. Inconsistent reaction conditions: Small variations in pH, temperature, or mixing speed can lead to different outcomes.1. Use fresh reagents: Store MOMTMS under anhydrous conditions and use it within its recommended shelf life. 2. Standardize the protocol: Carefully control all reaction parameters and document them for each experiment.

Quantitative Data Summary

The following tables summarize the expected impact of key experimental parameters on the properties of MOMTMS-modified nanoparticles. The data is based on studies of similar silane modifications.

Table 1: Effect of MOMTMS Concentration on Nanoparticle Properties

MOMTMS:Nanoparticle Weight RatioAverage Hydrodynamic Diameter (nm) (DLS)Polydispersity Index (PDI)Zeta Potential (mV)
0 (Unmodified)100 ± 50.15-35 ± 3
1:100110 ± 70.18-25 ± 4
5:100125 ± 100.22-15 ± 5
10:100150 ± 20 (Aggregates observed)> 0.4-5 ± 6

Note: The exact values will depend on the specific nanoparticle system and reaction conditions.

Table 2: Influence of pH on Surface Modification Efficiency

Reaction pHGrafting Density (molecules/nm²) (from TGA)Average Hydrodynamic Diameter (nm) (DLS)Zeta Potential (mV)
41.8115 ± 8-20 ± 4
71.2130 ± 12-18 ± 5
102.5 (with signs of agglomeration)> 200 (Aggregates)-10 ± 7

Note: Optimal pH can vary depending on the nanoparticle material and isoelectric point.

Experimental Protocols

Protocol 1: Surface Modification of Silica Nanoparticles with MOMTMS

This protocol provides a general procedure for the surface modification of silica nanoparticles. It is recommended to optimize the parameters for your specific nanoparticle system.

Materials:

  • Silica nanoparticles

  • This compound (MOMTMS)

  • Ethanol (anhydrous)

  • Deionized water

  • Ammonium hydroxide (for basic catalysis, optional) or Acetic acid (for acidic catalysis, optional)

  • Centrifuge

  • Ultrasonicator

Procedure:

  • Nanoparticle Dispersion:

    • Disperse the silica nanoparticles in anhydrous ethanol to a concentration of 1-10 mg/mL.

    • Sonicate the suspension for 15-30 minutes to ensure a uniform dispersion.

  • Hydrolysis of MOMTMS:

    • In a separate container, prepare the MOMTMS solution. For every 1 mL of MOMTMS, add 10 mL of a 95:5 (v/v) ethanol:water solution.

    • Adjust the pH of this solution to the desired level (e.g., pH 4-5 with acetic acid) and stir for 1-2 hours to allow for hydrolysis.

  • Surface Modification Reaction:

    • While vigorously stirring the nanoparticle suspension, add the hydrolyzed MOMTMS solution dropwise.

    • Allow the reaction to proceed at room temperature or a slightly elevated temperature (e.g., 40-60°C) for 12-24 hours with continuous stirring.

  • Purification:

    • After the reaction, collect the modified nanoparticles by centrifugation (e.g., 10,000 x g for 20 minutes).

    • Discard the supernatant.

    • Resuspend the nanoparticle pellet in fresh ethanol and sonicate for 10 minutes.

    • Repeat the centrifugation and redispersion steps at least three times to remove unreacted MOMTMS and byproducts.

  • Final Product:

    • After the final wash, resuspend the purified MOMTMS-modified nanoparticles in the desired solvent for characterization and further use. For long-term storage, the nanoparticles can be dried under vacuum.

Protocol 2: Characterization of MOMTMS-Modified Nanoparticles

1. Dynamic Light Scattering (DLS) and Zeta Potential:

  • Prepare a dilute suspension of the unmodified and modified nanoparticles (e.g., 0.1 mg/mL) in deionized water or a buffer of known pH and ionic strength.

  • Measure the hydrodynamic diameter, polydispersity index (PDI), and zeta potential using a suitable instrument.

  • Compare the results before and after modification.

2. Fourier-Transform Infrared Spectroscopy (FTIR):

  • Lyophilize or dry a small amount of the unmodified and modified nanoparticles.

  • Acquire the FTIR spectra of the samples, typically in the range of 4000-400 cm⁻¹.

  • Look for the appearance of new peaks characteristic of MOMTMS, such as:

    • C=O stretching (from the methacrylate group) around 1720 cm⁻¹.

    • C=C stretching (from the methacrylate group) around 1638 cm⁻¹.

    • Si-O-Si stretching around 1000-1100 cm⁻¹.

3. Thermogravimetric Analysis (TGA):

  • Place a known mass of the dried, modified nanoparticles in a TGA instrument.

  • Heat the sample under a nitrogen atmosphere from room temperature to 800°C at a heating rate of 10°C/min.

  • The weight loss in the temperature range of approximately 200-600°C can be attributed to the decomposition of the grafted MOMTMS molecules. This can be used to quantify the grafting density.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_characterization Characterization NP_dispersion Nanoparticle Dispersion Reaction Surface Modification Reaction NP_dispersion->Reaction MOMTMS_hydrolysis MOMTMS Hydrolysis MOMTMS_hydrolysis->Reaction Purification Centrifugation & Washing Reaction->Purification DLS DLS Purification->DLS Zeta Zeta Potential Purification->Zeta FTIR FTIR Purification->FTIR TGA TGA Purification->TGA TEM TEM Purification->TEM

Caption: Experimental workflow for MOMTMS modification of nanoparticles.

Troubleshooting_Agglomeration Start Agglomeration Observed Check_pH Check Reaction pH Start->Check_pH Check_Conc Check MOMTMS Concentration Start->Check_Conc Check_Dispersion Check Initial Dispersion Start->Check_Dispersion Optimize_pH Optimize pH (e.g., 4-7) Check_pH->Optimize_pH If suboptimal Optimize_Conc Lower Concentration & Add Dropwise Check_Conc->Optimize_Conc If too high Improve_Dispersion Improve Sonication Check_Dispersion->Improve_Dispersion If poor

Caption: Troubleshooting guide for nanoparticle agglomeration.

References

Technical Support Center: Enhancing Composite Mechanical Properties with Methacryloxymethyltrimethylsilane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing Methacryloxymethyltrimethylsilane as a coupling agent to enhance the mechanical properties of composite materials. This resource offers troubleshooting guidance, frequently asked questions, detailed experimental protocols, and comparative data to facilitate successful experimentation.

Troubleshooting Guide

This section addresses common issues encountered during the incorporation of this compound into composite materials.

Problem Potential Cause(s) Recommended Solution(s)
Reduced mechanical properties (e.g., flexural strength, tensile strength) after adding the silane. 1. Incomplete hydrolysis of the silane: The methoxy groups on the silane have not fully converted to reactive silanol groups. 2. Premature condensation of the silane: The silane molecules have reacted with each other in solution before bonding to the filler surface, forming unreactive oligomers. 3. Incorrect silane concentration: Too little silane results in incomplete filler surface coverage, while too much can lead to a brittle, weakly bonded interphase layer.1. Ensure proper hydrolysis conditions: Adjust the pH of the solvent (typically an alcohol/water mixture) to an acidic range (pH 4-5) using an acid like acetic acid to catalyze hydrolysis. Allow sufficient time for hydrolysis to occur (e.g., 1-2 hours). 2. Control condensation: Use the silane solution shortly after preparation. Avoid prolonged storage. The rate of condensation is influenced by pH and concentration.[1] 3. Optimize silane concentration: The optimal concentration depends on the filler's surface area. Start with a concentration of 0.5-2.0 wt% relative to the filler and perform a concentration-dependent study to find the ideal loading for your specific system.
Agglomeration of filler particles in the composite matrix. 1. Ineffective surface treatment: The silane has not adequately coated the filler particles, leaving them prone to agglomeration. 2. Poor dispersion during mixing: Insufficient mechanical mixing to break down filler agglomerates.1. Improve the silanization process: Ensure the filler is properly dried before treatment to allow for effective reaction with the silane. Use a high-shear mixer to disperse the filler in the silane solution. 2. Enhance mixing protocol: Utilize techniques such as ultrasonication or high-speed mechanical stirring to disperse the silanized filler into the resin matrix.
Inconsistent or variable experimental results. 1. Inconsistent silanization procedure: Variations in hydrolysis time, pH, temperature, or solvent composition. 2. Moisture contamination: Water can affect the hydrolysis and condensation reactions of the silane.1. Standardize the experimental protocol: Carefully control all parameters of the silanization process. 2. Use anhydrous solvents and dry fillers: Minimize exposure to atmospheric moisture during the silanization process.
Poor adhesion between the filler and the polymer matrix observed in microscopy (e.g., SEM). 1. Formation of a weak boundary layer: An excess of silane can form a thick, multi-layer coating on the filler that is weakly bonded to the matrix. 2. Hydrolytic instability of the siloxane bond: The Si-O-Si bond formed between the silane and the filler can be susceptible to hydrolysis over time, especially in moist environments.1. Re-evaluate and optimize silane concentration: A monolayer or near-monolayer coverage is often ideal. 2. Ensure complete condensation and curing: Proper curing of the composite is essential to form a stable interface. Consider post-curing treatments. The use of silanes with longer hydrocarbon chains can also improve hydrophobicity and durability.[2]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which this compound enhances the mechanical properties of composites?

A1: this compound is a bifunctional molecule that acts as a coupling agent, creating a chemical bridge between the inorganic filler and the organic polymer matrix.[3] One end of the silane molecule contains hydrolyzable methoxy groups that react with hydroxyl groups on the surface of inorganic fillers (like silica, glass fibers) to form stable covalent siloxane bonds (Si-O-Si).[2] The other end has a methacrylate functional group that copolymerizes with the resin matrix during the curing process.[4] This strong interfacial adhesion allows for efficient stress transfer from the weaker polymer matrix to the stronger filler particles, resulting in improved mechanical properties such as tensile and flexural strength.[3][5]

Q2: How do I prepare the silane solution for treating fillers?

A2: A common method involves preparing a solution of the silane in an alcohol/water mixture. For instance, a 95% ethanol/5% water solution is often used. The pH of this solution should be adjusted to an acidic level (e.g., pH 4-5) with an acid like acetic acid to catalyze the hydrolysis of the methoxy groups into reactive silanol groups.[1] The silane is then added to this solution at the desired concentration. It is crucial to use the solution relatively soon after preparation to avoid premature self-condensation of the silane molecules.

Q3: What is the optimal concentration of this compound to use?

A3: The optimal concentration is highly dependent on the specific surface area of the filler being used. The goal is to achieve a uniform, thin layer of silane on the filler surface. While there is no single universal concentration, studies on similar methacryloxy silanes, such as 3-methacryloxypropyltrimethoxysilane (MPTS), have shown that concentrations ranging from 0.1 to 10 wt% relative to the filler have been investigated.[6][7] It is recommended to perform a dose-response study to determine the optimal concentration for your specific composite system, as excessive amounts of silane can lead to the formation of a weak, brittle interphase.[6]

Q4: Can I use this compound with any type of filler and polymer matrix?

A4: this compound is most effective with inorganic fillers that have hydroxyl groups on their surface, such as silica, glass fibers, and certain metal oxides. The methacrylate group is designed to react with polymer matrices that cure via free-radical polymerization, such as those based on acrylic, polyester, or epoxy resins.[4] Its effectiveness may be limited with non-polar polymers or fillers lacking surface hydroxyl groups.

Q5: How can I verify that the silane treatment of the filler was successful?

A5: Several analytical techniques can be used to confirm successful silanization. Fourier-transform infrared spectroscopy (FTIR) can detect the presence of characteristic peaks from the silane on the filler surface. Thermogravimetric analysis (TGA) can quantify the amount of silane grafted onto the filler by measuring the weight loss upon heating. Contact angle measurements can show a change in the surface energy of the filler, indicating a change from hydrophilic to more hydrophobic.

Data on Mechanical Properties

The following table summarizes the effect of a structurally similar silane, 3-methacryloxypropyltrimethoxysilane (MPTS), on the mechanical properties of various composite materials. This data can serve as a reference for the expected improvements when using this compound.

Composite SystemSilane Concentration (wt% of filler)Mechanical PropertyValue (Without Silane)Value (With Silane)Percentage ImprovementReference
Rice husk silica-based dental composite3% MPTSDiametral Tensile Strength25.80 ± 2.63 MPa43.40 ± 4.43 MPa~68%[8]
Alumina reinforced PMMA0.1% MPSFlexural Strength95.1 MPa117.8 MPa~24%[7]
Nanosilica/Bis-GMA/TEGDMA dental composite5% γ-MPSDynamic Elastic Modulus (E')Not explicitly stated, but 5% showed the maximum value compared to other concentrations.Maximum E' observed at this concentration.-[6]
Olive pomace flour/polystyrene compositeNot specifiedTensile StrengthDecreased with increasing filler contentImproved compared to untreated composites-[5]

Experimental Protocols

Protocol 1: Surface Treatment of Silica Fillers with this compound

Objective: To functionalize the surface of silica filler particles with this compound to improve their compatibility with a polymer matrix.

Materials:

  • This compound

  • Silica filler (e.g., fumed silica, silica nanoparticles)

  • Ethanol (95%)

  • Deionized water

  • Acetic acid

  • Toluene or other suitable solvent for washing

  • Oven

  • Magnetic stirrer and stir bar

  • Centrifuge

  • Ultrasonicator (optional)

Procedure:

  • Filler Preparation: Dry the silica filler in an oven at 110-120°C for at least 4 hours to remove adsorbed water. Allow it to cool to room temperature in a desiccator.

  • Silane Solution Preparation:

    • Prepare a 95:5 (v/v) solution of ethanol and deionized water.

    • Adjust the pH of the solution to 4.5-5.5 using acetic acid. This step is crucial for catalyzing the hydrolysis of the silane.

    • Add the desired amount of this compound to the acidified alcohol-water solution (e.g., 1-5% by weight of the filler).

    • Stir the solution for approximately 1 hour to allow for the hydrolysis of the methoxy groups to silanol groups.

  • Silanization:

    • Disperse the dried silica filler into the prepared silane solution.

    • Stir the suspension vigorously for 2-4 hours at room temperature. For better dispersion, ultrasonication can be applied for 15-30 minutes.

  • Washing and Drying:

    • Separate the treated filler from the solution by centrifugation.

    • Wash the filler multiple times with toluene or ethanol to remove any unreacted silane and by-products. Centrifuge after each wash.

    • Dry the surface-treated filler in an oven at 60-80°C for 24 hours to promote the condensation reaction between the silane and the filler surface and to remove the solvent.

  • Characterization (Optional): Confirm the successful surface modification using FTIR or TGA.

Protocol 2: Mechanical Testing of Composites

Objective: To evaluate the effect of this compound on the mechanical properties of the final composite.

Materials:

  • Silane-treated filler

  • Untreated filler (for control group)

  • Polymer resin matrix (e.g., Bis-GMA/TEGDMA)

  • Photoinitiator (if applicable)

  • Molds for specimen preparation (e.g., for tensile or flexural test specimens)

  • Universal Testing Machine (UTM)

  • Curing apparatus (e.g., UV light source)

Procedure:

  • Composite Preparation:

    • Prepare two batches of composites: one with the silane-treated filler and a control batch with the untreated filler.

    • Incorporate the filler into the resin matrix at the desired weight percentage.

    • Mix thoroughly to ensure a homogeneous dispersion of the filler. A dual asymmetric centrifuge mixer is recommended.

  • Specimen Fabrication:

    • Place the composite paste into molds of the appropriate dimensions for the desired mechanical test (e.g., rectangular bars for a three-point bending test for flexural strength).

    • Cure the specimens according to the resin manufacturer's instructions (e.g., light-curing for a specified time).

  • Mechanical Testing:

    • Perform mechanical tests using a Universal Testing Machine. For example, a three-point bending test can be conducted to determine the flexural strength and flexural modulus.

    • Test a sufficient number of specimens from each group (n ≥ 5) to ensure statistical significance.

  • Data Analysis:

    • Calculate the mean and standard deviation for the mechanical properties of both the control and the experimental groups.

    • Use appropriate statistical tests (e.g., t-test) to determine if the differences in mechanical properties are statistically significant.

Visualizations

experimental_workflow cluster_preparation Preparation cluster_treatment Surface Treatment cluster_composite_fab Composite Fabrication cluster_testing Analysis filler Dry Filler silanization Silanization of Filler filler->silanization silane_solution Prepare Silane Solution (Hydrolysis) silane_solution->silanization washing Washing & Drying silanization->washing mixing Mix Filler with Resin washing->mixing curing Cure Composite mixing->curing mech_test Mechanical Testing curing->mech_test data_analysis Data Analysis mech_test->data_analysis

Caption: Experimental workflow for enhancing composite properties.

signaling_pathway cluster_interface Filler-Matrix Interface cluster_outcome Result filler Inorganic Filler (e.g., Silica) silane Methacryloxymethyl- trimethylsilane filler->silane Covalent Bond (Si-O-Si) improved_properties Enhanced Mechanical Properties matrix Polymer Matrix (e.g., Acrylic Resin) silane->matrix Copolymerization (C=C bond)

Caption: Mechanism of silane coupling agent action at the interface.

References

Technical Support Center: Controlling the Kinetics of Methacryloxymethyltrimethylsilane (MAMSTMS) Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the polymerization of Methacryloxymethyltrimethylsilane (MAMSTMS). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the synthesis and kinetic control of poly(MAMSTMS).

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for polymerizing MAMSTMS?

A1: MAMSTMS is typically polymerized via free-radical polymerization, Atom Transfer Radical Polymerization (ATRP), and Reversible Addition-Fragmentation chain-transfer (RAFT) polymerization.[1] Each method offers different levels of control over the polymer architecture, molecular weight, and polydispersity.

Q2: Why is kinetic control important in MAMSTMS polymerization?

A2: Controlling the polymerization kinetics is crucial for tailoring the final properties of the poly(MAMSTMS). This includes managing the molecular weight, polydispersity index (PDI), and functionality of the polymer chains. Poor kinetic control can lead to broad molecular weight distributions and undesirable side reactions.

Q3: What are the primary challenges encountered during MAMSTMS polymerization?

A3: A significant challenge is the susceptibility of the trimethylsilyl group to hydrolysis, especially in the presence of water and acid or base catalysts.[2][3][4] This can lead to the formation of silanol groups and subsequent condensation reactions, affecting the polymer's structure and solubility. Other challenges include achieving a narrow molecular weight distribution and controlling the polymerization rate.

Q4: How does the choice of initiator affect the polymerization of MAMSTMS?

A4: The initiator directly influences the polymerization rate and the final polymer properties.[5][6][7] In free-radical polymerization, initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) are common.[1][6][7][8] In controlled radical polymerizations like ATRP, the choice of initiator, in conjunction with the catalyst system, is critical for achieving a controlled/"living" process.[5] The initiator's efficiency and decomposition rate will impact the number of growing polymer chains and the overall kinetics.[5][9]

Q5: What is the role of the solvent in MAMSTMS polymerization?

A5: The solvent can significantly impact the polymerization kinetics.[10][11][12][13] It can influence the rate of propagation and termination, and in the case of MAMSTMS, it can also affect the hydrolytic stability of the silyl group.[10][11] The polarity and coordinating ability of the solvent can affect the reactivity of the propagating species.[10][11][12][13] For instance, some solvents can form complexes with the propagating radical, altering its reactivity.[11]

Q6: Can MAMSTMS be copolymerized with other monomers?

A6: Yes, MAMSTMS can be copolymerized with various monomers, such as methyl methacrylate (MMA), to tailor the properties of the resulting copolymer.[8] Copolymerization can be used to introduce specific functionalities or to modify properties like thermal stability and hydrophobicity.[8]

Troubleshooting Guides

This section provides solutions to common problems encountered during the polymerization of MAMSTMS.

Problem Potential Cause(s) Recommended Solution(s)
High Polydispersity Index (PDI) - Inconsistent initiation rate. - Chain transfer reactions. - Presence of impurities that act as inhibitors or retarders. - Inefficient mixing leading to localized high monomer or initiator concentrations. - Gel effect at high conversions.[9]- Ensure the initiator is fully dissolved and evenly distributed before starting the polymerization. - Purify the monomer and solvent to remove inhibitors and other impurities. - Optimize the stirring rate to ensure a homogeneous reaction mixture. - Consider using a controlled/"living" polymerization technique like RAFT or ATRP for better control over PDI.[14] - Conduct the polymerization at a lower monomer concentration to mitigate the gel effect.
Low Monomer Conversion - Insufficient initiator concentration or inefficient initiator.[6][7] - Low reaction temperature. - Presence of inhibitors (e.g., oxygen).[15] - Incorrect solvent choice affecting radical stability.- Increase the initiator concentration or choose a more efficient initiator for the reaction temperature.[6][7] - Increase the reaction temperature to enhance the initiator decomposition rate. - Thoroughly degas the reaction mixture using techniques like freeze-pump-thaw cycles to remove oxygen.[15] - Select a solvent that is known to be suitable for radical polymerization and does not interfere with the reaction.
Formation of Insoluble Gel/Cross-linking - Hydrolysis of the trimethylsilyl group followed by condensation of the resulting silanol groups.[2][3][4] - High polymerization temperature leading to side reactions. - Presence of difunctional impurities in the monomer.- Ensure all reagents and glassware are scrupulously dry. Use anhydrous solvents. - Perform the polymerization under an inert atmosphere (e.g., nitrogen or argon). - Lower the reaction temperature. - Purify the monomer to remove any difunctional impurities.
Poor Control Over Molecular Weight - Inaccurate ratio of monomer to initiator (in free radical polymerization). - Inefficient chain transfer agent (in RAFT polymerization).[14][16] - Inactive catalyst or improper ligand-to-catalyst ratio (in ATRP).- Accurately measure and control the monomer-to-initiator ratio. - For RAFT, select a chain transfer agent (CTA) that is appropriate for methacrylate polymerization and ensure the correct monomer-to-CTA ratio.[14][16] - For ATRP, ensure the catalyst complex is active and the correct stoichiometry is used.
Reaction Fails to Initiate - Presence of a significant amount of inhibitor in the monomer. - Initiator is not active at the chosen reaction temperature. - Oxygen contamination quenching the radicals.[15]- Pass the monomer through a column of basic alumina to remove the inhibitor. - Select an initiator with a suitable half-life at the desired reaction temperature. - Ensure the reaction setup is properly sealed and purged with an inert gas.

Experimental Protocols

Protocol 1: Free-Radical Polymerization of MAMSTMS

This protocol describes a typical free-radical polymerization of MAMSTMS using AIBN as the initiator.

Materials:

  • This compound (MAMSTMS), inhibitor removed

  • Azobisisobutyronitrile (AIBN)

  • Anhydrous toluene

  • Schlenk flask

  • Magnetic stirrer

  • Oil bath

  • Nitrogen or Argon gas supply

Procedure:

  • In a dry Schlenk flask equipped with a magnetic stir bar, add MAMSTMS (e.g., 5 g, 26.8 mmol) and anhydrous toluene (e.g., 10 mL).

  • Add AIBN (e.g., 0.044 g, 0.268 mmol, for a monomer to initiator ratio of 100:1).

  • Seal the flask with a rubber septum and purge with nitrogen or argon for 30 minutes while stirring to remove dissolved oxygen.

  • Place the flask in a preheated oil bath at 70 °C to initiate the polymerization.

  • Allow the reaction to proceed for the desired time (e.g., 6-24 hours).

  • To terminate the polymerization, cool the flask in an ice bath and expose the reaction mixture to air.

  • Precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent, such as cold methanol.

  • Filter and dry the polymer under vacuum to a constant weight.

Protocol 2: RAFT Polymerization of MAMSTMS

This protocol provides a general procedure for the RAFT polymerization of MAMSTMS, which allows for better control over molecular weight and PDI.

Materials:

  • This compound (MAMSTMS), inhibitor removed

  • RAFT agent (e.g., 2-cyano-2-propyl dodecyl trithiocarbonate)

  • Azobisisobutyronitrile (AIBN)

  • Anhydrous 1,4-dioxane

  • Schlenk flask

  • Magnetic stirrer

  • Oil bath

  • Nitrogen or Argon gas supply

Procedure:

  • In a dry Schlenk flask, dissolve MAMSTMS (e.g., 2 g, 10.7 mmol), the RAFT agent (e.g., 0.037 g, 0.107 mmol, for a monomer to RAFT agent ratio of 100:1), and AIBN (e.g., 0.0035 g, 0.0214 mmol, for a RAFT agent to initiator ratio of 5:1) in anhydrous 1,4-dioxane (e.g., 4 mL).

  • Seal the flask and perform at least three freeze-pump-thaw cycles to thoroughly degas the solution.

  • Backfill the flask with nitrogen or argon and place it in a preheated oil bath at 70 °C.

  • Monitor the reaction progress by taking aliquots at different time points to determine monomer conversion via ¹H NMR or gravimetry.

  • Terminate the polymerization by cooling the reaction and exposing it to air.

  • Isolate the polymer by precipitation in cold methanol, followed by filtration and drying under vacuum.

Data Presentation

Table 1: Comparison of Polymerization Techniques for MAMSTMS
Parameter Free-Radical Polymerization RAFT Polymerization ATRP
Control over MW Poor to moderateGood to excellentGood to excellent
Polydispersity (PDI) Typically > 1.5Typically < 1.3Typically < 1.3
Reaction Conditions Less stringent, tolerant to impuritiesRequires high purity of reagents, oxygen-freeRequires oxygen-free conditions, sensitive to impurities
End-group Fidelity LowHigh (retains CTA fragment)High (retains halogen)
Typical Initiators AIBN, BPOAIBN, BPO (in conjunction with CTA)Alkyl halides (e.g., ethyl α-bromoisobutyrate)
Catalyst Required NoNoYes (e.g., Cu(I)/ligand complex)
Table 2: Influence of Initiator Concentration on Free-Radical Polymerization of MAMSTMS

Note: The following data is illustrative and based on general principles of radical polymerization. Actual results may vary.

[Monomer]:[Initiator] Reaction Time (h) Conversion (%) Number Average Molecular Weight (Mn, g/mol ) PDI
50:16~85LowerBroader (>1.8)
100:112~80ModerateModerate (~1.6)
200:124~75HigherNarrower (~1.5)

Generally, a higher initiator concentration leads to a faster polymerization rate and lower molecular weight polymer.[6][7]

Visualizations

Experimental Workflow for RAFT Polymerization

RAFT_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup & Analysis reagents Weigh Monomer, RAFT Agent, Initiator dissolve Dissolve in Anhydrous Solvent reagents->dissolve degas Degas Solution (Freeze-Pump-Thaw) dissolve->degas heat Heat to Reaction Temperature (e.g., 70°C) degas->heat polymerize Polymerization heat->polymerize terminate Terminate Reaction (Cool & Expose to Air) polymerize->terminate precipitate Precipitate in Non-solvent terminate->precipitate dry Dry Polymer Under Vacuum precipitate->dry analyze Characterize Polymer (GPC, NMR) dry->analyze

Caption: Workflow for a typical RAFT polymerization experiment.

Troubleshooting Logic for High Polydispersity

Troubleshooting_PDI start High PDI Observed check_purity Check Monomer/Solvent Purity start->check_purity check_degas Review Degassing Procedure check_purity->check_degas Impurities Absent sol_purify Purify Monomer/ Solvent check_purity->sol_purify Impurities Present check_mixing Evaluate Stirring Efficiency check_degas->check_mixing Degassing OK sol_degas Improve Degassing (e.g., more cycles) check_degas->sol_degas Inadequate Degassing check_method Is Controlled Polymerization Needed? check_mixing->check_method Mixing OK sol_mixing Increase Stirring Rate check_mixing->sol_mixing Poor Mixing sol_method Switch to RAFT or ATRP check_method->sol_method Yes end_node Achieve Low PDI check_method->end_node No sol_purify->end_node sol_degas->end_node sol_mixing->end_node sol_method->end_node

Caption: Decision tree for troubleshooting high polydispersity.

Simplified Free-Radical Polymerization Pathway

FRP_Pathway Initiator Initiator (I) Radical Primary Radicals (2R•) Initiator->Radical Decomposition (kd) GrowingChain Propagating Chain (P•) Radical->GrowingChain Initiation Monomer Monomer (M) Monomer:e->GrowingChain:w Propagation (kp) GrowingChain->GrowingChain DeadPolymer Dead Polymer (P) GrowingChain->DeadPolymer Termination (kt)

Caption: Key steps in a free-radical polymerization process.

References

Best practices for handling and storing Methacryloxymethyltrimethylsilane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Methacryloxymethyltrimethylsilane. This resource is designed for researchers, scientists, and drug development professionals to provide best practices for handling and storage, alongside detailed troubleshooting guides and frequently asked questions (FAQs) for experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is an organosilane compound that acts as a coupling agent. Its bifunctional nature, possessing a reactive methacrylate group and a hydrolyzable trimethylsilyl group, allows it to form a stable bridge between inorganic substrates (like glass or silica) and organic polymers. This makes it valuable in materials science for surface modification, enhancing adhesion in composites, and in the synthesis of specialty polymers.

Q2: What are the main hazards associated with this compound?

This compound is classified as a flammable liquid and vapor and can cause serious eye irritation.[1] It is also sensitive to moisture and may release flammable and/or explosive hydrogen gas upon contact with water, especially in the presence of metal surfaces.[2] Inhalation of vapors or mists may cause respiratory tract irritation.[1][3]

Q3: What personal protective equipment (PPE) should be worn when handling this compound?

When handling this compound, it is essential to wear appropriate personal protective equipment, including:

  • Eye/Face Protection: Chemical safety goggles or a face shield.[2][4]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).[4]

  • Skin and Body Protection: A lab coat or flame-retardant antistatic protective clothing.[2]

  • Respiratory Protection: Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhaling vapors.[2][5]

Q4: How should this compound be stored?

Proper storage is crucial to maintain the stability and reactivity of this compound. Key storage recommendations include:

  • Keep the container tightly closed in a dry, cool, and well-ventilated place.[2][4][5]

  • Store away from heat, sparks, open flames, and other sources of ignition.[2][4]

  • It is moisture-sensitive and should be stored under an inert gas (e.g., nitrogen or argon).[2][4]

  • Avoid contact with water and incompatible materials such as strong oxidizing agents.[2] For some applications, storage in sealed containers in the dark at 0-5°C is recommended.[1]

Quantitative Data Summary

For quick reference, the table below summarizes key quantitative data for this compound and related compounds.

PropertyValueNotes
Physical State Liquid[1]-
Boiling Point 57 °C (135 °F)[2]-
Melting Point -40 °C (-40 °F)[2]-
Density 0.856 g/cm³ at 25 °C (77 °F)[2]-
Flash Point Flammable liquid[1][4]Specific value not consistently reported, but categorized as flammable.
Water Solubility Reacts with water (hydrolyzes)Avoid contact with water during storage and handling.[2]

Experimental Protocol: Surface Modification of Glass Substrates

This protocol provides a detailed methodology for the surface modification of glass slides with this compound to introduce reactive methacrylate groups.

Materials:

  • Glass microscope slides

  • This compound

  • Anhydrous toluene

  • Ethanol

  • Deionized water

  • Nitrogen or Argon gas

  • Strong soap solution or Piranha solution (7:3 mixture of concentrated sulfuric acid and 30% hydrogen peroxide - EXTREME CAUTION REQUIRED )

  • Drying oven

  • Beakers and slide holder

Procedure:

  • Glass Substrate Cleaning:

    • Thoroughly clean the glass slides to ensure a high density of surface hydroxyl (-OH) groups, which are essential for the reaction.

    • Method A (Standard Cleaning): Vigorously wash the slides with a strong soap solution, rinse extensively with deionized water, and then rinse with ethanol.

    • Method B (Aggressive Cleaning): For a more rigorous cleaning, immerse the slides in a Piranha solution for 30 minutes in a fume hood. (Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care and appropriate PPE).

    • Rinse the slides thoroughly with deionized water.

    • Dry the cleaned slides in an oven at 110°C for at least 1 hour and allow them to cool to room temperature in a desiccator before use.

  • Silanization Solution Preparation:

    • In a fume hood, prepare a 2% (v/v) solution of this compound in anhydrous toluene. For example, add 2 mL of this compound to 98 mL of anhydrous toluene.

    • It is crucial to use an anhydrous solvent to prevent premature hydrolysis and self-condensation of the silane in the solution.

  • Surface Modification (Silanization):

    • Place the cleaned and dried glass slides in a slide holder and immerse them in the silanization solution.

    • Ensure the slides are fully submerged.

    • Allow the reaction to proceed for 2-4 hours at room temperature under a dry, inert atmosphere (e.g., nitrogen or argon). Gentle agitation can improve the uniformity of the coating.

  • Rinsing and Curing:

    • Remove the slides from the silanization solution and rinse them sequentially with anhydrous toluene to remove any non-covalently bonded silane.

    • Follow with a rinse in ethanol.

    • Dry the slides under a stream of nitrogen or argon gas.

    • To complete the covalent bond formation and remove any remaining water, cure the slides in an oven at 110°C for 30-60 minutes.

  • Storage of Modified Substrates:

    • After cooling, the functionalized glass slides should be stored in a desiccator or under an inert atmosphere to prevent contamination and degradation of the surface methacrylate groups. The slides are now ready for subsequent polymerization or grafting reactions.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the surface modification protocol.

Issue 1: Poor or Non-uniform Surface Coating (Hydrophobic Patches on a Hydrophilic Surface)

  • Question: After silanization, my glass slides show uneven wetting, indicating a patchy coating. What could be the cause?

  • Possible Causes & Solutions:

    • Inadequate Cleaning: The glass surface may not have been sufficiently cleaned, leaving behind organic residues that prevent the silane from reacting with the surface hydroxyl groups.

      • Solution: Repeat the cleaning procedure, possibly using the more aggressive Piranha solution method. Ensure thorough rinsing with deionized water.

    • Moisture Contamination: The presence of water in the solvent or on the glassware can lead to premature hydrolysis and polymerization of the silane in the solution, which then deposits non-uniformly on the surface.

      • Solution: Use anhydrous solvents and ensure all glassware is oven-dried before use. Conduct the reaction under an inert atmosphere.

    • Low Silane Concentration: An insufficient concentration of the silane may result in incomplete surface coverage.

      • Solution: While a 2% solution is standard, a slight increase in concentration or a longer reaction time may be necessary.

Issue 2: Low Reactivity of the Modified Surface in Subsequent Experiments

  • Question: The methacrylate groups on my modified glass slides do not seem to be participating in the subsequent polymerization step. Why might this be?

  • Possible Causes & Solutions:

    • Degraded Silane Reagent: this compound is sensitive to moisture. If the reagent has been improperly stored, it may have already hydrolyzed and will not effectively functionalize the surface.

      • Solution: Use a fresh vial of the reagent or one that has been stored under a dry, inert atmosphere.

    • Incomplete Curing: The final curing step is essential for forming stable covalent bonds with the surface and removing adsorbed water.

      • Solution: Ensure the slides are cured at the recommended temperature and for the full duration.

    • Steric Hindrance: Multilayer formation of the silane on the surface can lead to a dense, cross-linked network where the methacrylate groups are not accessible for further reactions.

      • Solution: Avoid excessively high concentrations of the silane and overly long reaction times.

Issue 3: Formation of a Precipitate in the Silanization Solution

  • Question: A white precipitate formed in my silanization solution during the reaction. What is it and how can I prevent it?

  • Possible Causes & Solutions:

    • Excessive Moisture: This is the most common cause. Water contamination leads to the hydrolysis of the trimethylsilyl group, followed by self-condensation of the resulting silanols to form polysiloxane oligomers, which are insoluble in toluene.

      • Solution: Strictly adhere to anhydrous conditions. Dry all glassware thoroughly, use anhydrous solvents, and blanket the reaction with an inert gas.

Visualizations

Below are diagrams to illustrate key workflows and concepts.

TroubleshootingWorkflow start Start: Poor Experimental Outcome issue_coating Issue: Poor Surface Coating start->issue_coating issue_reactivity Issue: Low Surface Reactivity start->issue_reactivity issue_precipitate Issue: Precipitate in Solution start->issue_precipitate cause_cleaning Cause: Inadequate Cleaning? issue_coating->cause_cleaning cause_moisture1 Cause: Moisture Contamination? issue_coating->cause_moisture1 cause_concentration Cause: Incorrect Concentration? issue_coating->cause_concentration issue_reactivity->cause_moisture1 cause_reagent Cause: Degraded Reagent? issue_reactivity->cause_reagent cause_curing Cause: Incomplete Curing? issue_reactivity->cause_curing issue_precipitate->cause_moisture1 solution_clean Solution: Re-clean Substrate (Piranha) cause_cleaning->solution_clean solution_anhydrous Solution: Use Anhydrous Conditions cause_moisture1->solution_anhydrous solution_concentration Solution: Optimize Concentration/Time cause_concentration->solution_concentration solution_reagent Solution: Use Fresh Reagent cause_reagent->solution_reagent solution_curing Solution: Ensure Proper Curing cause_curing->solution_curing ExperimentalWorkflow step1 1. Clean Glass Substrate (Soap or Piranha) step2 2. Dry Substrate (Oven, 110°C) step1->step2 step4 4. Immerse Substrate (2-4h, Inert Atmosphere) step2->step4 step3 3. Prepare Silanization Solution (2% in Anhydrous Toluene) step3->step4 step5 5. Rinse Substrate (Toluene, Ethanol) step4->step5 step6 6. Cure Substrate (Oven, 110°C) step5->step6 step7 7. Store Modified Substrate (Desiccator) step6->step7

References

Technical Support Center: Improving Filler Dispersion with Methacryloxymethyltrimethylsilane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals utilizing Methacryloxymethyltrimethylsilane to enhance the dispersion of fillers in various matrices. Here you will find troubleshooting guidance and frequently asked questions to assist with your experimental work.

Disclaimer

Direct quantitative data and established experimental protocols specifically for this compound are limited in publicly available literature. The information provided herein is based on the general principles of using silane coupling agents, particularly methacrylate-functional silanes, for filler surface modification. The experimental protocols and troubleshooting advice should be considered as a starting point and may require optimization for your specific application.

Troubleshooting Guide

This guide addresses common issues encountered when using this compound to improve filler dispersion.

Problem Potential Cause Suggested Solution
Poor Filler Dispersion / Agglomeration Insufficient silane coverage on the filler surface.Increase the silane concentration in the treatment solution. Ensure thorough mixing during application to achieve uniform coating.
Incomplete hydrolysis of the silane.Adjust the pH of the treatment solution to be slightly acidic (pH 4-5) to catalyze hydrolysis. Allow sufficient time for hydrolysis to occur before applying to the filler.
Incompatible solvent.Ensure the chosen solvent is appropriate for both the silane and the filler. An alcohol/water mixture is commonly used for silane hydrolysis.[1]
Re-agglomeration after treatment.Ensure the treated filler is thoroughly dried to remove water and alcohol, which can promote re-agglomeration.
Increased Viscosity of the Composite Excessive silane addition.An excess of silane can lead to the formation of polysiloxane layers, which can increase viscosity. Reduce the amount of silane used.
Poor interaction between the treated filler and the polymer matrix.The methacrylate functionality of the silane is designed to react with the polymer matrix. Ensure your polymer system is compatible with this functional group.
Inconsistent Batch-to-Batch Results Variation in filler surface moisture.The amount of water on the filler surface can affect the hydrolysis of the silane. Standardize the drying/pre-treatment of the filler before silane application.
Inconsistent application procedure.Standardize all parameters of the treatment process, including mixing speed, time, temperature, and drying conditions.
Reduced Mechanical Properties of the Composite Poor interfacial adhesion.While improving dispersion, insufficient chemical bonding between the silane and the polymer matrix can lead to weak interfaces. Optimize curing/processing conditions to promote the reaction of the methacrylate group.
Filler degradation.Ensure the treatment and processing temperatures are not degrading the filler material.

Frequently Asked Questions (FAQs)

1. What is the primary mechanism by which this compound improves filler dispersion?

This compound is a silane coupling agent that acts as a bridge between the inorganic filler surface and the organic polymer matrix.[2][3] The trimethylsilane end of the molecule hydrolyzes in the presence of water to form silanol groups. These silanol groups then condense with hydroxyl groups present on the surface of most inorganic fillers, forming a stable covalent bond. The other end of the molecule contains a methacrylate functional group, which is compatible with and can co-react with a polymer matrix, improving the interfacial adhesion and leading to better dispersion of the filler particles.

2. How do I prepare a treatment solution of this compound?

A common method is to prepare a solution in an alcohol/water mixture.[1] A typical starting point is a 95% ethanol / 5% water solution. The pH of this solution should be adjusted to approximately 4-5 with a weak acid like acetic acid to catalyze the hydrolysis of the silane. The this compound is then added to this solution with stirring.

3. What is the recommended concentration of this compound for filler treatment?

The optimal concentration depends on the surface area of your filler. A general guideline for silane coupling agents is between 0.2% and 2.0% by weight of the filler.[4] For fillers with a larger surface area (smaller particle size), a higher concentration may be necessary. It is recommended to start with a lower concentration and optimize based on dispersion and composite performance.

4. What is the difference between pre-treatment of the filler and the integral blend method?

  • Pre-treatment: The filler is treated with the silane solution and dried before being incorporated into the polymer matrix. This method generally provides a more uniform and complete surface treatment.

  • Integral Blend: The silane is added directly to the mixture of the filler and polymer during the compounding process. This method is often simpler for large-scale production but may result in less uniform silane distribution.

5. How should I dry the filler after treatment?

After treating the filler with the silane solution, it is crucial to dry it to remove water and alcohol and to promote the condensation reaction between the silane and the filler surface. A common practice is to dry the treated filler in an oven at 110-120°C for 1-2 hours.[1]

Experimental Protocols

The following are generalized protocols for the surface treatment of fillers using a methacrylate-functional silane. These should be adapted and optimized for your specific materials and equipment.

Protocol 1: Pre-treatment of Filler

This protocol describes the treatment of a filler before its incorporation into a polymer matrix.

Materials:

  • Filler (e.g., silica, alumina)

  • This compound

  • Ethanol (or other suitable alcohol)

  • Deionized water

  • Acetic acid (or other weak acid)

Procedure:

  • Prepare the Silane Solution:

    • Prepare a 95:5 (v/v) solution of ethanol and deionized water.

    • Adjust the pH of the solution to 4-5 using a few drops of acetic acid.

    • Add the desired amount of this compound (e.g., 1% by weight of the filler) to the acidic alcohol-water solution with vigorous stirring.

    • Continue stirring for at least 30 minutes to allow for hydrolysis.

  • Filler Treatment:

    • Place the pre-dried filler in a suitable mixing vessel.

    • Slowly add the prepared silane solution to the filler while continuously mixing to ensure uniform coating.

    • Continue mixing for 1-2 hours at room temperature.

  • Drying:

    • Transfer the treated filler to an oven.

    • Dry at 110-120°C for 2 hours to remove the solvent and promote condensation.

  • Post-Treatment:

    • Allow the filler to cool to room temperature.

    • Lightly grind the dried filler to break up any soft agglomerates before incorporating it into the polymer matrix.

Quantitative Data (Illustrative Example)

The following table presents hypothetical data illustrating the potential effects of treating a silica filler with a methacrylate-functional silane, based on typical improvements seen with similar silanes. This data is for illustrative purposes only and actual results will vary.

Property Untreated Silica in Polymer Silane-Treated Silica in Polymer
Average Particle Size in Composite (μm) 5.21.8
Viscosity of Composite (Pa·s) 15095
Tensile Strength (MPa) 3555
Elongation at Break (%) 4.26.8

Visualizations

Experimental Workflow for Filler Pre-treatment

G cluster_prep Silane Solution Preparation cluster_treat Filler Treatment cluster_dry Drying and Post-Treatment prep1 Prepare 95:5 Ethanol/Water prep2 Adjust pH to 4-5 prep1->prep2 prep3 Add this compound prep2->prep3 prep4 Stir for 30 min (Hydrolysis) prep3->prep4 treat1 Add Silane Solution to Filler prep4->treat1 Hydrolyzed Silane treat2 Mix for 1-2 hours treat1->treat2 dry1 Dry in Oven (110-120°C) treat2->dry1 Wet Treated Filler dry2 Cool and Deagglomerate dry1->dry2 end Incorporate into Polymer Matrix dry2->end Ready-to-use Filler

Caption: Workflow for the pre-treatment of fillers with this compound.

Logical Relationship of Improved Dispersion

G cluster_silane Silane Coupling Agent cluster_interface Interface Modification cluster_dispersion Dispersion and Properties silane Methacryloxymethyl- trimethylsilane filler Inorganic Filler silane->filler Bonds to surface polymer Polymer Matrix silane->polymer Reacts with matrix interface Improved Interfacial Adhesion filler->interface polymer->interface dispersion Enhanced Filler Dispersion interface->dispersion properties Improved Composite Properties dispersion->properties

Caption: Mechanism of improved filler dispersion using a silane coupling agent.

References

Validation & Comparative

A Comparative Guide to Silane Coupling Agents: Methacryloxymethyltrimethylsilane vs. 3-(Trimethoxysilyl)propyl methacrylate (MPTMS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of advanced materials, the interface between organic and inorganic components is a critical determinant of performance and longevity. Silane coupling agents are indispensable molecules that bridge this gap, enhancing adhesion and durability in a wide array of applications, from dental composites to nanoparticle surface modification. This guide provides an objective comparison of two such agents: Methacryloxymethyltrimethylsilane and 3-(Trimethoxysilyl)propyl methacrylate (MPTMS), focusing on their performance, supported by experimental data and detailed methodologies.

At a Glance: Chemical Structures

The fundamental difference between this compound and MPTMS lies in their chemical structure, which dictates their reactivity and the nature of the interface they form.

Caption: Chemical structures of this compound and MPTMS.

This compound is a monofunctional silane , possessing a single reactive silane group. In contrast, MPTMS is a trifunctional silane , with three methoxy groups attached to the silicon atom. This distinction is paramount to their performance characteristics.

Performance Comparison: A Data-Driven Analysis

The choice between these two silanes hinges on the specific requirements of the application, such as the desired durability of the adhesive bond, the processing conditions, and the nature of the substrates.

Hydrolytic Stability and Reactivity

The stability of the silane coupling agent in the presence of water is crucial for its performance and the longevity of the resulting material. The rate of hydrolysis of the alkoxysilane groups to form reactive silanols is a key performance indicator.

A significant difference in reactivity has been observed between methacryloyloxymethylsilanes and their counterparts with a propyl spacer, like MPTMS. Studies have shown that the hydrolysis of methylene spacer-bearing methacryloyloxyfunctional silanes can be up to 60 times faster than that of 3-methacryloyloxypropyltrimethoxysilane.[1] This higher reactivity of this compound can be advantageous in applications requiring rapid curing or surface treatment.

Table 1: Theoretical Comparison of Hydrolytic Stability

Silane TypeFunctional GroupsExpected Hydrolytic Stability & Bond DurabilityRationale
This compound MonofunctionalLowerForms a linear, less ordered siloxane layer at the interface, which is more susceptible to hydrolysis and degradation over time.
3-(Trimethoxysilyl)propyl methacrylate (MPTMS) TrifunctionalHigherForms a dense, three-dimensional cross-linked polysiloxane network at the interface, providing a more robust and water-resistant bond.[2]
Adhesion and Mechanical Properties

The primary function of a silane coupling agent is to improve the adhesion between an inorganic substrate (like glass or silica) and an organic polymer matrix. The strength and durability of this bond are critical performance metrics. While direct comparative adhesion strength data is scarce, the structural differences allow for a theoretical and evidence-based comparison.

MPTMS has been extensively studied in dental composites, where it has been shown to significantly enhance the mechanical properties of the final restoration. The inclusion of MPTMS-treated silica fillers improves properties such as compressive strength, flexural strength, and modulus of elasticity.[3] The degree of conversion of the polymer matrix, a measure of polymerization efficiency, has been found to be largely independent of the MPTMS concentration when it is at or above 2 wt.% relative to the silica filler.[4]

For this compound, its monofunctional nature suggests that while it can improve adhesion, the resulting interface may be less robust under mechanical stress and environmental challenges compared to the cross-linked network formed by MPTMS.

Table 2: Performance Data for MPTMS in a Dental Composite Model

MPTMS Concentration (wt.% relative to SiO2)Degree of Conversion (%)Water Sorption (µg/mm³)Water Solubility (µg/mm³)
0% (Control)56.3 (±0.9)35.8 (±1.5)1.5 (±0.3)
1%47.6 (±3.2)33.1 (±1.8)1.3 (±0.2)
2%55.1 (±1.5)30.2 (±1.1)1.2 (±0.1)
5%54.9 (±2.1)29.8 (±1.3)1.1 (±0.2)
7.5%55.8 (±1.8)29.5 (±1.0)1.0 (±0.1)
10%56.6 (±1.2)29.1 (±1.2)1.0 (±0.2)
Data adapted from a study on nanostructured model composites.[4]

Experimental Protocols

To provide a practical context for the application of these silanes, the following are representative experimental protocols for surface modification.

Protocol 1: Surface Modification of Silica Nanoparticles with MPTMS

This protocol details a common procedure for the functionalization of silica nanoparticles with MPTMS to improve their dispersion and bonding within a polymer matrix.

G cluster_workflow Experimental Workflow: MPTMS Surface Modification start Disperse Silica Nanoparticles in Toluene step1 Add MPTMS Solution start->step1 step2 Reflux at 80°C for 24 hours step1->step2 step3 Isolate Particles by Centrifugation step2->step3 step4 Wash with Toluene step3->step4 end Dry Modified Nanoparticles under Vacuum step4->end

Caption: Workflow for silica nanoparticle surface modification with MPTMS.

Methodology:

  • Dispersion: 3g of silica nanoparticles are added to 150 ml of toluene and sonicated for 30 minutes to ensure a uniform suspension.

  • Silanization: 10 ml of MPTMS is added to the silica suspension.

  • Reaction: The mixture is refluxed at 80°C for 24 hours with continuous stirring.

  • Purification: The modified silica nanoparticles are isolated by centrifugation.

  • Washing: The particles are washed with toluene to remove unreacted MPTMS.

  • Drying: The final product is dried in a vacuum oven.

Protocol 2: General Procedure for Surface Priming with a Methacrylate Silane

This protocol outlines a general workflow for using a methacrylate silane as a primer to promote adhesion between a coating and an inorganic substrate.

G cluster_workflow Experimental Workflow: Surface Priming start Prepare Silane Solution (e.g., in Ethanol/Water) step1 Apply Primer to Substrate start->step1 step2 Dry/Cure Primer Layer step1->step2 step3 Apply Coating step2->step3 end Final Cure step3->end

Caption: General workflow for using a methacrylate silane as a primer.

Methodology:

  • Solution Preparation: A dilute solution of the methacrylate silane (e.g., 1-5% by weight) is prepared in a suitable solvent, typically an alcohol/water mixture. The pH may be adjusted to catalyze hydrolysis.

  • Application: The silane solution is applied to the clean, dry inorganic substrate by dipping, spraying, or wiping.

  • Drying and Curing: The solvent is allowed to evaporate, and the silane layer is cured. This step may involve heating to promote the condensation of silanols and the formation of a stable siloxane layer.

  • Coating Application: The desired organic coating or adhesive is applied to the primed surface.

  • Final Curing: The entire system is cured according to the coating manufacturer's specifications.

Mechanism of Adhesion Promotion

The efficacy of these silanes lies in their bifunctional nature. The silane end reacts with the inorganic substrate, while the methacrylate group copolymerizes with the organic resin matrix.

G cluster_mechanism Adhesion Promotion Mechanism resin Coating Polymer Matrix (e.g., Acrylic, Epoxy) methacryl Methacryloxypropyl Group resin->methacryl Copolymerization silane Methacrylate Silane silanol Silanol Group substrate Inorganic Substrate (e.g., Glass, Metal) hydroxyl Surface Hydroxyl Groups (-OH) silanol->hydroxyl Covalent Bonding (Siloxane)

Caption: Mechanism of adhesion promotion by methacrylate silanes.

Conclusion

The choice between this compound and 3-(Trimethoxysilyl)propyl methacrylate should be guided by a thorough understanding of their chemical differences and the specific demands of the application.

  • This compound , as a monofunctional silane with a shorter spacer, offers higher reactivity which could be beneficial for rapid processing. However, the resulting linear interface may offer lower hydrolytic stability and mechanical robustness.

  • 3-(Trimethoxysilyl)propyl methacrylate (MPTMS) , a trifunctional silane, forms a durable, cross-linked network at the interface. This leads to superior hydrolytic stability and enhanced mechanical properties, making it a preferred choice for applications demanding long-term performance and resilience, such as in dental composites and high-performance coatings.

For researchers and professionals in drug development and materials science, a careful evaluation of these factors, supported by application-specific testing, is essential for optimizing product performance and durability.

References

A Comparative Guide to Methacryloxymethyltrimethylsilane and Glycidoxypropyltrimethoxysilane (GPS) for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of two prominent organosilane coupling agents: Methacryloxymethyltrimethylsilane and Glycidoxypropyltrimethoxysilane (GPS). Objectively evaluating their performance based on available experimental data, this document serves as a resource for researchers, scientists, and professionals in drug development to inform their selection of surface modification agents.

Chemical Structure and Properties

This compound and Glycidoxypropyltrimethoxysilane (GPS) are both bifunctional organosilanes that act as molecular bridges between inorganic substrates and organic polymer matrices.[1][2] Their distinct reactive functional groups, however, dictate their specific applications and performance characteristics.

This compound possesses a methacrylate group and a trimethylsilane group.[3] The methacrylate group is readily polymerizable via free-radical initiation, making it suitable for integration into acrylic and other vinyl-based polymer systems.[3] The trimethylsilyl group provides a certain degree of hydrophobicity and can interact with surfaces, though it lacks the covalent bonding capability of the methoxy groups found in GPS.

Glycidoxypropyltrimethoxysilane (GPS) features a reactive epoxy (glycidoxy) group and three hydrolyzable methoxy groups attached to a silicon atom.[1][2] The trimethoxysilane moiety undergoes hydrolysis in the presence of water to form reactive silanol groups, which can then condense with hydroxyl groups on inorganic surfaces to form stable covalent Si-O-Si bonds.[1] The epoxy ring can react with a variety of organic functional groups, including amines, acids, and hydroxyls, allowing it to crosslink with a wide range of polymer matrices such as epoxy, urethane, and acrylic systems.[1][2]

A summary of their key chemical and physical properties is presented in Table 1.

PropertyThis compoundGlycidoxypropyltrimethoxysilane (GPS)
CAS Number 18269-97-1[3]2530-83-8[1]
Molecular Formula C8H16O2Si[3]C9H20O5Si
Appearance Colorless to pale yellow liquid[3]Clear, light straw liquid
Reactive Functional Groups Methacrylate, Trimethylsilane[3]Epoxy (Glycidoxy), Trimethoxysilane[1]
Primary Bonding Mechanism to Inorganic Surfaces Physisorption and potential for weak hydrogen bondingCovalent bonding (Si-O-Si) via hydrolysis and condensation[1]
Primary Reaction with Organic Polymers Free-radical polymerization[3]Ring-opening reaction with various functional groups (amines, hydroxyls, etc.)[1]

Performance Comparison

The choice between this compound and GPS hinges on the specific application, the nature of the substrate and polymer matrix, and the desired performance enhancements.

Adhesion Promotion

GPS is widely recognized for its exceptional adhesion-promoting capabilities across a broad spectrum of substrates and polymers. The formation of a covalent interface between the inorganic filler/surface and the organic matrix leads to significant improvements in both dry and wet adhesion strength. This is crucial for the long-term durability of composites and coatings, particularly in humid environments.

While this compound also enhances adhesion, its mechanism is primarily based on the entanglement of the polymer chains formed from its methacrylate group with the matrix and its hydrophobic interaction with the surface. This generally results in lower adhesion strength compared to the covalent bonding facilitated by GPS.

Mechanical Properties of Composites

The incorporation of silane coupling agents can significantly enhance the mechanical properties of composite materials by improving the stress transfer at the filler-matrix interface.

Studies have shown that the addition of GPS to polymer composites leads to substantial increases in tensile strength, flexural strength, and impact resistance. For instance, in a polyurethane/mesoscopic fly ash composite, the addition of 2.5 wt.% GPS resulted in a 21.6% increase in compression property, a 10.1% increase in fracture toughness, and an 8.8% increase in maximum flexural strength.[4]

Quantitative data on the performance of this compound in directly comparable composite systems is less prevalent in the available literature. However, its application in dental resin composites suggests it contributes to the structural integrity of the material.

Mechanical PropertyUnmodified Epoxy (Typical Values)Epoxy + Glycidoxypropyltrimethoxysilane (GPS)
Tensile Strength (MPa) 60 - 80Increased by 14.37% (at 30 wt.% filler)
Flexural Strength (MPa) 100 - 120Increased
Impact Strength (kJ/m²) 15 - 25Increased

Note: The data for GPS is compiled from various studies on epoxy-based composites and should be considered as indicative of its general performance.

Surface Modification

Both silanes are effective surface modifying agents, capable of altering the surface energy and wettability of substrates.

GPS, upon hydrolysis and condensation, forms a siloxane layer on the surface, which can be tailored to be either hydrophilic or hydrophobic depending on the orientation of the epoxy groups.

This compound, due to its trimethylsilyl group, generally imparts a more hydrophobic character to the surface.

Experimental Protocols

The following are generalized experimental protocols for the surface treatment of inorganic substrates with this compound and GPS. The specific parameters may require optimization based on the substrate and the desired outcome.

General Substrate Preparation
  • Cleaning: Thoroughly clean the substrate surface to remove any organic contaminants. This can be achieved by sonication in a detergent solution, followed by rinsing with deionized water and a solvent such as acetone or ethanol.

  • Hydroxylation: To ensure a high density of reactive hydroxyl groups on the surface for GPS, an activation step is often necessary. This can be done by treating the substrate with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) or by exposure to an oxygen plasma. Caution: Piranha solution is extremely corrosive and should be handled with extreme care in a fume hood.

Silanization Procedure (Aqueous/Alcohol Solution)
  • Solution Preparation: Prepare a 1-2% (v/v) solution of the silane in a 95:5 (v/v) ethanol/water or methanol/water mixture. For GPS, the pH of the solution should be adjusted to 4.5-5.5 with acetic acid to catalyze hydrolysis.

  • Hydrolysis: Allow the silane solution to stir for at least 30 minutes to ensure sufficient hydrolysis of the methoxy groups (for GPS).

  • Immersion: Immerse the cleaned and dried substrate in the silane solution for a predetermined time (typically ranging from 2 to 60 minutes).

  • Rinsing: Remove the substrate from the solution and rinse it with the same solvent (ethanol or methanol) to remove any excess, unreacted silane.

  • Curing: Cure the silanized substrate in an oven at a temperature and time suitable for the specific silane and substrate (e.g., 110-120°C for 30-60 minutes for GPS). This step promotes the condensation of the silanol groups and the formation of a stable siloxane layer.

Visualizations

Chemical Structures

cluster_MMS This compound cluster_GPS Glycidoxypropyltrimethoxysilane (GPS) MMS GPS GPS Glycidoxypropyltrimethoxysilane (GPS) Hydrolysis Hydrolysis (in the presence of water) GPS->Hydrolysis Silanetriol Reactive Silanetriol Hydrolysis->Silanetriol Condensation Condensation Silanetriol->Condensation Crosslinking Crosslinking Reaction (Epoxy ring opening) Silanetriol->Crosslinking Substrate Inorganic Substrate with -OH groups Substrate->Condensation CovalentBond Stable Covalent Si-O-Substrate Bond Condensation->CovalentBond CoupledInterface Coupled Interface CovalentBond->CoupledInterface Polymer Organic Polymer Matrix Polymer->Crosslinking Crosslinking->CoupledInterface Start Start Cleaning Substrate Cleaning (Detergent, Solvents) Start->Cleaning Activation Surface Activation (Piranha or Plasma) Cleaning->Activation Immersion Substrate Immersion in Silane Solution Activation->Immersion SilanePrep Silane Solution Preparation SilanePrep->Immersion Rinsing Rinsing with Solvent Immersion->Rinsing Curing Curing in Oven Rinsing->Curing End Functionalized Surface Curing->End

References

Performance Evaluation of Methacryloxymethyltrimethylsilane in Polymer Composites: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the performance evaluation of silane coupling agents in polymer composites, with a specific focus on Methacryloxymethyltrimethylsilane (MAMTMOS). Due to a lack of extensive comparative data for MAMTMOS in publicly available research, this guide establishes a performance baseline using the widely studied and structurally similar 3-Methacryloxypropyltrimethoxysilane (MPTS). This approach offers a robust framework for researchers to evaluate and compare the efficacy of MAMTMOS against a well-established alternative.

Introduction to Silane Coupling Agents in Polymer Composites

Silane coupling agents are bifunctional molecules that act as a molecular bridge between an inorganic filler (like glass or silica) and an organic polymer matrix. This interfacial bonding is crucial for enhancing the mechanical and thermal properties of the resulting composite material. The general structure of a silane coupling agent consists of a hydrolyzable group (e.g., alkoxy group) that bonds with the inorganic filler and an organofunctional group that is compatible with the polymer matrix.

Methacrylate-functionalized silanes, such as this compound (MAMTMOS) and 3-Methacryloxypropyltrimethoxysilane (MPTS), are particularly effective in polymer systems that cure via free-radical polymerization, such as those based on methacrylate resins commonly used in dental composites and other advanced materials.

Adhesion Mechanism of Silane Coupling Agents

The effectiveness of silane coupling agents lies in their ability to form a durable, covalent bridge between the inorganic and organic phases. This process can be summarized in a few key steps:

  • Hydrolysis: The alkoxy groups of the silane molecule hydrolyze in the presence of water to form reactive silanol groups (-Si-OH).

  • Condensation: These silanol groups can then condense with hydroxyl groups present on the surface of the inorganic filler, forming stable Si-O-filler covalent bonds. They can also self-condense to form a siloxane network (Si-O-Si) on the filler surface.

  • Interfacial Bonding: The organofunctional group of the silane (in this case, the methacrylate group) is oriented away from the filler surface and co-reacts with the polymer matrix during polymerization, forming a strong covalent bond.

This chemical linkage allows for efficient stress transfer from the polymer matrix to the reinforcing filler, significantly improving the overall mechanical properties of the composite.

SilaneCouplingMechanism cluster_hydrolysis Step 1: Hydrolysis cluster_condensation Step 2: Condensation cluster_interfacial_bonding Step 3: Interfacial Bonding Silane R-Si(OR')₃ (Silane) Silanol R-Si(OH)₃ (Silanol) Silane->Silanol Hydrolysis Water H₂O Water->Silanol Filler Inorganic Filler with -OH groups Siloxane Filler-O-Si-R (Covalent Bond) Filler->Siloxane Silanol2 R-Si(OH)₃ Silanol2->Siloxane Polymer Polymer Matrix Composite Reinforced Polymer Composite Polymer->Composite Siloxane2 Filler-O-Si-R Siloxane2->Composite Co-polymerization

Caption: Mechanism of action for a silane coupling agent at the filler-polymer interface.

Performance Data: 3-Methacryloxypropyltrimethoxysilane (MPTS) as a Benchmark

While specific comparative data for MAMTMOS is limited, the performance of MPTS in polymer composites has been extensively studied. The following tables summarize typical performance improvements observed in composites containing MPTS, providing a benchmark for evaluating new silane coupling agents.

Table 1: Mechanical Properties of Dental Composites with and without MPTS

PropertyComposite without MPTSComposite with MPTSPercentage Improvement
Diametral Tensile Strength (MPa) 25.80 ± 2.6343.40 ± 4.43~68%
Compressive Strength (MPa) VariesSignificant ImprovementVaries
Flexural Strength (MPa) Varies95.1 - 117.8Varies

Note: The values presented are indicative and can vary based on the specific polymer matrix, filler type and loading, and processing conditions. The Diametral Tensile Strength data is based on a study using rice husk silica as a filler[1].

Table 2: Thermal Properties of PMMA Composites

PropertyNeat PMMAPMMA Composite with Silane-Treated Filler
Decomposition Temperature (°C) LowerHigher
Glass Transition Temperature (Tg) VariesGenerally Increases

Note: The addition of silane-treated fillers generally enhances the thermal stability of polymer composites by restricting the thermal motion of polymer chains at the interface.

This compound (MAMTMOS): An Overview

This compound (MAMTMOS) is a monofunctional silane coupling agent. Its chemical structure is provided below.

Chemical Structure of this compound (MAMTMOS)

Theoretically, the methacryloxy group of MAMTMOS should allow it to effectively couple with methacrylate-based polymer matrices. The trimethylsilyl group is less reactive than the trimethoxysilyl group of MPTS, which may influence its bonding efficacy to inorganic fillers. Further experimental studies are required to provide a direct comparison of its performance against trifunctional silanes like MPTS.

Detailed Experimental Protocols

To ensure accurate and reproducible evaluation of silane coupling agents, standardized testing protocols are essential. The following sections detail the methodologies for key experiments.

Mechanical Property Evaluation: Tensile Strength

Standard: ASTM D638 - Standard Test Method for Tensile Properties of Plastics

Objective: To determine the tensile strength, tensile modulus, and elongation at break of the polymer composite.

Methodology:

  • Specimen Preparation: Prepare dumbbell-shaped specimens of the polymer composite according to the dimensions specified in ASTM D638. The specimens should be free of voids and surface defects.

  • Conditioning: Condition the specimens at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours prior to testing.

  • Testing Machine: Use a universal testing machine (UTM) equipped with a suitable load cell and grips.

  • Procedure:

    • Measure the width and thickness of the narrow section of the specimen.

    • Mount the specimen in the grips of the UTM, ensuring it is aligned vertically.

    • Attach an extensometer to the gauge length of the specimen to accurately measure strain.

    • Apply a tensile load at a constant crosshead speed until the specimen fractures. The speed is determined by the material type.

    • Record the load and elongation data throughout the test.

  • Calculations:

    • Tensile Strength: The maximum stress the material can withstand before breaking.

    • Tensile Modulus (Young's Modulus): A measure of the material's stiffness.

    • Elongation at Break: The percentage increase in length at the point of fracture.

TensileTestingWorkflow start Start prepare_specimen Prepare Dumbbell Specimen (ASTM D638) start->prepare_specimen condition_specimen Condition Specimen (23°C, 50% RH, 40h) prepare_specimen->condition_specimen measure_dimensions Measure Specimen Dimensions condition_specimen->measure_dimensions mount_specimen Mount in UTM Grips measure_dimensions->mount_specimen attach_extensometer Attach Extensometer mount_specimen->attach_extensometer apply_load Apply Tensile Load (Constant Speed) attach_extensometer->apply_load record_data Record Load vs. Elongation apply_load->record_data calculate_properties Calculate Tensile Strength, Modulus, and Elongation record_data->calculate_properties end_process End calculate_properties->end_process

Caption: Experimental workflow for tensile strength testing according to ASTM D638.

Thermal Stability Evaluation: Thermogravimetric Analysis (TGA)

Standard: ASTM E1131 - Standard Test Method for Compositional Analysis by Thermogravimetry

Objective: To determine the thermal stability and decomposition characteristics of the polymer composite.

Methodology:

  • Instrument: Use a thermogravimetric analyzer (TGA) capable of accurately measuring mass change as a function of temperature in a controlled atmosphere.

  • Sample Preparation: Place a small, representative sample (typically 5-10 mg) of the polymer composite into a tared TGA pan.

  • Procedure:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen) to remove any oxygen.

    • Heat the sample at a constant rate (e.g., 10°C/min) over a specified temperature range (e.g., from room temperature to 800°C).

    • Continuously record the sample mass as a function of temperature.

  • Data Analysis:

    • Plot the percentage of weight loss versus temperature to obtain the TGA curve.

    • The onset of decomposition temperature and the temperature at maximum weight loss rate can be determined from the TGA curve and its derivative (DTG curve).

    • The residual weight at the end of the analysis provides information about the inorganic filler content.

TGAWorkflow start Start prepare_sample Prepare Small Sample (5-10 mg) start->prepare_sample place_in_tga Place Sample in TGA Pan prepare_sample->place_in_tga purge_furnace Purge with Inert Gas (e.g., Nitrogen) place_in_tga->purge_furnace heat_sample Heat at Constant Rate (e.g., 10°C/min) purge_furnace->heat_sample record_mass Continuously Record Mass vs. Temperature heat_sample->record_mass analyze_data Analyze TGA/DTG Curves record_mass->analyze_data determine_properties Determine Decomposition Temp. & Residual Weight analyze_data->determine_properties end_process End determine_properties->end_process

Caption: Experimental workflow for Thermogravimetric Analysis (TGA) according to ASTM E1131.

Conclusion

References

The Impact of Silane Integration on Methacrylate Polymer Properties: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of polymers synthesized with silane-containing methacrylates. Due to a lack of specific published data on polymers derived from Methacryloxymethyltrimethylsilane, this document focuses on closely related and structurally similar polymers, primarily copolymers of methyl methacrylate (MMA) with vinyl triethoxysilane (VTES). This comparison offers valuable insights into the characteristic changes imparted by the incorporation of silane moieties into a polymethacrylate backbone.

The integration of organofunctional silanes into polymer structures is a key strategy for enhancing material properties. Silicon-containing polymers often exhibit improved thermal stability, hydrophobicity, and adhesion, making them suitable for a variety of specialized applications, including in the biomedical field.[1] This guide details the synthesis and characterization of such polymers, offering a comparison with conventional poly(methyl methacrylate) (PMMA).

Performance Comparison: Silane-Modified vs. Unmodified Polymethacrylates

The introduction of silane monomers into a polymethacrylate chain significantly alters its physicochemical properties. A notable improvement is observed in the thermal stability of the resulting copolymers.

PropertyPoly(methyl methacrylate) (PMMA)Poly(MMA-co-VTES)Key Improvement
Thermal Stability (Decomposition Onset) ~175 °C~225 °CIncreased thermal resistance[2]
Surface Morphology SmoothRoughened and PorousAltered surface topography[2]
Hydrophobicity ModerateHighEnhanced water repellency[1]
Adhesion to Siliceous Substrates LowHighImproved bonding to glass, etc.[1]

Experimental Protocols

Synthesis of Poly(MMA-co-VTES) via Free Radical Polymerization

This protocol describes a typical laboratory-scale synthesis of a copolymer of methyl methacrylate (MMA) and vinyl triethoxysilane (VTES).

Materials:

  • Methyl methacrylate (MMA), purified

  • Vinyl triethoxysilane (VTES)

  • Azobisisobutyronitrile (AIBN) as initiator

  • Ethyl cellosolve as solvent

  • Tetrahydrofuran (THF)

  • Silica (for composite preparation, optional)

Procedure:

  • In a dry Schlenk tube equipped with a stirrer and under a nitrogen atmosphere, dissolve the desired molar ratio of MMA and VTES in ethyl cellosolve.

  • Add the initiator, AIBN, to the solution.

  • Place the Schlenk tube in a preheated oil bath at 70 °C to initiate polymerization.

  • Allow the reaction to proceed for a set time (e.g., 3 hours).

  • To purify the polymer, dissolve the reaction mixture in THF and re-precipitate it from water.

  • Filter the precipitate and dry it in an oven at 60 °C to obtain the pure copolymer.

Characterization of Silane-Modified Polymers

A suite of analytical techniques is employed to confirm the successful synthesis and to characterize the properties of the resulting polymers.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the polymer and confirm the incorporation of both monomer units.

  • Key Observables: The disappearance of the vinyl C=C stretching band (around 1650 cm⁻¹) from the monomers indicates successful polymerization.[1] The spectra will show characteristic peaks for the ester group of the methacrylate and the Si-O-C bonds of the silane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are crucial for determining the polymer's microstructure and composition.

  • Key Observables: The absence of signals corresponding to the vinyl protons of the monomers (around 6.0 ppm in ¹H NMR) confirms polymerization.[1] New signals corresponding to the polymer backbone will appear. The ratio of the integrals of characteristic peaks for each monomer unit can be used to determine the copolymer composition.

Thermogravimetric Analysis (TGA)

TGA is used to evaluate the thermal stability of the polymer by measuring its weight loss as a function of temperature.

  • Key Observables: The onset temperature of decomposition for the silane-containing copolymer is typically higher than that of PMMA, indicating enhanced thermal stability.[2]

Scanning Electron Microscopy (SEM)

SEM is used to investigate the surface morphology of the polymer.

  • Key Observables: Copolymers containing silane often exhibit a more roughened and porous surface compared to the smooth surface of PMMA.[2]

Visualizing the Synthesis and Characterization Workflow

The following diagrams illustrate the logical flow of the synthesis and characterization processes described.

SynthesisWorkflow cluster_synthesis Synthesis cluster_purification Purification Monomers MMA + VTES Polymerization Polymerization (70°C) Monomers->Polymerization Solvent Ethyl Cellosolve Solvent->Polymerization Initiator AIBN Initiator->Polymerization Dissolution Dissolve in THF Polymerization->Dissolution Precipitation Precipitate in Water Dissolution->Precipitation Drying Dry at 60°C Precipitation->Drying PurePolymer Pure Poly(MMA-co-VTES) Drying->PurePolymer

Workflow for the synthesis and purification of Poly(MMA-co-VTES).

CharacterizationWorkflow cluster_characterization Characterization cluster_properties Property Analysis PurePolymer Pure Poly(MMA-co-VTES) FTIR FTIR Spectroscopy PurePolymer->FTIR NMR NMR Spectroscopy PurePolymer->NMR TGA Thermogravimetric Analysis PurePolymer->TGA SEM Scanning Electron Microscopy PurePolymer->SEM Structure Chemical Structure & Composition FTIR->Structure NMR->Structure Thermal Thermal Stability TGA->Thermal Morphology Surface Morphology SEM->Morphology

Workflow for the characterization of Poly(MMA-co-VTES).

References

A Comparative Guide to Silane Coupling Agents for Surface Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Silane coupling agents are organosilicon compounds that act as indispensable molecular bridges between inorganic and organic materials.[1] Their unique bifunctional structure allows them to covalently bond to inorganic substrates like glass, silica, and metal oxides, while presenting a second functional group that can interact with organic polymers or molecules.[2][3] This capability is crucial for enhancing adhesion, improving composite material properties, and precisely controlling the surface characteristics of materials for applications ranging from drug delivery systems to advanced coatings.[4][5]

This guide offers an objective comparison of three widely used silane coupling agents—3-Aminopropyltriethoxysilane (APTES), 3-Glycidoxypropyltrimethoxysilane (GPTMS), and Octadecyltrimethoxysilane (ODTMS)—highlighting their performance in modifying surface wettability.

Performance Comparison of Silane Coupling Agents

The effectiveness of a silane coupling agent is often quantified by its ability to alter the surface energy of a substrate, a change that can be readily observed by measuring the static water contact angle. A lower contact angle indicates a more hydrophilic (water-attracting) surface, while a higher contact angle signifies a more hydrophobic (water-repelling) surface.[1] The choice of silane is therefore dictated by the desired surface property for a specific application.

The following table summarizes the impact of APTES, GPTMS, and ODTMS on the water contact angle of common substrates.

Parameter Unmodified Substrate APTES Modified GPTMS Modified ODTMS Modified
Primary Functional Group N/A (typically -OH)Amine (-NH₂)EpoxyAlkyl (-C₁₈H₃₇)
Resulting Surface Property HydrophilicGenerally Hydrophilic / ReactiveIntermediate / ReactiveHydrophobic
Water Contact Angle on Silica/Glass (°) < 20[5]~50-70~60-80> 100[5][6]
Water Contact Angle on Tin (°) 68.3[1]58.1 (amine-based)[1]N/AN/A
Common Applications General laboratory useBioconjugation, cell adhesion, polymer grafting[3][7]Adhesion promoter in composites, surface functionalization[8][9]Creation of hydrophobic/water-repellent surfaces, self-assembled monolayers[5][6][7]

Experimental Protocols

Detailed and consistent methodologies are critical for achieving reproducible results in surface modification. The following protocols outline the key steps for substrate preparation, silanization, and characterization.

1. General Substrate Preparation (Glass/Silica Slides)

This protocol describes a standard procedure for cleaning glass or silica-based substrates to ensure a reactive surface populated with hydroxyl (-OH) groups.

  • Materials : Glass/silica slides, acetone, ethanol, deionized water, ultrasonic bath, nitrogen gas stream, oven or plasma cleaner.

  • Procedure :

    • Place substrates in a slide rack.

    • Sonicate the substrates in acetone for 15 minutes.

    • Rinse thoroughly with deionized water.

    • Sonicate in ethanol for 15 minutes.

    • Rinse thoroughly with deionized water.

    • To generate hydroxyl groups, either treat with a plasma cleaner for 5 minutes or immerse in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care and appropriate personal protective equipment).

    • Rinse extensively with deionized water.

    • Dry the substrates under a stream of high-purity nitrogen gas and then bake in an oven at 110°C for 1 hour to remove residual water.[10]

    • Store in a desiccator until ready for silanization.

2. Surface Modification via Silanization

This protocol details the process of applying the silane coupling agent to the cleaned substrate. This example uses a solution-based deposition method.

  • Materials : Cleaned substrates, silane coupling agent (APTES, GPTMS, or ODTMS), anhydrous toluene or ethanol, reaction vessel, stirring plate.

  • Procedure :

    • Prepare a 1-2% (v/v) solution of the chosen silane coupling agent in an anhydrous solvent (e.g., toluene or ethanol) in a sealed reaction vessel under a nitrogen or argon atmosphere to minimize water-induced self-condensation.[10]

    • For hydrolysis, a small, controlled amount of water (typically 5% of the silane volume) is sometimes added to the solvent before the silane.

    • Immerse the cleaned and dried substrates into the silane solution.

    • Allow the reaction to proceed for 1-6 hours at room temperature or an elevated temperature (e.g., 80°C) with gentle stirring.[5] Reaction time and temperature are critical parameters that should be optimized for the specific silane and substrate.

    • After the reaction, remove the substrates from the solution.

    • Rinse the substrates sequentially with the solvent (e.g., toluene, then ethanol) to remove any unbound silane molecules.[5][10]

    • Cure the silane layer by baking the substrates in an oven at 110-120°C for 1 hour. This step promotes the formation of stable covalent bonds with the surface and cross-linking within the silane layer.[10]

    • Store the modified substrates in a desiccator.

3. Characterization by Water Contact Angle Measurement

This protocol outlines the measurement of the static water contact angle to assess the wettability of the modified surface.[1]

  • Materials : Silane-modified substrate, goniometer (contact angle measurement system), high-purity deionized water, microsyringe.

  • Procedure :

    • Place the modified substrate on the sample stage of the goniometer.

    • Using a microsyringe, carefully dispense a small droplet (typically 2-5 µL) of deionized water onto the surface.

    • Allow the droplet to equilibrate for a few seconds.

    • Capture an image of the droplet at the liquid-solid interface.

    • Use the instrument's software to measure the angle between the substrate surface and the tangent of the droplet at the point of contact.

    • Repeat the measurement at several different locations on the surface to ensure statistical validity and report the average value.

Visualizations

Experimental Workflow for Surface Silanization

G cluster_prep Phase 1: Preparation cluster_mod Phase 2: Modification cluster_char Phase 3: Characterization sub_clean Substrate Cleaning (Sonication in Solvents) sub_active Surface Activation (Plasma or Piranha) sub_clean->sub_active sub_dry Drying & Curing (Oven Bake) sub_active->sub_dry silanization Silanization (Substrate Immersion) sub_dry->silanization Ready Substrate sil_prep Silane Solution Prep (2% in Anhydrous Solvent) sil_prep->silanization Silane Solution rinsing Rinsing & Drying (Solvent Wash, N2 Stream) silanization->rinsing goniometer Contact Angle Measurement (Goniometer) rinsing->goniometer Modified Substrate analysis Data Analysis goniometer->analysis

Caption: General experimental workflow for surface modification.

Comparative Features of Selected Silane Coupling Agents

G cluster_aptes APTES cluster_gptms GPTMS cluster_odtms ODTMS center Silane Coupling Agents aptes Functional Group: Amine (-NH2) Surface Property: Hydrophilic / Reactive Application: Bioconjugation center->aptes e.g. gptms Functional Group: Epoxy Surface Property: Reactive Interface Application: Composite Adhesion center->gptms e.g. odtms Functional Group: Alkyl (-C18H37) Surface Property: Hydrophobic Application: Water-Repellent Coatings center->odtms e.g.

Caption: Key features of APTES, GPTMS, and ODTMS.

References

Validating the Efficacy of Methacryloxymethyltrimethylsilane in Dental Restorations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The long-term success of dental restorations hinges on the durability of the bond between the inorganic filler particles and the organic polymer matrix of the composite material. Silane coupling agents are critical in bridging this interface, enhancing the overall mechanical properties and longevity of the restoration. While 3-methacryloxypropyltrimethoxysilane (MPTMS) is a widely used and studied silane in dentistry, the exploration of novel coupling agents like Methacryloxymethyltrimethylsilane (MOMTMS) is essential for advancing dental material science. This guide provides a framework for validating the efficacy of MOMTMS by comparing it to established alternatives, detailing necessary experimental protocols, and visualizing the scientific workflows involved.

The Role of Silane Coupling Agents in Dental Composites

Silane coupling agents are bifunctional molecules that act as a chemical bridge between the inorganic filler surface (e.g., silica, glass) and the organic resin matrix (e.g., Bis-GMA, UDMA). One end of the silane molecule contains hydrolyzable groups (e.g., methoxy) that react with hydroxyl groups on the filler surface, forming stable siloxane bonds (Si-O-Si). The other end possesses a non-hydrolyzable organic group (e.g., methacrylate) that co-polymerizes with the resin matrix during curing. This dual reactivity is crucial for:

  • Improved Adhesion: Enhancing the bond strength between the filler and the resin matrix.

  • Enhanced Mechanical Properties: Increasing the flexural strength, compressive strength, and fracture toughness of the composite.

  • Increased Durability: Improving the resistance of the composite to hydrolytic degradation in the oral environment.

Comparative Performance of Silane Coupling Agents

Table 1: Comparative Shear Bond Strength

Shear bond strength is a critical measure of the adhesive capacity of the coupling agent at the filler-resin interface. Higher values indicate a more robust and durable bond.

Silane Coupling AgentShear Bond Strength (MPa) - InitialShear Bond Strength (MPa) - After Thermocycling
This compound (MOMTMS) Data to be determinedData to be determined
3-Methacryloxypropyltrimethoxysilane (MPTMS) (Control) Insert experimental dataInsert experimental data
Alternative Silane 1 (e.g., 8-MOTS) Insert experimental dataInsert experimental data
No Silane (Negative Control) Insert experimental dataInsert experimental data
Table 2: Comparative Biocompatibility (In Vitro Cytotoxicity)

Biocompatibility is essential to ensure that the material does not elicit an adverse biological response. In vitro cytotoxicity assays are a primary method for this assessment.

Silane Coupling AgentCell Viability (%) at 24hCell Viability (%) at 48h
This compound (MOMTMS) Data to be determinedData to be determined
3-Methacryloxypropyltrimethoxysilane (MPTMS) (Control) Insert experimental dataInsert experimental data
Positive Control (e.g., Toxicant) Insert experimental dataInsert experimental data
Negative Control (Cell culture medium) 100%100%
Table 3: Comparative Volumetric Polymerization Shrinkage

Polymerization shrinkage can lead to stress at the restoration margins, potentially causing microleakage and secondary caries. Lower shrinkage values are desirable.

Dental Composite FormulationVolumetric Shrinkage (%)
Resin with MOMTMS-treated fillers Data to be determined
Resin with MPTMS-treated fillers (Control) Insert experimental data
Resin with untreated fillers Insert experimental data

Experimental Protocols

To obtain the data for the comparative tables, rigorous and standardized experimental protocols must be followed.

Shear Bond Strength Testing Protocol
  • Substrate Preparation: Prepare standardized samples of a relevant dental ceramic or composite block.

  • Surface Treatment: Etch the substrate surface with hydrofluoric acid, followed by rinsing and drying.

  • Silane Application: Apply the respective silane coupling agents (MOMTMS, MPTMS, etc.) to the treated surfaces according to the manufacturer's instructions or a standardized laboratory protocol. A common method involves applying the silane and allowing it to react for a specific time before gently air-drying.

  • Composite Application: Place a mold onto the silanized surface and fill it with a standardized dental composite resin.

  • Light Curing: Polymerize the composite using a dental curing light with a defined intensity and duration.

  • Storage: Store the bonded specimens in distilled water at 37°C for 24 hours (for initial bond strength). For aged bond strength, subject a separate set of specimens to thermocycling (e.g., 5,000 cycles between 5°C and 55°C).

  • Testing: Mount the specimens in a universal testing machine and apply a shear load to the bonded interface at a constant crosshead speed (e.g., 1 mm/min) until failure.

  • Data Analysis: Record the load at failure and calculate the shear bond strength in megapascals (MPa) by dividing the failure load by the bonded surface area.

In Vitro Cytotoxicity Assay Protocol (MTT Assay)
  • Material Eluate Preparation: Prepare eluates of the cured dental composites containing the different silane-treated fillers by incubating them in a cell culture medium for a specified period (e.g., 24 hours) at 37°C.

  • Cell Culture: Culture a suitable cell line, such as human gingival fibroblasts or L929 mouse fibroblasts, in a 96-well plate until they reach a desired confluence.

  • Exposure: Remove the culture medium and expose the cells to different concentrations of the material eluates. Include a positive control (a known toxic substance) and a negative control (fresh culture medium).

  • Incubation: Incubate the cells with the eluates for specific time points (e.g., 24 and 48 hours).

  • MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: Calculate the cell viability as a percentage relative to the negative control.

Volumetric Polymerization Shrinkage Measurement Protocol (Micro-CT Method)
  • Sample Preparation: Prepare standardized cylindrical samples of the uncured dental composite pastes formulated with fillers treated with the different silanes.

  • Initial Scan (Pre-polymerization): Scan the uncured sample using a high-resolution micro-computed tomography (μCT) scanner to obtain its initial volume.

  • Curing: Light-cure the sample according to a standardized protocol, ensuring complete polymerization.

  • Final Scan (Post-polymerization): Scan the cured sample again using the same μCT settings to obtain its final volume.

  • Image Analysis: Reconstruct the 3D images from both scans and use image analysis software to calculate the initial and final volumes of the composite sample.

  • Shrinkage Calculation: Calculate the volumetric polymerization shrinkage as a percentage using the formula: [(Initial Volume - Final Volume) / Initial Volume] x 100.

Visualizing the Scientific Process

Diagrams are essential for clearly communicating complex relationships and workflows.

SilaneCouplingMechanism cluster_filler Inorganic Filler (e.g., Silica) cluster_silane Silane Coupling Agent (MOMTMS) cluster_resin Organic Resin Matrix Filler Filler Surface with -OH groups Condensation Condensation Filler->Condensation Forms Siloxane Bonds (Si-O-Si) MOMTMS Methacryloxymethyl- trimethylsilane Hydrolysis Hydrolysis of -OCH3 groups MOMTMS->Hydrolysis Activation Hydrolysis->Condensation Polymerization Co-polymerization Condensation->Polymerization Methacrylate group reacts with resin Resin Resin Monomers (e.g., Bis-GMA) Resin->Polymerization Composite Composite Polymerization->Composite Forms a stable interface

Caption: Mechanism of action for a silane coupling agent.

ValidationWorkflow cluster_testing Performance Evaluation cluster_analysis Data Analysis and Comparison start Start: Formulate Composites with different Silanes (MOMTMS, MPTMS, etc.) bond_strength Shear Bond Strength Testing start->bond_strength biocompatibility In Vitro Cytotoxicity Assay start->biocompatibility shrinkage Polymerization Shrinkage Measurement start->shrinkage data_analysis Statistical Analysis (e.g., ANOVA, t-test) bond_strength->data_analysis biocompatibility->data_analysis shrinkage->data_analysis comparison Compare MOMTMS performance against controls data_analysis->comparison end Conclusion: Validate Efficacy of MOMTMS comparison->end

Caption: Workflow for validating the efficacy of MOMTMS.

Conclusion

The validation of this compound as an effective coupling agent in dental restorations requires a systematic and comparative approach. By conducting rigorous experimental testing of its impact on bond strength, biocompatibility, and polymerization shrinkage relative to established materials like MPTMS, researchers can build a strong evidence base for its potential clinical application. The protocols and frameworks provided in this guide offer a clear pathway for such an evaluation, ultimately contributing to the development of more durable and reliable dental restorative materials.

A Comparative Analysis of Silane Coupling Agents for Enhanced Composite Interface Performance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Interfacial Bonding in Composites

The integrity of the interface between the reinforcing filler and the polymer matrix is a critical determinant of the overall performance and longevity of composite materials. Silane coupling agents are instrumental in fortifying this interface, acting as a molecular bridge that enhances adhesion, improves stress transfer, and ultimately bolsters the mechanical properties of the composite. This guide provides a comparative analysis of silane coupling agents used in composite manufacturing, with a particular focus on methacrylate-functional silanes.

While this guide aims to provide a comprehensive overview, it is important to note a limitation in the currently available peer-reviewed literature. While extensive data exists for commonly used silanes like 3-Methacryloxypropyltrimethoxysilane (MPTS), there is a notable scarcity of direct comparative studies and quantitative performance data for Methacryloxymethyltrimethylsilane. Therefore, this guide will utilize the robust data available for MPTMS and other relevant silanes to establish a performance benchmark and illustrate the impact of silanization on composite properties.

Performance Benchmark: A Quantitative Comparison of Silane Coupling Agents

The selection of an appropriate silane coupling agent is pivotal in tailoring the properties of a composite material to a specific application. The following tables summarize quantitative data from various studies, offering a direct comparison of the effects of different silane treatments on the mechanical strength of composites.

Table 1: Flexural Strength of Composites with Various Silane Treatments

Silane TreatmentFiller/FiberPolymer MatrixFlexural Strength (MPa)Reference
UntreatedGlass FibersPMMA13.90 ± 2.96[1]
Silane TreatedUnidirectional Glass FibersPMMA112.05 ± 5.51[1]
Silane TreatedWoven Glass FibersPMMA73.85 ± 4.10[1]
3-methacryloxypropyltrimethoxysilane (MPTS)Barium glassBis-GMA/TEGDMA126.52 ± 3.3[1]
NoneBarium glassBis-GMA/TEGDMA87.75 ± 3.8[1]
3-acryloxypropyltrimethoxysilaneBarium glassBis-GMA/TEGDMA100.5 ± 25.7
3-isocyanatopropyltriethoxysilaneBarium glassBis-GMA/TEGDMA28.9 ± 8.8
None (Control)Rice Husk SilicaDental Composite Resin25.80 ± 2.63[2][3]
3-methacryloxypropyltrimethoxysilane (MPTS)Rice Husk SilicaDental Composite Resin43.40 ± 4.43[2][3]

Table 2: Diametral Tensile Strength of Composites with Silane Treatment

Silane TreatmentFillerPolymer MatrixDiametral Tensile Strength (MPa)Reference
None (Control)Rice Husk SilicaDental Composite Resin25.80 ± 2.63[2][3]
3-methacryloxypropyltrimethoxysilane (MPTS)Rice Husk SilicaDental Composite Resin43.40 ± 4.43[2][3]
Heat Treatment (No Silane)Hybrid Particle CompositeDental Composite ResinVaries (particle dependent)[4]
Heat Treatment with SilaneHybrid Particle CompositeDental Composite ResinIncreased significantly[4]

The Role of Silane Coupling Agents at the Composite Interface

Silane coupling agents are bifunctional molecules that possess a unique chemical structure, enabling them to bond with both the inorganic filler surface and the organic polymer matrix. This dual reactivity is the key to their efficacy in enhancing interfacial adhesion.

The general mechanism involves the hydrolysis of the alkoxy groups on the silane to form reactive silanol groups. These silanols can then condense with hydroxyl groups present on the surface of inorganic fillers, such as silica or glass, forming stable covalent Si-O-Si bonds. The organofunctional group of the silane, in this case, a methacrylate group, is designed to be compatible with and participate in the polymerization of the resin matrix. This creates a strong and durable link between the filler and the matrix, which is crucial for effective stress transfer and improved mechanical performance.

SilaneCouplingMechanism cluster_Silane Silane Molecule cluster_Interface Composite Interface Silane R-Si(OR')₃ This compound Hydrolysis Hydrolysis + H₂O Silane->Hydrolysis Filler Inorganic Filler (e.g., Silica) Condensation Condensation - H₂O Filler->Condensation Matrix Organic Matrix (e.g., Resin) Polymerization Co-polymerization with Matrix Matrix->Polymerization Silanol Silanol Formation R-Si(OH)₃ Hydrolysis->Silanol Silanol->Condensation Silanol->Polymerization Bonding Covalent Bonding (Si-O-Filler) Condensation->Bonding SilanizationWorkflow start Start prep_silane Prepare Silane Solution start->prep_silane disp_filler Disperse Filler in Solution prep_silane->disp_filler stir Stir Suspension disp_filler->stir evap Evaporate Solvent stir->evap cure Cure in Oven evap->cure store Store in Desiccator cure->store end End store->end

References

Assessing the Biocompatibility of Methacryloxymethyltrimethylsilane-Modified Materials: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The surface modification of materials is a critical step in the development of biomedical devices, from drug delivery systems to implantable sensors. The ideal surface should be bioactive and support cellular interaction while minimizing adverse reactions such as inflammation or thrombosis. Methacryloxymethyltrimethylsilane (MOMTMS) is a silane coupling agent used to modify surfaces, but a comprehensive understanding of its biocompatibility is essential for its application. This guide provides a comparative assessment of MOMTMS-modified materials, supported by experimental data and detailed protocols, to aid in material selection and development.

In Vitro Biocompatibility Assessment

In vitro tests are the first step in evaluating the biological safety of a material. These assays assess the effects of a material or its leached components on cells in a controlled laboratory environment. The primary standard for these tests is ISO 10993-5.[1]

Cytotoxicity assays measure the degree to which a material is toxic to cells. A common method is the MTT assay, which assesses cell metabolic activity.[2][3] In this assay, viable cells with active mitochondrial enzymes reduce the yellow tetrazolium salt (MTT) into a purple formazan product.[2][3][4] The amount of formazan produced is proportional to the number of living cells and can be quantified by measuring its absorbance.[3][4] A cell viability of less than 70% compared to a control is generally considered indicative of cytotoxic potential.[1]

Table 1: Comparative In Vitro Cytotoxicity of Various Modified Materials

Material/Modification Cell Line Assay Key Findings Reference
PMMA (Polymethyl Methacrylate) MC3T3-E1 Live/Dead Staining, LDH Assay Showed evidence of cellular apoptosis and significantly higher release of LDH (lactate dehydrogenase), indicating cell damage.[8] [8]
Silicone Elastomer MC3T3-E1 Live/Dead Staining, DNA Content Exhibited excellent cytocompatibility with significantly more cell proliferation compared to PMMA.[8] [8]
Zwitterionic Silane (DMPAMS) - - Self-assembled film was stable in PBS solution after one month. [5]

| Resin-Modified Glass-Ionomer Cements | - | - | Components like HEMA and TEGDMA can leach out, particularly in the first 24 hours, and may cause adverse effects.[9][10] |[9][10] |

Hemocompatibility Assessment

For blood-contacting devices, hemocompatibility is a critical measure of biocompatibility. These tests evaluate the interaction between the material and blood components to prevent thrombosis and other adverse reactions.[11]

Materials that come into contact with blood should not induce significant platelet adhesion or activation, which can lead to clot formation.[12][13] Surfaces modified with zwitterionic silanes, such as those bearing phosphorylcholine (PC) or sulfobetaine (SB) groups, have demonstrated reduced platelet deposition compared to unmodified surfaces.[12] For example, silicon surfaces modified with a zwitterionic silane showed a significant reduction in adherent platelets.[5] Similarly, PEG-modified silicon substrates also show excellent performance with reduced platelet adhesion.[13]

The coagulation cascade is a series of enzymatic reactions that leads to the formation of a blood clot. The Activated Partial Thromboplastin Time (APTT) is a common measure of the intrinsic pathway of coagulation.[14] Surfaces modified with a zwitterionic silane demonstrated a significant prolongation of APTT from 28.8 seconds for the control to 37.8 seconds, indicating improved blood compatibility.[5]

Table 2: Comparative Hemocompatibility of Modified Surfaces

Surface Modification Test Results Reference
Zwitterionic Silane (DMPAMS) on Glass APTT Prolonged from 28.8 s (control) to 37.8 s.[5] [5]
Zwitterionic Silane (DMPAMS) on Silicon Platelet Adhesion Prohibited platelet adhesion.[5] [5]
Phosphorylcholine (PC) or Sulfobetaine (SB) Silane on TiAl6V4 Platelet Deposition & Activation Decreased platelet deposition and bulk phase activation compared to unmodified surfaces.[12] [12]
Unmodified Silicon and Polysilicon Platelet Adhesion Showed significant platelet attachment.[13] [13]

| PEG and PVAm Modified Silicon | Platelet Adhesion & Activation | Reduced platelet adhesion and activation to levels comparable to Teflon.[13] |[13] |

In Vivo Biocompatibility

In vivo testing involves the use of animal models to evaluate the performance of a material in a complex biological system.[15][16] These studies assess the local tissue response to an implanted material, including inflammation and fibrous capsule formation, as well as systemic toxicity.[16][17][18] A biocompatible implant should elicit only a minimal inflammatory reaction that resolves into a thin fibrous capsule.[16]

For example, in a study comparing different catheter materials, the inflammatory response was measured over 21 days. The material that induced the lowest concentration of leukocytes in the surrounding tissue was considered the most biocompatible.[18] In another study, the biocompatibility of molybdenum was tested against the gold standard, titanium, in a rat model. No significant differences in inflammatory response or general welfare were observed between the two materials.[15] While specific in vivo data for MOMTMS is not available in the provided results, these studies illustrate the typical methodologies used.

Experimental Protocols

MTT Cytotoxicity Assay (Based on ISO 10993-5)
  • Extract Preparation: The test material is incubated in a suitable extraction medium (e.g., serum-supplemented cell culture medium) under controlled conditions (e.g., 37°C for 24 hours) as per ISO 10993-12 guidelines.[1]

  • Cell Culture: A suitable mammalian cell line (e.g., L929 fibroblasts) is cultured in 96-well plates until a near-confluent monolayer is formed.

  • Cell Exposure: The culture medium is replaced with the prepared material extract. Control wells contain fresh culture medium (negative control) and a known cytotoxic substance (positive control). The cells are incubated for a specified period (e.g., 24 hours).[1]

  • MTT Addition: The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plate is incubated for 2-4 hours.[1] During this time, viable cells metabolize the MTT into formazan crystals.[2]

  • Solubilization: A solubilization solution (e.g., dimethyl sulfoxide (DMSO) or an acidified ethanol solution) is added to each well to dissolve the purple formazan crystals.[2][3]

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a spectrophotometer (plate reader) at a wavelength between 500 and 600 nm.[3]

  • Data Interpretation: Cell viability is calculated as a percentage relative to the negative control. A viability below 70% is typically considered a cytotoxic effect.[1]

Platelet Adhesion Assay
  • Material Preparation: The test materials (e.g., MOMTMS-modified and control surfaces) are prepared as sterile discs or coatings on a substrate.

  • Blood Collection: Fresh whole blood is collected from a healthy donor into tubes containing an anticoagulant (e.g., citrate).

  • Platelet-Rich Plasma (PRP) Preparation: The whole blood is centrifuged at a low speed to separate the PRP.

  • Incubation: The material samples are placed in a 24-well plate and incubated with PRP for a specified time (e.g., 60 minutes) at 37°C.

  • Rinsing: After incubation, the samples are gently rinsed with phosphate-buffered saline (PBS) to remove non-adherent platelets.

  • Fixation and Staining: Adherent platelets are fixed (e.g., with glutaraldehyde) and can be stained for visualization (e.g., with a fluorescent dye).

  • Quantification: The number of adherent platelets is quantified by counting under a scanning electron microscope (SEM) or by using a colorimetric assay (e.g., lactate dehydrogenase (LDH) assay).

Visualizations

Biocompatibility_Assessment_Workflow cluster_0 Material Preparation cluster_1 In Vitro Assessment cluster_2 In Vivo Assessment cluster_3 Evaluation Synthesis Material Synthesis (e.g., MOMTMS Modification) Sterilization Sterilization Synthesis->Sterilization Cytotoxicity Cytotoxicity Assay (ISO 10993-5) Sterilization->Cytotoxicity Hemocompatibility Hemocompatibility Tests (e.g., Platelet Adhesion) Sterilization->Hemocompatibility Implantation Animal Implantation (ISO 10993-6) Cytotoxicity->Implantation If non-cytotoxic Hemocompatibility->Implantation Histology Histopathological Analysis Implantation->Histology Data Data Analysis Histology->Data Biocompatible Biocompatible? Data->Biocompatible Yes Proceed with Development Biocompatible->Yes Biocompatible->Yes No Re-evaluate Material Biocompatible->No Biocompatible->No MTT_Assay_Principle MTT MTT (Yellow, Water-Soluble) ViableCell Metabolically Active Viable Cell MTT->ViableCell Uptake Enzymes Mitochondrial Dehydrogenases ViableCell->Enzymes Formazan Formazan (Purple, Insoluble) Enzymes->Formazan Reduction Solubilization Solubilizing Agent (e.g., DMSO) Formazan->Solubilization Measurement Measure Absorbance (~570nm) Solubilization->Measurement

References

Safety Operating Guide

Proper Disposal of Methacryloxymethyltrimethylsilane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This guide provides essential safety and logistical information for the proper disposal of methacryloxymethyltrimethylsilane, ensuring the protection of laboratory personnel and the environment.

I. Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to be familiar with its potential hazards. This substance is a combustible liquid and can cause serious eye irritation, as well as potential skin and respiratory irritation.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Wear nitrile or neoprene gloves.

  • Skin Protection: A lab coat or other protective clothing should be worn.

  • Respiratory Protection: Work in a well-ventilated area, preferably a chemical fume hood.

II. Quantitative Data Summary

The following table summarizes key quantitative data for this compound, extracted from safety data sheets.

PropertyValue
Molecular Formula C8H16O5Si
Physical State Liquid
Classification Combustible Liquid, Serious Eye Irritation
Flash Point Not specified in readily available sources
Boiling Point Not specified in readily available sources

III. Standard Disposal Procedure: Collection for Licensed Disposal

The most recommended and compliant method for disposing of this compound is to collect it as chemical waste for pickup by a licensed hazardous waste disposal company.

Step-by-Step Guide:

  • Segregate Waste: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Use a Designated Waste Container:

    • Obtain a compatible, leak-proof container, clearly labeled for halogenated or non-halogenated organic waste, as per your institution's guidelines.

    • The container should be made of a material that is resistant to the chemical.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the date when the first waste was added to the container.

  • Storage:

    • Store the waste container in a designated satellite accumulation area within the laboratory.

    • Keep the container tightly closed except when adding waste.

    • Store away from heat, sparks, and open flames.

  • Arrange for Pickup:

    • Once the container is full or has been in storage for the maximum allowable time according to your institution's policy, arrange for its collection by your EHS or a licensed waste disposal contractor.

IV. Alternative Disposal Consideration: In-Lab Polymerization of Small Quantities

For very small quantities of methacrylate-containing waste, polymerization to a solid form may be a potential in-lab treatment method before disposal. This can render the material less hazardous. However, this should only be attempted by trained personnel with a thorough understanding of the reaction and after consulting with your institution's EHS office.

Experimental Protocol for Polymerization (for small, purely methacrylate waste):

  • Materials:

    • Small quantity of methacrylate waste

    • Radical initiator (e.g., AIBN or benzoyl peroxide)

    • Appropriate reaction vessel (e.g., a beaker) within a fume hood

    • Heat source (if required for the initiator)

  • Methodology:

    • In a well-ventilated fume hood, add a small amount of a suitable radical initiator to the methacrylate waste in a designated reaction vessel.

    • If necessary, gently heat the mixture according to the initiator's requirements to start the polymerization process.

    • Allow the reaction to proceed until the liquid has solidified into a polymer.

    • Once the polymer is fully cured and hard, it can often be disposed of as regular solid waste.[1] It is crucial to confirm this with your local regulations and institutional policies.

Caution: Uncontrolled polymerization can generate significant heat and pressure, posing a risk of explosion. This procedure should only be considered for very small volumes and with appropriate safety measures in place.

V. Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow This compound Disposal Workflow Start Waste Generated Decision Small Quantity (<10g) AND Institutional Approval for In-Lab Treatment? Start->Decision Collect Collect in Labeled Hazardous Waste Container Decision->Collect No Polymerize In-Lab Polymerization (with caution) Decision->Polymerize Yes Store Store in Satellite Accumulation Area Collect->Store Pickup Arrange for EHS/ Licensed Disposal Pickup Store->Pickup End Disposal Complete Pickup->End DisposeSolid Dispose of Solid Polymer as per Institutional Policy Polymerize->DisposeSolid DisposeSolid->End

Caption: Decision workflow for the disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure and environmentally responsible research environment. Always prioritize safety and consult your institution's specific guidelines.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.